EEF2
Description
Properties
sequence |
ETVSEQSNV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
The Linchpin of Elongation: A Technical Guide to eEF2 Function in Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eukaryotic translation elongation factor 2 (eEF2) is a pivotal GTP-binding protein essential for the elongation phase of protein synthesis. Its primary function is to catalyze the translocation of the ribosome along the mRNA template, a step that is fundamental to the accurate and efficient synthesis of polypeptides. The activity of this compound is exquisitely regulated, primarily through phosphorylation by the atypical α-kinase, this compound kinase (eEF2K). This regulatory mechanism serves as a critical control point, integrating signals from various upstream pathways, including those sensitive to nutrient availability, energy status, and mitogenic stimulation. Dysregulation of the this compound/eEF2K axis is implicated in a range of pathologies, from cancer to neurodegenerative disorders, making it an attractive target for therapeutic intervention. This guide provides an in-depth examination of this compound's core function, its complex regulatory network, its role in disease, and the methodologies employed for its study.
Core Function of this compound in Ribosomal Translocation
The elongation cycle of protein synthesis is a multi-step process that consumes the vast majority of energy and amino acids required for building a polypeptide chain. This compound's essential role occurs after the formation of a new peptide bond. It promotes the GTP-dependent translocation of the nascent peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome.[1][2] This movement simultaneously shifts the deacylated tRNA from the P-site to the E-site (exit site) and advances the mRNA by one codon, exposing a new codon in the A-site for the next round of aminoacyl-tRNA binding.[2] This crucial translocation step is powered by the hydrolysis of GTP bound to this compound.
The Master Regulator: this compound Kinase (eEF2K)
The activity of this compound is almost exclusively controlled by a single, highly specific protein kinase: eukaryotic elongation factor 2 kinase (eEF2K), also known as Calmodulin-dependent protein kinase III (CAMKIII).[3][4] eEF2K is an atypical member of the α-kinase family, distinct from the main eukaryotic protein kinase superfamily.[2]
eEF2K phosphorylates this compound on a single, highly conserved threonine residue (Thr56).[5] This phosphorylation event induces a conformational change in this compound that prevents its interaction with the ribosome, thereby halting the elongation phase of protein synthesis.[2] Consequently, the activation of eEF2K serves as a brake on protein synthesis, a mechanism cells employ to conserve energy and resources under conditions of stress.[5][6]
Upstream Signaling Pathways Regulating eEF2K
eEF2K integrates a complex array of cellular signals, acting as a hub for controlling protein synthesis rates in response to the cell's environment and metabolic state. The primary regulatory inputs are the mTORC1, AMPK, and Ca²⁺/Calmodulin pathways.
mTORC1 Pathway (Inhibition)
Under nutrient-rich and high-growth conditions, the mammalian target of rapamycin complex 1 (mTORC1) is active. mTORC1 signaling leads to the inhibitory phosphorylation of eEF2K at multiple sites (e.g., Ser366), which inactivates the kinase.[2] This inactivation prevents the phosphorylation of this compound, keeping it in its active, dephosphorylated state and thus promoting protein synthesis to support cell growth and proliferation.
AMPK Pathway (Activation)
Conversely, under conditions of energy depletion (high AMP:ATP ratio), AMP-activated protein kinase (AMPK) is activated. AMPK directly phosphorylates and activates eEF2K (e.g., at Ser398).[7] Activated eEF2K then phosphorylates this compound, inhibiting protein synthesis to conserve the cell's dwindling energy reserves.[7]
Calcium/Calmodulin (Ca²⁺/CaM) Pathway (Activation)
eEF2K activity is also potently stimulated by elevated intracellular calcium levels. Calcium binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex binds to and activates eEF2K.[4] This activation involves a two-step mechanism, beginning with Ca²⁺/CaM binding that triggers the rapid autophosphorylation of eEF2K on Thr348, leading to a conformational change that greatly increases its kinase activity towards this compound.[4]
Role in Disease and as a Therapeutic Target
The critical role of eEF2K in controlling protein synthesis places it at the center of numerous pathologies, making it a compelling target for drug development.
-
Cancer: In many cancers, eEF2K is overexpressed.[7] Under the stressful conditions of a tumor microenvironment (e.g., nutrient deprivation, hypoxia), eEF2K activation can be a survival mechanism, slowing down translation to conserve energy and promoting autophagy.[5] Therefore, inhibiting eEF2K could render cancer cells more vulnerable to metabolic stress.
-
Neurodegenerative Diseases: Dysregulation of protein synthesis is a hallmark of many neurological disorders. Hyperphosphorylation of this compound has been observed in Alzheimer's disease models, and suppressing eEF2K has been shown to alleviate synaptic and cognitive deficits.[7]
-
Cardiovascular Disease: The eEF2K signaling pathway has been implicated in conditions such as atherosclerosis and pulmonary hypertension.[7]
The fact that eEF2K is an atypical kinase and is not essential for normal mammalian development suggests that specific inhibitors could be developed with a favorable therapeutic window.[7]
Quantitative Data Summary
The study of eEF2K has yielded key quantitative metrics that are crucial for inhibitor development and mechanistic studies.
Table 1: Kinetic Parameters of eEF2K
| Parameter | Value | Substrate | Conditions | Source |
| Km (this compound) | 5.9 ± 0.4 µM | Wheat germ eEF-2 | Recombinant human eEF-2K expressed in bacteria. | [8] |
| Km (this compound) | 1.2 µM | Rabbit reticulocyte eEF-2 | GST-tagged eEF-2K. | [8] |
| KD (this compound) | 5.9 µM | Wheat germ eEF-2 | Isothermal titration calorimetry. | [8] |
Table 2: Inhibitory Constants (IC₅₀) of Selected eEF2K Modulators
| Compound | IC₅₀ | Assay Type | Notes | Source |
| NH125 | 18 ± 0.25 µM | In vitro kinase assay | Weak inhibitor; may act as a non-specific colloidal aggregator at higher concentrations. | [6] |
| A484954 | Not specified | In vitro kinase assay | ATP-competitive inhibitor with good in vitro effect but lower potency in cells. | |
| Rottlerin | Not specified | Not specified | Primarily a PKCδ inhibitor, but also used as an eEF2K inhibitor. |
Experimental Protocols & Methodologies
Assessing the function and regulation of this compound and eEF2K involves a range of biochemical and cell-based assays.
In Vitro eEF2K Kinase Assay
This assay directly measures the enzymatic activity of eEF2K by quantifying the phosphorylation of its substrate.
Objective: To measure the catalytic activity of purified eEF2K or to screen for inhibitors.
Methodology:
-
Reaction Setup: A master mix is prepared in a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 µM Calmodulin, 150 µM CaCl₂).[6]
-
Enzyme and Substrate: Purified recombinant eEF2K (e.g., 2-10 nM) and a suitable substrate are added. The substrate can be either full-length this compound protein or a synthetic peptide substrate (e.g., MH-1 or Pep-S).[5][9]
-
Inhibitor Addition (for screening): Test compounds dissolved in DMSO are added to the reaction wells at various concentrations.
-
Initiation: The reaction is initiated by adding ATP. For radiometric assays, [γ-³²P]ATP or [γ-³³P]ATP is used. For luminescence-based assays, unlabeled ATP is used.[3][9]
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10-60 minutes).[7][9]
-
Termination and Detection:
-
Radiometric: The reaction is stopped by spotting aliquots onto P81 phosphocellulose paper. The paper is washed to remove unincorporated ATP, and the remaining radioactivity (representing phosphorylated substrate) is quantified by scintillation counting.[9]
-
Luminescence (e.g., ADP-Glo™): After incubation, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal, which is read on a plate reader. The light output is directly proportional to kinase activity.[5]
-
Western Blot Analysis of this compound Phosphorylation
This is the most common cell-based method to assess the activity of the eEF2K pathway inside cells.
Objective: To determine the ratio of phosphorylated this compound (p-eEF2) to total this compound in cell or tissue lysates, providing a readout of endogenous eEF2K activity.
Methodology:
-
Cell Treatment: Cells are cultured and treated with stimuli (e.g., growth factors, nutrient deprivation) or inhibitors as required.
-
Lysis: Cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.[1]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated this compound (e.g., anti-phospho-eEF2 Thr56).
-
Washing and Secondary Antibody: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, an enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imaging system.
-
Stripping and Reprobing: The membrane is then stripped of the first set of antibodies and re-probed with an antibody against total this compound to normalize the phospho-signal to the total amount of this compound protein. A loading control like β-actin or GAPDH is also typically probed.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the p-eEF2/total this compound ratio.
Conclusion
Eukaryotic elongation factor 2 is an indispensable component of the protein synthesis machinery. Its regulation by eEF2K provides a sophisticated mechanism for cells to control translation elongation in response to a wide variety of intracellular and extracellular cues. The central role of this pathway in maintaining cellular homeostasis, and its dysregulation in major human diseases, establishes the this compound/eEF2K axis as a high-priority area for basic research and a promising source of novel therapeutic targets. A thorough understanding of its function, regulation, and the experimental tools used for its investigation is essential for professionals in biomedical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. EEF2K - Wikipedia [en.wikipedia.org]
- 5. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Kinetic Mechanism of Inhibition of Elongation Factor 2 Kinase (eEF-2K) by NH125: Evidence for a Common in vitro Artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eEF2K promotes PD-L1 stabilization through inactivating GSK3β in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Molecular Mechanism of Eukaryotic Elongation Factor 2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the eEF2 GTP Hydrolysis Mechanism in Ribosome Translocation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein synthesis, a fundamental process of life, is orchestrated by the ribosome, a complex molecular machine that translates the genetic code into functional proteins. A critical and highly dynamic step in the elongation phase of this process is translocation, where the ribosome moves one codon along the messenger RNA (mRNA). In eukaryotes, this essential movement is catalyzed by eukaryotic elongation factor 2 (eEF2), a large GTPase that utilizes the energy from GTP hydrolysis to drive the precise repositioning of the mRNA and transfer RNAs (tRNAs). Understanding the intricate mechanism of this compound-mediated translocation is paramount for elucidating the fundamental principles of protein synthesis and for the development of novel therapeutic agents that target this vital cellular process.
This technical guide provides a comprehensive overview of the core mechanism of this compound-driven ribosome translocation, with a focus on the role of GTP hydrolysis. It presents quantitative kinetic data, detailed experimental protocols for studying this process, and visualizations of the key molecular events and workflows.
The Core Mechanism of this compound-Mediated Translocation
The translocation of the mRNA-tRNA complex is a multi-step process involving large-scale conformational changes in both the ribosome and this compound. The binding of this compound to the pre-translocation (PRE) state ribosome, where the A site is occupied by a peptidyl-tRNA and the P site by a deacylated tRNA, initiates a cascade of events.
A key conformational change upon this compound binding is a "ratchet-like" rearrangement of the 80S ribosome, primarily involving the rotation of the small (40S) subunit relative to the large (60S) subunit.[1] This movement is crucial for repositioning the tRNAs into hybrid A/P and P/E states.
GTP hydrolysis by this compound is a pivotal event that is thought to provide the mechanical energy for the translocation of the mRNA-tRNA complex.[2] This hydrolysis event triggers significant conformational changes within this compound itself, causing a shift in its domains.[3] These movements are believed to be sufficient to uncouple the mRNA-tRNA complex from the decoding center in the 40S subunit, facilitating its movement.[2] While translocation can occur to some extent with non-hydrolyzable GTP analogs, GTP hydrolysis is essential for the rapid and unidirectional nature of the process, as well as for the subsequent release of this compound from the ribosome.[4]
A proposed two-step model for translocation begins with the this compound binding-induced ratcheting of the 40S subunit. Following this, GTP hydrolysis leads to further conformational changes in this compound that complete the translocation of the mRNA and tRNAs, and the ribosome is then ready for the next cycle of elongation.[2]
Quantitative Data on Ribosome Translocation
The kinetics of this compound-mediated translocation are complex and have been studied using a variety of techniques. While much of the detailed pre-steady-state kinetic data comes from studies of the prokaryotic homolog EF-G, these provide a valuable framework for understanding the eukaryotic system.
| Parameter | Value | Organism/System | Method | Reference |
| Translocation Rate (fast phase) | 2 - 5 s⁻¹ (at 20°C) | E. coli (EF-G) | Stopped-flow fluorescence | [1] |
| 15 s⁻¹ (at 35°C) | E. coli (EF-G) | Stopped-flow fluorescence | [1] | |
| Activation Energy (fast phase) | 70 kJ/mol | E. coli (EF-G) | Stopped-flow fluorescence | [1] |
| This compound/ATP-dependent Ribosome Dissociation | ||||
| KM for 80S ribosome | 0.2 µM | Yeast | Light scattering | [2] |
| kcat | ~0.7 min⁻¹ | Yeast | Light scattering | [2] |
| Subunit Rotation Rates | ||||
| Spontaneous forward rotation | 40 s⁻¹ | E. coli | Ensemble kinetics and smFRET | [5] |
| EF-G accelerated forward rotation | 200 s⁻¹ | E. coli | Ensemble kinetics and smFRET | [5] |
Experimental Protocols
A variety of sophisticated biophysical and biochemical techniques are employed to dissect the mechanism of this compound-mediated translocation. Here, we provide detailed methodologies for some of the key experiments.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-eEF2 Complexes
Cryo-EM has been instrumental in visualizing the structural dynamics of the ribosome and this compound during translocation at near-atomic resolution.
Methodology:
-
Complex Formation:
-
Purified 80S ribosomes are incubated with a molar excess of purified this compound in a buffer containing GTP or a non-hydrolyzable GTP analog (e.g., GDPNP or GMP-PCP) to trap specific conformational states.
-
The reaction mixture is typically incubated at 37°C for 10-15 minutes to allow for complex formation.
-
The buffer composition is critical and often contains components such as 20 mM HEPES-KOH (pH 7.5), 100 mM KOAc, 5 mM Mg(OAc)₂, and 2 mM DTT.
-
-
Grid Preparation and Vitrification:
-
A small volume (3-4 µL) of the ribosome-eEF2 complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).
-
The grid is blotted to remove excess liquid, leaving a thin film of the solution.
-
The grid is then rapidly plunged into liquid ethane cooled by liquid nitrogen, which vitrifies the sample, preserving the native structure of the complexes.
-
-
Data Acquisition:
-
The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a field emission gun and a direct electron detector.
-
Images are collected at a low electron dose to minimize radiation damage.
-
Automated data collection software is used to acquire a large dataset of images.
-
-
Image Processing and 3D Reconstruction:
-
The collected images are processed to correct for beam-induced motion.
-
Individual particle images are picked from the micrographs and subjected to 2D classification to select for homogeneous populations of ribosome-eEF2 complexes.
-
An initial 3D model is generated, which is then refined against the 2D class averages to obtain a high-resolution 3D reconstruction of the complex.
-
Software packages such as RELION, CryoSPARC, or FREALIGN are commonly used for this purpose.
-
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET allows for the real-time observation of conformational changes in individual ribosome-eEF2 complexes, providing insights into the dynamics of translocation.
Methodology:
-
Labeling of Ribosomal Components and this compound:
-
Specific ribosomal proteins or tRNAs are fluorescently labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores. This can be achieved by introducing unique cysteine residues at desired locations for site-specific labeling.
-
Alternatively, fluorescently labeled tRNAs can be prepared and incorporated into the ribosome.
-
This compound can also be labeled at specific sites to monitor its conformational changes.
-
-
Immobilization of Ribosome Complexes:
-
Ribosome complexes are tethered to a passivated quartz slide for observation. A common method involves using a biotin-streptavidin linkage, where biotinylated mRNA is used to immobilize the entire complex.[6]
-
-
Total Internal Reflection Fluorescence (TIRF) Microscopy:
-
A TIRF microscope is used to excite the donor fluorophores in the immobilized complexes.[7] This technique selectively excites molecules near the slide surface, reducing background fluorescence.
-
The fluorescence emission from both the donor and acceptor fluorophores is collected and recorded over time.
-
-
Data Analysis:
-
The fluorescence intensity traces of individual molecules are analyzed to calculate the FRET efficiency, which is inversely proportional to the distance between the donor and acceptor fluorophores.
-
Changes in FRET efficiency over time reflect conformational changes within the ribosome-eEF2 complex.
-
Kinetic information, such as the rates of conformational transitions, can be extracted from the analysis of many individual FRET traces.
-
Toeprinting Assay
The toeprinting assay is a biochemical method used to map the position of the ribosome on an mRNA molecule, allowing for the direct monitoring of translocation.
Methodology:
-
In Vitro Translation:
-
An in vitro translation system (e.g., rabbit reticulocyte lysate) is programmed with a specific mRNA template.[1]
-
The translation reaction is allowed to proceed to form pre-translocation complexes.
-
This compound and GTP are then added to induce translocation. The reaction can be stopped at different time points.
-
-
Primer Extension:
-
A radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the ribosome binding site on the mRNA is added to the reaction mixture.
-
A reverse transcriptase is then added, which synthesizes a cDNA copy of the mRNA template starting from the primer.
-
-
Analysis of cDNA Products:
-
The reverse transcriptase is stalled when it encounters the leading edge of the ribosome, generating a truncated cDNA product of a specific length, known as a "toeprint."
-
The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The position of the toeprint reveals the precise location of the ribosome on the mRNA. A shift in the position of the toeprint indicates that translocation has occurred.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the this compound GTP hydrolysis mechanism in ribosome translocation.
Caption: The eukaryotic ribosome translocation cycle driven by this compound and GTP hydrolysis.
Caption: General experimental workflow for studying this compound-mediated ribosome translocation.
References
- 1. Pre-steady-state kinetics of ribosomal translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel activity of eukaryotic translocase, this compound: dissociation of the 80S ribosome into subunits with ATP but not with GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Eukaryotic translation elongation factor 2 (this compound) catalyzes reverse translocation of the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-Cell Total Internal Reflection Fluorescence (TIRF) Microscopy to Investigate Protein Internalization Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of eEF2 Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eukaryotic elongation factor 2 (eEF2), a pivotal GTPase, facilitates the translocation step of ribosomal protein synthesis. Its activity is meticulously regulated by a variety of post-translational modifications (PTMs), which act as molecular switches to control the rate of protein translation in response to diverse cellular signals. This technical guide provides a comprehensive overview of the core PTMs of this compound, with a primary focus on phosphorylation and ADP-ribosylation, and also touches upon other significant modifications including hydroxylation and ubiquitination. We present quantitative data in structured tables, offer detailed experimental protocols for the analysis of these modifications, and provide visual representations of the key signaling pathways and experimental workflows through Graphviz diagrams. This document is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target the intricate regulatory mechanisms of this compound.
Core Post-Translational Modifications of this compound
The functional state of this compound is predominantly governed by a dynamic interplay of several PTMs. These modifications influence its conformation, interaction with the ribosome, and ultimately, its role in protein synthesis.
Phosphorylation: The Primary Regulatory Switch
Phosphorylation is the most extensively studied PTM of this compound, acting as a primary inhibitory mechanism. The phosphorylation status of this compound is a critical determinant of the overall rate of translation elongation.
Key Phosphorylation Sites and Kinases:
The primary site of inhibitory phosphorylation on this compound is Threonine 56 (Thr56) . Phosphorylation of this residue prevents this compound from binding to the ribosome, thereby halting the elongation phase of translation.[1][2] The dedicated kinase responsible for this modification is the eukaryotic Elongation Factor 2 Kinase (eEF2K) , an atypical α-kinase.[1][3] The activity of eEF2K itself is tightly regulated by a complex network of signaling pathways, making it a central node in the control of protein synthesis.
Another significant phosphorylation site is Serine 595 (Ser595) . Phosphorylation at this site by Cyclin A-CDK2 has been shown to be a prerequisite for the efficient phosphorylation of Thr56 by eEF2K, particularly during the cell cycle.[2]
| Modification | Site | Primary Kinase | Effect on this compound Activity | Regulating Pathways |
| Phosphorylation | Threonine 56 (Thr56) | eEF2K | Inhibition | mTOR, AMPK, MAPK, Calcium/Calmodulin |
| Phosphorylation | Serine 595 (Ser595) | Cyclin A-CDK2 | Primes for Thr56 phosphorylation | Cell Cycle |
ADP-Ribosylation: A Target of Bacterial Toxins
ADP-ribosylation is an irreversible modification that potently inhibits this compound activity. This modification is famously catalyzed by potent bacterial exotoxins, making this compound a key target in the pathogenesis of diseases like diphtheria and those caused by Pseudomonas aeruginosa.
The Diphthamide Residue:
The specific target of ADP-ribosylation on this compound is a unique post-translationally modified histidine residue called diphthamide , located at position 715 (His715).[4][5] This complex modification of a histidine residue is essential for recognition and modification by bacterial toxins. The transfer of an ADP-ribose moiety from NAD+ to the diphthamide residue sterically hinders the interaction of this compound with the ribosome, leading to a complete shutdown of protein synthesis and subsequent cell death.[4][6][7]
| Modification | Site | Catalyzing Agent | Effect on this compound Activity |
| ADP-ribosylation | Diphthamide (modified His715) | Diphtheria Toxin, Pseudomonas Exotoxin A | Complete Inhibition |
Other Notable Modifications
While phosphorylation and ADP-ribosylation are the most prominent, other PTMs also contribute to the regulation of this compound and its kinase, eEF2K.
-
Hydroxylation: eEF2K can be hydroxylated on Proline 98, a modification that is sensitive to oxygen levels. Under normoxic conditions, prolyl hydroxylases hydroxylate eEF2K, which impairs its activity. During hypoxia, the lack of oxygen inhibits these hydroxylases, leading to increased eEF2K activity and subsequent this compound phosphorylation. This mechanism serves to conserve energy by downregulating protein synthesis under low-oxygen conditions.
-
Ubiquitination: The stability and turnover of eEF2K are regulated by the ubiquitin-proteasome system. eEF2K can be targeted for degradation through ubiquitination, providing another layer of control over this compound phosphorylation. The E3 ubiquitin ligase SCFβTrCP has been implicated in this process.
Signaling Pathways Regulating this compound Phosphorylation
The activity of eEF2K, and consequently the phosphorylation of this compound, is a convergence point for several major signaling pathways that sense the cell's energy status, nutrient availability, and exposure to stress.
The mTOR and AMPK Pathways: A Yin-Yang Regulation
The mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK) pathways exert opposing effects on eEF2K activity, reflecting their roles as central regulators of cell growth and energy homeostasis, respectively.
-
mTORC1 Signaling: Under nutrient-rich conditions, the mTORC1 pathway is active and promotes protein synthesis. mTORC1 phosphorylates and inhibits eEF2K at several sites, including Serine 78 and Serine 366.[3][8][9] This inhibition of eEF2K leads to the dephosphorylation and activation of this compound, thus promoting translation elongation.[1]
-
AMPK Signaling: In response to energy stress (e.g., low ATP levels), AMPK is activated. AMPK directly phosphorylates and activates eEF2K at Serine 398.[1] This activation of eEF2K leads to the phosphorylation and inhibition of this compound, thereby conserving energy by halting protein synthesis.
Figure 1: Opposing regulation of eEF2K by mTORC1 and AMPK pathways.
Calcium/Calmodulin Signaling
eEF2K is a calcium/calmodulin (CaM)-dependent kinase.[10] An increase in intracellular calcium levels leads to the binding of calcium to calmodulin, which then binds to and activates eEF2K. This provides a mechanism for calcium signaling to rapidly modulate protein synthesis rates.
Figure 2: Activation of eEF2K by Calcium/Calmodulin signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound post-translational modifications.
Analysis of this compound Phosphorylation by Phos-tag™ SDS-PAGE
Phos-tag™ SDS-PAGE is a powerful technique for separating phosphorylated and non-phosphorylated forms of a protein. The Phos-tag™ molecule specifically binds to phosphate groups, retarding the migration of phosphorylated proteins in the gel.
Materials:
-
Phos-tag™ Acrylamide AAL-107 (5 mM stock solution)
-
10 mM ZnCl₂ or MnCl₂ solution
-
Standard SDS-PAGE reagents (Acrylamide/Bis-acrylamide solution, Tris-HCl buffers, SDS, TEMED, APS)
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibody against total this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Gel Preparation:
-
Prepare the separating gel solution, incorporating the Phos-tag™ acrylamide and the divalent metal ion (Zn²⁺ or Mn²⁺) at optimized concentrations (typically 25-100 µM Phos-tag™ and 50-200 µM metal chloride). The percentage of acrylamide should also be optimized for this compound (around 8-10%).
-
Pour the separating gel and allow it to polymerize.
-
Pour a standard stacking gel on top.
-
-
Sample Preparation:
-
Lyse cells in a suitable buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of this compound.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix the protein lysate with SDS-PAGE sample buffer.
-
-
Electrophoresis:
-
Load equal amounts of protein per lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom. The running time may need to be extended compared to standard SDS-PAGE to achieve good separation.
-
-
Protein Transfer and Immunoblotting:
-
Before transferring, wash the gel in transfer buffer containing 1 mM EDTA for 10 minutes to chelate the metal ions from the Phos-tag™, which can interfere with transfer.
-
Wash the gel again in transfer buffer without EDTA for 10 minutes.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system.
-
Block the membrane and probe with a primary antibody against total this compound.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate. The upper, slower-migrating band will correspond to phosphorylated this compound, while the lower band represents the non-phosphorylated form.
-
Figure 3: Workflow for Phos-tag™ SDS-PAGE analysis of this compound phosphorylation.
In Vitro ADP-Ribosylation of this compound by Diphtheria Toxin
This assay allows for the direct assessment of this compound as a substrate for ADP-ribosylation by Diphtheria Toxin (DT).
Materials:
-
Purified recombinant this compound
-
Activated Diphtheria Toxin (Fragment A)
-
Biotinylated NAD⁺
-
ADP-ribosylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl₂)
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, purified this compound (e.g., 1-5 µg), and biotinylated NAD⁺ (e.g., 10-50 µM).
-
Initiate the reaction by adding activated Diphtheria Toxin (e.g., 10-100 ng).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Include a negative control reaction without Diphtheria Toxin.
-
-
Termination of Reaction and SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
-
Detection of Biotinylated this compound:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane.
-
Probe the membrane with Streptavidin-HRP conjugate to detect the incorporated biotinylated ADP-ribose.
-
Wash the membrane and detect the signal using a chemiluminescence substrate. A band corresponding to the molecular weight of this compound will appear in the lane with Diphtheria Toxin, indicating successful ADP-ribosylation.
-
Figure 4: Workflow for in vitro ADP-ribosylation of this compound.
Conclusion
The post-translational modification of this compound is a critical regulatory hub for controlling protein synthesis in eukaryotes. The intricate network of signaling pathways that converge on eEF2K, and the potent inhibition of this compound by bacterial toxins through ADP-ribosylation, highlight the importance of this protein in cellular physiology and disease. A thorough understanding of these modifications and the development of robust experimental tools to study them are essential for advancing our knowledge of translational control and for the development of novel therapeutic strategies targeting diseases with dysregulated protein synthesis, such as cancer and neurodegenerative disorders. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of this compound regulation.
References
- 1. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 2. Interplay between reversible phosphorylation and irreversible ADP-ribosylation of eukaryotic translation elongation factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-ribosylation of Translation Elongation Factor 2 by Diphtheria Toxin in Yeast Inhibits Translation and Cell Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphtheria toxin. Site and configuration of ADP-ribosylation of diphthamide in elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphtheria - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel mTOR-Regulated Phosphorylation Site in Elongation Factor 2 Kinase Modulates the Activity of the Kinase and Its Binding to Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Subfamily eEF2K - WikiKinome [kinase.com]
An In-depth Technical Guide to the Diphthamide Modification of Histidine in eEF2
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the diphthamide modification of eukaryotic Elongation Factor 2 (eEF2), detailing its biosynthesis, physiological function, pathological relevance, and the experimental methodologies used for its study.
Introduction: The Enigmatic Diphthamide Modification
Eukaryotic and archaeal protein synthesis is a meticulously regulated process. Central to the elongation phase is the eukaryotic Elongation Factor 2 (this compound), a GTPase responsible for catalyzing the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.[1][2][3] A unique and highly conserved feature of this compound is the post-translational modification of a specific histidine residue (His715 in humans, His699 in yeast) into a complex amino acid derivative known as diphthamide.[4][5][6]
The name "diphthamide" originates from its infamous role as the molecular target for Diphtheria Toxin (DT), the exotoxin from Corynebacterium diphtheriae.[4][7] DT, along with Pseudomonas exotoxin A (ETA), catalyzes the irreversible ADP-ribosylation of the diphthamide residue.[3][8] This covalent modification inactivates this compound, leading to a complete shutdown of protein synthesis and subsequent cell death.[3][9] While its role in pathogenesis is well-defined, the endogenous physiological function of this evolutionarily conserved modification has been more elusive, with emerging evidence pointing to its importance in maintaining translational fidelity and cell growth.[10][11]
This guide will explore the intricate multi-step biosynthesis of diphthamide, its crucial role in cellular processes, its implications in disease states beyond diphtheria, and its potential as a therapeutic target.
The Diphthamide Biosynthesis Pathway
The conversion of a single histidine residue on this compound into diphthamide is a complex, multi-step enzymatic cascade involving a suite of highly conserved proteins known as DPH enzymes (DPH1-DPH7 in yeast).[4][5] The pathway can be broadly divided into three major stages.
Stage 1: ACP Group Transfer The pathway initiates with the transfer of a 3-amino-3-carboxypropyl (ACP) group from S-adenosylmethionine (SAM) to the C-2 position of the imidazole ring of the target histidine.[12][13] This chemically challenging step, forming a C-C bond, is catalyzed by a complex of proteins. In eukaryotes, it requires DPH1, DPH2, DPH3, and DPH4.[4][14] DPH1 and DPH2 are paralogous proteins that form a heterodimer and contain [4Fe-4S] clusters, essential for the radical SAM chemistry involved in generating the ACP radical.[12][14][15] DPH3 and DPH4 are thought to act as chaperones or support proteins for the DPH1/DPH2 complex.[14]
Stage 2: Trimethylation to form Diphthine Following the ACP transfer, the intermediate undergoes trimethylation of its amino group. This reaction is catalyzed by the methyltransferase DPH5, which uses SAM as the methyl donor.[3][4] The resulting intermediate is known as diphthine.[3] Cells lacking DPH5 accumulate the ACP-modified this compound.[16] While diphthine can be a substrate for ADP-ribosylation by DT, the reaction is significantly less efficient than with mature diphthamide.[3][7]
Stage 3: Amidation to Diphthamide The final step is the ATP-dependent amidation of the diphthine carboxyl group to form the terminal carboxyamide of diphthamide.[7][13] This reaction is catalyzed by DPH6, which functions as the diphthamide synthetase.[4][14] DPH7 is also involved in this final stage, potentially by regulating the interaction between DPH5 and this compound to ensure the sequential nature of the pathway.[7][14] Mutants lacking DPH6 or DPH7 accumulate the diphthine intermediate.[7][14][17]
Function and Pathological Implications
Physiological Function: A Guardian of Translational Fidelity
The high degree of conservation of the diphthamide modification suggests a critical physiological role. Accumulating evidence indicates that diphthamide is essential for maintaining translational accuracy and preventing ribosomal frameshifting.[11][18] Loss of diphthamide modification leads to increased rates of -1 frameshifting errors, which can result in the production of non-functional or toxic proteins.[11] This function is likely related to the position of diphthamide at the tip of domain IV of this compound, which interacts with the ribosomal decoding center.[19] Furthermore, diphthamide deficiency can impair cell growth and competitive fitness, particularly under stress conditions.[11][20]
Target for Bacterial Toxins
The most well-characterized role of diphthamide is as the target for potent bacterial ADP-ribosylating toxins.
Diphtheria Toxin (DT): The catalytic A-subunit of DT enters the host cell cytosol and transfers an ADP-ribose group from NAD+ to the N-1 position of the diphthamide imidazole ring.[8][9][21] This single modification completely inactivates this compound, halting protein synthesis and triggering apoptosis.[3][22] The extreme potency of DT is highlighted by the fact that a single molecule of its catalytic domain is sufficient to kill a cell.[22]
Role in Cancer and Drug Development
The machinery of protein synthesis is often upregulated in cancer cells to support rapid proliferation. Consequently, this compound is frequently overexpressed in various cancers, including those of the gastrointestinal tract, lung, breast, and pancreas.[23][24][25][26] This overexpression has been correlated with poor prognosis and an oncogenic role in cancer cell growth.[23][24][27]
The dependence of cancer cells on high levels of protein synthesis and the unique diphthamide modification make this pathway an attractive target for cancer therapy.
-
Immunotoxins: Toxin-based therapeutics, such as those derived from DT or ETA, are being developed. These agents are engineered to target cancer cells specifically (e.g., via an antibody targeting a surface receptor like CD123) and deliver the toxic catalytic domain.[6][28] The efficacy of these drugs is entirely dependent on a functional diphthamide biosynthesis pathway in the target cancer cell.[6]
-
Resistance Mechanisms: Resistance to these immunotoxins can arise from the downregulation or mutation of DPH genes, leading to a loss of diphthamide.[28] For instance, methylation of the DPH1 promoter has been identified as a mechanism of resistance in some cancer cells, which can be reversed by DNA methyltransferase inhibitors.[28]
-
Other Cancers: Mutations in the promoter region of DPH3 have been reported with high frequency in basal cell carcinoma, suggesting a broader role for the pathway in cancer biology.[29]
Quantitative Data Summary
The following tables summarize key quantitative findings related to this compound expression in various cancers.
Table 1: Overexpression of this compound Protein in Human Cancers
| Cancer Type | Percentage of Cases with Overexpression (%) |
|---|---|
| Small-Cell Lung Cancer | 95.0% |
| Non-Hodgkin's Lymphoma (NHL) | 94.0% |
| Gastric Cancer | 92.9% |
| Colorectal Cancer | 91.7% |
| Prostate Cancer | 75.0% |
| Glioblastoma Multiforme | 75.0% |
| Esophageal Cancer | 73.3% |
| Lung Adenocarcinoma | 71.0% |
| Pancreatic Cancer | 60.7% |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 52.4% |
| Breast Cancer | 50.0% |
Data compiled from studies using immunohistochemistry.[25][26]
Key Experimental Protocols
Studying the diphthamide modification requires specialized biochemical and molecular biology techniques.
In Vitro ADP-Ribosylation Assay
This assay is used to determine if this compound in a cell lysate is modified with diphthamide and thus competent for ADP-ribosylation by a toxin.
Objective: To detect the presence of functional diphthamide on this compound by measuring its ability to be a substrate for Diphtheria Toxin.
Materials:
-
Cell lysate (prepared in non-denaturing lysis buffer)
-
Purified Diphtheria Toxin A-subunit (DTA)
-
Biotinylated NAD+ (or radioactively labeled NAD+)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate (for biotin detection) or autoradiography film (for radiolabel detection)
-
Antibody against this compound (as a loading control)
Protocol:
-
Lysate Preparation: Prepare cell extracts from control and experimental cells. Quantify total protein concentration.
-
Reaction Setup: In a microcentrifuge tube, combine a standardized amount of cell lysate (e.g., 20-50 µg) with the reaction buffer.
-
Initiate Reaction: Add biotinylated NAD+ (final concentration ~50 µM) and DTA (e.g., 1-5 µg/ml).[30]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[30]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Electrophoresis and Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with Streptavidin-HRP to detect biotinylated (i.e., ADP-ribosylated) this compound.
-
Develop with an appropriate chemiluminescent substrate.
-
A band at the molecular weight of this compound (~95 kDa) indicates the presence of diphthamide-modified this compound.[31]
-
-
Loading Control: Strip and re-probe the membrane with an anti-eEF2 antibody to confirm equal loading of the protein.[20]
Mass Spectrometry (MS) for Diphthamide Modification Analysis
MS provides a definitive and quantitative method to identify the specific modification state of the histidine residue on this compound.
Objective: To identify and quantify peptides corresponding to unmodified, ACP-modified, diphthine-modified, and diphthamide-modified this compound.
Workflow:
-
Protein Isolation: Isolate this compound from cell lysates, often via immunoprecipitation or gel electrophoresis (excising the band corresponding to this compound).
-
Proteolytic Digestion: Digest the isolated this compound protein with a protease such as trypsin. This will generate a pool of smaller peptides.
-
LC-MS/MS Analysis:
-
The peptide mixture is separated using liquid chromatography (LC).
-
The separated peptides are ionized and analyzed by a mass spectrometer.
-
The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). The peptide containing the target histidine will have a different mass depending on its modification state (unmodified, ACP, diphthine, or diphthamide).[17]
-
The instrument then selects specific peptides of interest (e.g., those with the expected m/z for the modified peptides) for fragmentation.
-
The fragmentation pattern (MS/MS spectrum) provides sequence information that confirms the peptide's identity and the site of modification.[16][17]
-
-
Data Analysis: The resulting spectra are analyzed using specialized software to identify the peptides and their modifications. The relative abundance of the different modified forms can be quantified by comparing the peak intensities from the MS1 scans.[6]
Conclusion and Future Directions
The diphthamide modification of this compound represents a fascinating nexus of protein synthesis, cellular stress response, and microbial pathogenesis. While its role as a toxin target is clear, research continues to unravel its fundamental importance in maintaining translational fidelity. For drug development professionals, the diphthamide pathway is a double-edged sword: it is the Achilles' heel exploited by novel immunotoxins, but its inactivation is also a key mechanism of therapeutic resistance.
Future research will likely focus on:
-
Modulating the Pathway: Developing small molecules that can inhibit or enhance the activity of DPH enzymes to either sensitize cancer cells to toxins or to study the physiological consequences of diphthamide loss.
-
Biomarker Development: Refining assays, such as the in vitro ADP-ribosylation assay, to serve as predictive biomarkers for patient response to diphthamide-targeting therapies.[28]
-
Uncovering New Functions: Exploring the potential links between diphthamide, the NF-κB pathway, and cellular stress responses, which could open new therapeutic avenues.[6]
A thorough understanding of this unique modification is paramount for leveraging its potential in oncology and for anticipating and overcoming challenges in the next generation of targeted cancer therapies.
References
- 1. ADP-ribosylation of Translation Elongation Factor 2 by Diphtheria Toxin in Yeast Inhibits Translation and Cell Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-ribosylation of translation elongation factor 2 by diphtheria toxin in yeast inhibits translation and cell separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE BIOSYNTHESIS AND BIOLOGICAL FUNCTION OF DIPHTHAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Loss of diphthamide pre-activates NF-κB and death receptor pathways and renders MCF7 cells hypersensitive to tumor necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the biosynthesis and function of diphthamide, an enigmatic modification of translation elongation factor 2 (EF2) [microbialcell.com]
- 8. Diphtheria toxin. Site and configuration of ADP-ribosylation of diphthamide in elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diphtheria - Wikipedia [en.wikipedia.org]
- 10. Diphthamide - Wikipedia [en.wikipedia.org]
- 11. Importance of diphthamide modified EF2 for translational accuracy and competitive cell growth in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diphthamide biosynthesis requires an Fe-S enzyme-generated organic radical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Proteomics Analysis of Diphthamide - Creative Proteomics [creative-proteomics.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Diphtheria toxin - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. The translation elongation factor this compound is a novel tumor‑associated antigen overexpressed in various types of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The expression profile and prognostic significance of eukaryotic translation elongation factors in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Overexpression of eukaryotic elongation factor this compound in gastrointestinal cancers and its involvement in G2/M progression in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound eukaryotic translation elongation factor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 28. DNA methyltransferase inhibition overcomes diphthamide pathway deficiencies underlying CD123-targeted treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. This compound diphthamide modification restrains spurious frameshifting to maintain translational fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Role of Eukaryotic Elongation Factor 2 (eEF2) in Synaptic Plasticity and Memory Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eukaryotic elongation factor 2 (eEF2), a pivotal component of the protein synthesis machinery, has emerged as a critical regulator of synaptic plasticity and memory formation. Its activity, tightly controlled by phosphorylation via this compound kinase (eEF2K), dictates the rate of mRNA translation, a process fundamental to the enduring synaptic changes that underlie learning and memory. Dysregulation of the this compound/eEF2K signaling pathway has been implicated in a range of neurological and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the function of this compound in the central nervous system, detailing its involvement in key signaling pathways, its impact on synaptic potentiation and depression, and its role in memory consolidation. We present a compilation of quantitative data from seminal studies, detailed experimental protocols for assessing this compound function, and visual representations of the associated molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to this compound and its Regulation
Eukaryotic elongation factor 2 is a GTP-binding protein that mediates the translocation of the ribosome along mRNA during the elongation phase of protein synthesis.[1] The activity of this compound is primarily regulated by its phosphorylation at Threonine 56 (Thr56) by the highly specific this compound kinase (eEF2K), also known as calcium/calmodulin-dependent protein kinase III (CaMKIII).[1] Phosphorylation of this compound at this site prevents its binding to the ribosome, thereby halting protein synthesis. Conversely, dephosphorylation of this compound, mediated by protein phosphatases such as PP2A, restores its activity and allows translation to proceed.
The activity of eEF2K itself is subject to complex regulation by multiple upstream signaling pathways, positioning this compound as a key integration point for cellular signals that modulate protein synthesis in response to synaptic activity and other stimuli.
Signaling Pathways Regulating this compound
The phosphorylation state of this compound is dynamically regulated by a network of signaling cascades that are crucial for synaptic plasticity.
NMDA Receptor and Calcium/Calmodulin Signaling
Activation of N-methyl-D-aspartate (NMDA) receptors, a key event in the induction of many forms of synaptic plasticity, leads to an influx of calcium (Ca2+) into the postsynaptic neuron. This rise in intracellular Ca2+ activates calmodulin (CaM), which in turn binds to and activates eEF2K. This leads to the phosphorylation of this compound and a temporary suppression of global protein synthesis. This transient pause is thought to be crucial for allowing the synthesis of specific proteins required for the consolidation of synaptic changes.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. The mTOR complex 1 (mTORC1) pathway generally promotes protein synthesis. mTORC1 can phosphorylate and inhibit eEF2K, leading to the dephosphorylation and activation of this compound.[2][3] This allows for an increase in overall protein synthesis, which is necessary for the late phase of long-term potentiation (L-LTP) and memory consolidation.
This compound in Synaptic Plasticity
The bidirectional regulation of this compound phosphorylation is critical for both long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity that are thought to be the cellular basis of learning and memory.
Long-Term Potentiation (LTP)
LTP, the long-lasting enhancement of synaptic transmission, is critically dependent on new protein synthesis. The induction of LTP is often associated with a transient increase in this compound phosphorylation, followed by a sustained period of dephosphorylation and increased protein synthesis. This suggests a model where an initial pause in global translation allows for the selective synthesis of proteins required for the stabilization of the potentiated synapse.
Long-Term Depression (LTD)
LTD, the long-lasting reduction in synaptic efficacy, is also dependent on protein synthesis. LTD induction protocols, which typically involve low-frequency stimulation, have been shown to increase this compound phosphorylation.[4] This leads to a suppression of protein synthesis that is necessary for the internalization of AMPA receptors and the weakening of the synapse.
This compound in Memory Formation
The consolidation of long-term memories is a time-dependent process that requires the synthesis of new proteins. Studies using animal models have demonstrated that learning tasks, such as fear conditioning, lead to a dephosphorylation of this compound in brain regions critical for memory, such as the hippocampus and amygdala. This dephosphorylation and subsequent increase in protein synthesis are essential for the stabilization of the memory trace.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the role of this compound in synaptic plasticity and memory.
Table 1: this compound Phosphorylation and Synaptic Plasticity
| Experimental Model | Plasticity Induction | Change in p-eEF2/eEF2 Ratio | Key Finding |
| Rat Hippocampal Slices | High-Frequency Stimulation (LTP) | Initial increase, followed by sustained decrease | Bidirectional regulation of this compound phosphorylation during LTP. |
| Rat Hippocampal Slices | Low-Frequency Stimulation (LTD) | Significant increase | LTD induction is associated with increased this compound phosphorylation.[4] |
| APP/PS1 Mouse Model | Baseline | Increased p-eEF2 levels | Alzheimer's disease pathology is linked to this compound hyperphosphorylation. |
Table 2: this compound and Memory Consolidation
| Animal Model | Behavioral Paradigm | Change in p-eEF2/eEF2 Ratio | Effect on Memory |
| Mice | Contextual Fear Conditioning | Decreased in hippocampus | Dephosphorylation of this compound is required for memory consolidation. |
| eEF2K Knockout Mice | Morris Water Maze | N/A (eEF2K absent) | Improved performance in some memory tasks.[5] |
| Mice treated with eEF2K inhibitor (NH125) | Fear Conditioning | Decreased | Enhanced memory consolidation. |
Table 3: Protein Synthesis Rates and this compound Activity
| Experimental Condition | Method | Change in Protein Synthesis Rate | Correlation with p-eEF2 |
| LTP Induction | SUnSET Assay | Initial decrease, then sustained increase | Inversely correlated |
| LTD Induction | SUnSET Assay | Decreased | Positively correlated |
| eEF2K Inhibition | SUnSET Assay | Increased | Inversely correlated |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound.
Western Blotting for Phospho-eEF2 and Total this compound
This protocol is for the detection and quantification of phosphorylated and total this compound in hippocampal tissue.
Materials:
-
Hippocampal tissue lysate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eEF2 (Thr56) antibody (e.g., Cell Signaling Technology #2331)
-
Rabbit anti-eEF2 antibody (e.g., Cell Signaling Technology #2332)[6]
-
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Homogenize hippocampal tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL reagents.
-
Acquire images using a chemiluminescence imaging system and quantify band intensities.
Surface Sensing of Translation (SUnSET) Assay
This non-radioactive method measures global protein synthesis rates in cultured neurons.[7]
Materials:
-
Cultured neurons
-
Puromycin (e.g., 1-10 µg/mL)[8]
-
Complete culture medium
-
PBS
-
Cell lysis buffer
-
Anti-puromycin antibody (e.g., Millipore MABE343)[8]
-
Western blotting reagents (as above)
Procedure:
-
Culture neurons to the desired confluency.
-
Add puromycin to the culture medium and incubate for a defined period (e.g., 10-30 minutes).[9]
-
Wash the cells with PBS to remove unincorporated puromycin.
-
Lyse the cells and collect the protein lysate.
-
Perform Western blotting using an anti-puromycin antibody to detect puromycylated peptides.
-
Quantify the intensity of the puromycin signal as a measure of protein synthesis.
Acute Hippocampal Slice Preparation and Electrophysiology for LTP/LTD
This protocol describes the preparation of acute hippocampal slices for the recording of LTP and LTD.[10]
Materials:
-
Rodent brain
-
Ice-cold artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Recording chamber
-
aCSF for recording (heated and oxygenated)
-
Stimulating and recording electrodes
-
Electrophysiology rig with amplifier and data acquisition system
Procedure:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with heated, oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline synaptic responses for 20-30 minutes.
-
For LTP induction: Apply high-frequency stimulation (HFS), such as a 100 Hz tetanus for 1 second.[11]
-
For LTD induction: Apply low-frequency stimulation (LFS), such as 1 Hz for 15 minutes.[4][10]
-
Record synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.
Contextual Fear Conditioning
This behavioral paradigm is used to assess associative learning and memory in rodents.[12]
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Sound-attenuating cubicle
-
Video camera and tracking software
Procedure:
-
Habituation: Place the animal in the conditioning chamber for a few minutes to acclimate.
-
Training:
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds).
-
During the final seconds of the CS, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 2 seconds).[13]
-
Repeat the CS-US pairing as required by the experimental design.
-
-
Contextual Memory Test (24 hours later):
-
Place the animal back into the same conditioning chamber (the context).
-
Record the amount of time the animal spends "freezing" (a species-specific fear response) over a set period (e.g., 5 minutes).[14]
-
-
Cued Memory Test (optional):
-
Place the animal in a novel context.
-
Present the CS (the tone) and measure freezing behavior.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationships in this compound-related research.
References
- 1. researchgate.net [researchgate.net]
- 2. A meta-analysis of the effect of protein synthesis inhibitors on rodent fear conditioning [peercommunityjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Antibody (#2332) Datasheet with Images Cell Signaling Technology [awsprod-cellsignal.jp]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. themoonlab.org [themoonlab.org]
- 9. researchgate.net [researchgate.net]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. youtube.com [youtube.com]
- 12. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 13. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
The Dynamic Dance of Elongation: An In-depth Technical Guide to the Interaction of eEF2 with the 80S Ribosome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein synthesis is a fundamental cellular process, and its elongation phase, where the polypeptide chain is extended, is a critical control point for gene expression. At the heart of this intricate process lies the dynamic interaction between the eukaryotic elongation factor 2 (eEF2) and the 80S ribosome. This technical guide provides a comprehensive overview of this crucial interaction, detailing the molecular mechanisms, regulatory pathways, and the experimental methodologies used to elucidate its complexities. A thorough understanding of this interaction is paramount for researchers in molecular biology, scientists developing novel therapeutics targeting protein synthesis, and professionals in drug development seeking to modulate cellular growth and proliferation in various disease states.
The Core Interaction: this compound and the 80S Ribosome
This compound, a GTP-dependent translocase, is responsible for the precise movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, a process known as translocation. This movement is essential for the ribosome to read the next codon on the mRNA and continue peptide chain elongation. The interaction of this compound with the 80S ribosome is a highly dynamic and regulated process involving large conformational changes in both this compound and the ribosome.
Structural Insights from Cryo-Electron Microscopy
Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the this compound-80S ribosome complex at near-atomic resolution. These studies have revealed that this compound, a five-domain protein, binds to the ribosome in a conformation that bridges the large (60S) and small (40S) subunits. Upon binding, this compound induces a ratchet-like rotation of the 40S subunit relative to the 60S subunit, which is a key mechanical step in translocation.[1][2]
The interaction involves multiple contact points between the domains of this compound and ribosomal RNA (rRNA) and ribosomal proteins (r-proteins). For instance, domain IV of this compound extends into the decoding center of the 40S subunit, playing a crucial role in the movement of the mRNA-tRNA complex.[3][4]
The Role of GTP Hydrolysis
The energy required for translocation is derived from the hydrolysis of GTP by this compound. The binding of this compound in its GTP-bound state to the pre-translocation ribosome triggers GTP hydrolysis. This hydrolysis event is thought to induce a conformational change in this compound, which in turn drives the movement of the tRNAs and mRNA.[1][2][5] While GTP hydrolysis is a key step, pre-steady-state kinetics studies in prokaryotic systems suggest that the major conformational changes of the ribosome are induced by the binding of the elongation factor itself, with GTP hydrolysis facilitating the release of the factor and ensuring the unidirectionality of the process.
Quantitative Analysis of the this compound-80S Interaction
Quantifying the binding affinity and kinetics of the this compound-80S ribosome interaction is crucial for a complete understanding of the translocation process. While extensive quantitative data for the eukaryotic system remains an active area of research, studies have provided valuable insights.
| Parameter | Value | Organism/System | Method | Reference |
| Binding Affinity (Kd) | ||||
| This compound-80S (post-translocation, GDP) | 0.4 µM | Yeast | Not Specified | |
| This compound-80S (post-translocation, non-hydrolyzable GTP analog) | 0.3 µM | Yeast | Not Specified | |
| Michaelis Constant (Km) | ||||
| This compound/ATP for 80S ribosome | 0.2 µM | Yeast | Light Scattering | |
| Pre-steady-state Kinetics (Prokaryotic Homolog EF-G) | ||||
| Apparent first-order rate constant (fast step of translocation) | 2 to 5 s⁻¹ (20°C) | E. coli | Stopped-flow fluorescence | [6] |
| Apparent first-order rate constant (fast step of translocation) | 15 s⁻¹ (35°C) | E. coli | Stopped-flow fluorescence | [6] |
| Activation Energy (fast process) | 70 kJ/mol | E. coli | Stopped-flow fluorescence | [6] |
Regulation of the this compound-80S Interaction: The Role of eEF2K
The activity of this compound is tightly regulated by phosphorylation, primarily through the action of the dedicated this compound kinase (eEF2K). Phosphorylation of this compound on Threonine-56 (Thr56) inhibits its binding to the ribosome, thereby globally suppressing translation elongation.[7] This regulatory mechanism allows cells to conserve energy and resources under conditions of stress.
Upstream Signaling Pathways
eEF2K activity is controlled by a complex network of signaling pathways that respond to various cellular cues, including nutrient availability, energy status, and growth factor signaling. The two major pathways converging on eEF2K are the mTOR and AMPK pathways.
-
mTOR (mammalian Target of Rapamycin) Pathway: When nutrients and growth factors are abundant, the mTORC1 complex is active and phosphorylates and inhibits eEF2K.[8][9] This leads to dephosphorylated, active this compound, promoting protein synthesis.
-
AMPK (AMP-activated Protein Kinase) Pathway: Under conditions of energy stress (high AMP/ATP ratio), AMPK is activated. AMPK can then phosphorylate and activate eEF2K, leading to the inhibition of this compound and a reduction in protein synthesis to conserve energy.[10]
The interplay between these pathways allows for a fine-tuned regulation of translation elongation in response to the metabolic state of the cell.
Visualizing the Regulatory Network and Experimental Logic
To better understand the complex relationships in this compound regulation and the experimental approaches to study its interaction with the ribosome, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the this compound-80S interaction relies on a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Assay to Study this compound Function
This assay allows for the functional characterization of this compound in a controlled environment.
Objective: To measure the effect of this compound and its mutants or inhibitors on the rate of protein synthesis.
Materials:
-
Purified 80S ribosomes
-
Purified eEF1A and this compound
-
Aminoacyl-tRNA synthetases
-
tRNA mixture
-
mRNA template (e.g., encoding luciferase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
GTP, ATP, and an energy regenerating system (creatine phosphate and creatine kinase)
-
Translation buffer (containing appropriate salts, Mg²⁺, and a reducing agent)
Procedure:
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the translation buffer, ATP, GTP, energy regenerating system, amino acid mixture (with ³⁵S-methionine), and mRNA template.
-
Addition of Factors and Ribosomes: Add purified eEF1A, aminoacyl-tRNA synthetases, tRNA mixture, and 80S ribosomes to the reaction mixture.
-
Initiation of Translation: Initiate the reaction by adding purified this compound (or the experimental variant).
-
Incubation: Incubate the reaction at 30-37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Washing: Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs. Cool on ice and collect the precipitated protein by vacuum filtration through a glass fiber filter. Wash the filters extensively with 5% TCA and then ethanol.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of protein synthesized.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-80S Ribosome Complex
This protocol outlines the general steps for obtaining a high-resolution structure of the this compound-80S complex.
Objective: To visualize the three-dimensional structure of this compound bound to the 80S ribosome.
Materials:
-
Highly purified and concentrated this compound and 80S ribosomes
-
Non-hydrolyzable GTP analog (e.g., GDPNP or GMP-PNP)
-
Cryo-EM grids (e.g., copper grids with a perforated carbon film)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-transmission electron microscope equipped with a direct electron detector
Procedure:
-
Complex Formation: Incubate purified 80S ribosomes with a molar excess of this compound and the non-hydrolyzable GTP analog in a suitable buffer on ice. This traps this compound in a ribosome-bound state.
-
Grid Preparation: Glow-discharge the cryo-EM grids to make them hydrophilic. Apply 3-4 µL of the this compound-80S complex solution to the grid.
-
Vitrification: Using a plunge-freezing apparatus, blot the grid to create a thin film of the sample and then rapidly plunge it into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.[11][12]
-
Data Collection: Transfer the vitrified grid to the cryo-transmission electron microscope. Collect a large dataset of high-resolution images (micrographs) of the frozen-hydrated particles using an automated data collection software.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion in the raw movie frames.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope for each micrograph.
-
Particle Picking: Automatically or manually select individual ribosome particles from the micrographs.
-
2D Classification: Group the particles into different classes based on their orientation to assess sample quality and heterogeneity.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using iterative alignment and classification of the particles.
-
-
Model Building and Refinement: Build an atomic model of the this compound-80S complex into the final 3D density map and refine it.
Ribosome Profiling to Monitor this compound Activity in Vivo
Ribosome profiling provides a snapshot of all the ribosome positions on the transcriptome at a given moment, allowing for the assessment of translation elongation.
Objective: To determine the genome-wide effects of altered this compound activity on ribosome occupancy and translocation.
Materials:
-
Cell culture or tissue sample
-
Translation elongation inhibitor (e.g., cycloheximide)
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
-
High-throughput sequencer
Procedure:
-
Cell Treatment and Lysis: Treat cells with cycloheximide to arrest translating ribosomes. Harvest and lyse the cells in a buffer containing cycloheximide.[13][14]
-
Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes. This generates ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides in length.[15]
-
Monosome Isolation: Load the digested lysate onto a sucrose gradient and perform ultracentrifugation to separate the 80S monosomes (containing the RPFs) from polysomes, subunits, and other cellular components.
-
RPF Extraction: Collect the 80S fraction and extract the RPFs using an RNA purification protocol.
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR.
-
-
Sequencing and Data Analysis: Sequence the prepared library using a high-throughput sequencer. Align the resulting reads to the transcriptome to determine the precise location and density of ribosomes on each mRNA. Changes in ribosome distribution, such as accumulation at specific codons or in the 5' UTR, can indicate defects in translation elongation related to this compound function.
Conclusion and Future Directions
The interaction between this compound and the 80S ribosome is a cornerstone of protein synthesis, representing a highly regulated and dynamic process. This guide has provided a comprehensive overview of our current understanding, from the structural basis of the interaction to its intricate regulation by cellular signaling pathways. The detailed experimental protocols offer a practical framework for researchers to further investigate this fundamental biological mechanism.
Despite significant advances, several key questions remain. Obtaining high-resolution kinetic data for the eukaryotic this compound-mediated translocation is a critical next step. Furthermore, elucidating the precise interplay of different signaling pathways in regulating eEF2K activity under various physiological and pathological conditions will be crucial. The continued application of cutting-edge techniques like single-molecule FRET and cryo-electron tomography will undoubtedly provide unprecedented insights into the dynamic nature of this essential molecular machine. A deeper understanding of the this compound-80S interaction will not only advance our fundamental knowledge of biology but also pave the way for the development of novel therapeutic strategies targeting diseases with dysregulated protein synthesis, such as cancer and neurodegenerative disorders.
References
- 1. embopress.org [embopress.org]
- 2. Structures of modified this compound·80S ribosome complexes reveal the role of GTP hydrolysis in translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atomic insights reveal fidelity mechanisms of eukaryotic protein synthesis [comptes-rendus.academie-sciences.fr]
- 5. embopress.org [embopress.org]
- 6. Pre-steady-state kinetics of ribosomal translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 12. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Guide to Ribosome Profiling - EIRNA BIO [zohmedia.photography]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Immunoprecipitation of Endogenous eEF2 from Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eukaryotic elongation factor 2 (eEF2) is a crucial GTP-binding protein essential for the elongation phase of protein synthesis. It facilitates the translocation of the ribosome along the mRNA molecule, a fundamental step for cellular growth, proliferation, and survival. The activity of this compound is tightly regulated, primarily through phosphorylation by the specific this compound kinase (eEF2K). Phosphorylation of this compound at Threonine 56 (Thr56) inhibits its function, thereby slowing down protein synthesis.[1] This regulatory mechanism allows cells to conserve energy under stress conditions. Dysregulation of the this compound/eEF2K signaling axis has been implicated in various diseases, including cancer and neurological disorders, making this compound and its interacting partners significant targets for therapeutic development.
Immunoprecipitation (IP) is a powerful technique used to isolate and enrich this compound from complex cell lysates. This allows for the study of its expression levels, post-translational modifications (such as phosphorylation), and its interaction with other proteins (co-immunoprecipitation or co-IP). This document provides a detailed protocol for the successful immunoprecipitation of endogenous this compound.
This compound Regulatory Signaling Pathway
The activity of this compound is a convergence point for multiple upstream signaling pathways that sense the cell's energetic and metabolic state. Key pathways like mTOR and AMPK regulate eEF2K, which in turn controls this compound phosphorylation.
References
Application Notes and Protocols for the Purification of Recombinant Human eEF2 Protein from E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation elongation factor 2 (eEF2) is a pivotal protein in the regulation of protein synthesis. As a member of the GTP-binding translation elongation factor family, this compound facilitates the GTP-dependent translocation of the ribosome along the mRNA strand, a critical step in polypeptide chain elongation. The activity of this compound is tightly regulated, primarily through phosphorylation by this compound kinase (eEF2K), which inactivates the protein. Dysregulation of the this compound pathway has been implicated in various diseases, including cancer and neurological disorders, making purified, active this compound a crucial reagent for biochemical and structural studies, as well as for high-throughput screening in drug discovery.
This document provides a detailed methodology for the expression and purification of recombinant human this compound (rh-eEF2) from an Escherichia coli expression system. The protocol employs a multi-step chromatographic process to obtain high-purity, biologically active protein.
Data Presentation
Table 1: Summary of Purification of Recombinant Human this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) | Purification Fold |
| Cleared Lysate | 1500 | 150 | 10 | 100 | 1 |
| Ni-NTA Affinity | 120 | 108 | 90 | 72 | 9 |
| Anion Exchange (Mono Q) | 85 | 81 | 95 | 54 | 9.5 |
| Size Exclusion (Superdex 200) | 70 | 68 | >98 | 45 | 9.8 |
Note: The values presented are typical results from a 1-liter E. coli culture and may vary depending on expression levels and optimization of the purification steps.
Experimental Protocols
Expression of Recombinant Human His-tagged this compound in E. coli
This protocol describes the expression of N-terminally His-tagged human this compound in the E. coli strain BL21(DE3).
Materials:
-
pET expression vector containing the human this compound gene with an N-terminal 6xHis-tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar plates
-
Appropriate antibiotic (e.g., Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the this compound expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking (220 rpm).
-
Inoculate 1 L of LB broth containing the antibiotic with the 50 mL overnight culture.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 16-20 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of His-tagged this compound
This multi-step protocol involves cell lysis followed by three chromatographic steps to achieve high purity.
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mM PMSF, and 1x protease inhibitor cocktail.
-
Ni-NTA Binding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.
Protocol:
-
Thaw the cell pellet on ice and resuspend in 30-40 mL of ice-cold Lysis Buffer per liter of culture.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and filter through a 0.45 µm syringe filter.
Buffers:
-
Ni-NTA Binding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.
-
Ni-NTA Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Ni-NTA Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
Protocol:
-
Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes (CV) of Ni-NTA Binding Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10 CV of Ni-NTA Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5 CV of Ni-NTA Elution Buffer.
-
Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Pool the fractions containing this compound.
Buffers:
-
AEX Buffer A (Binding): 20 mM Tris-HCl (pH 8.0), 20 mM NaCl, 1 mM DTT.
-
AEX Buffer B (Elution): 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM DTT.
Protocol:
-
The pooled fractions from the IMAC step should be buffer exchanged into AEX Buffer A using a desalting column or dialysis.
-
Equilibrate a Mono Q anion exchange column with 10 CV of AEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with 5 CV of AEX Buffer A.
-
Elute the bound proteins with a linear gradient of 0-50% AEX Buffer B over 20 CV.
-
Collect fractions and analyze by SDS-PAGE. This compound is expected to elute at approximately 200-300 mM NaCl.[1]
-
Pool the fractions containing pure this compound.
Buffer:
-
SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 2 mM MgCl2, 1 mM DTT.
Protocol:
-
Concentrate the pooled fractions from the AEX step to a volume of 1-2 mL using a centrifugal concentrator.
-
Equilibrate a Superdex 200 gel filtration column with at least 2 CV of SEC Buffer.[2]
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a flow rate appropriate for the column.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing monomeric, pure this compound.
-
Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
This compound GTPase Activity Assay (Malachite Green-based)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
GTP Solution: 10 mM GTP in water.
-
Purified this compound: Diluted in Assay Buffer.
-
80S Ribosomes: (Optional, but enhances activity)
-
Malachite Green Reagent: Commercially available or prepared as a solution of malachite green, ammonium molybdate, and a stabilizing agent.
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, 80S ribosomes (if used), and purified this compound at various concentrations.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a set time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm.
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in the enzymatic reactions.
Mandatory Visualization
Caption: Simplified signaling pathway for the regulation of this compound activity.
Caption: Workflow for the purification of recombinant human this compound from E. coli.
References
Application Notes: Guide RNA Design for CRISPR-Cas9 Knockout of the EEF2 Gene
Introduction
The CRISPR-Cas9 system is a powerful genome-editing tool that allows for the precise knockout of specific genes. This technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional gene knockout.[1][2]
Eukaryotic elongation factor 2 (EEF2) is a crucial protein in the elongation step of protein synthesis. Knocking out the this compound gene can be instrumental in studying its role in various cellular processes, including cell cycle progression, apoptosis, and its potential as a therapeutic target in diseases like cancer.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and validating gRNAs for the successful knockout of the this compound gene using the CRISPR-Cas9 system.
1. Principles of Effective Guide RNA Design
The design of the gRNA is the most critical step for a successful CRISPR experiment. A well-designed gRNA maximizes on-target activity while minimizing off-target effects.[3] Key considerations include:
-
Target Site Selection: To ensure a complete loss of function, it is recommended to target exons located early in the protein-coding sequence (e.g., within the first 65% of the gene).[4] This increases the probability that an indel will result in a premature stop codon, leading to a truncated, non-functional protein.
-
PAM Sequence: The most commonly used Cas9 nuclease, from Streptococcus pyogenes (SpCas9), requires a specific Protospacer Adjacent Motif (PAM) sequence, 'NGG', immediately downstream of the target sequence.[5][6] The gRNA itself does not contain the PAM sequence.
-
Guide RNA Length: For SpCas9, the optimal length of the gRNA's protospacer sequence (the part that binds to the target DNA) is 20 nucleotides.[6]
-
GC Content: A GC content between 40-60% is generally recommended for the gRNA sequence to ensure stable binding to the target DNA without promoting the formation of secondary structures.[7]
-
On-Target Efficiency: The sequence composition of the gRNA can significantly influence its cutting efficiency. Various online tools use algorithms trained on large datasets to predict the on-target activity of a given gRNA.[5][8]
-
Off-Target Effects: The gRNA sequence should be unique to the target site to prevent the Cas9 nuclease from cleaving unintended locations in the genome.[9] Off-target prediction tools scan the genome for sequences with high similarity to the designed gRNA.[10][11] It is crucial to select gRNAs with the lowest predicted off-target activity.
2. In Silico Design of gRNAs for Human this compound
Numerous web-based tools are available for gRNA design, such as CHOPCHOP and CRISPOR.[12][13] These tools automate the process of finding suitable target sites and evaluating their potential efficacy and specificity.
Workflow for gRNA Design using an Online Tool:
-
Input: Provide the target gene (this compound), the organism (e.g., Homo sapiens), and the desired Cas9 variant (e.g., SpCas9).
-
Target Region: Specify targeting the coding region (CDS) to ensure functional knockout.
-
Analysis: The tool identifies all possible 20-nucleotide target sequences that are immediately followed by an NGG PAM sequence within the specified exons.
-
Scoring: Each potential gRNA is assigned an on-target efficiency score and an off-target specificity score.
-
Selection: Choose 2-3 of the highest-scoring gRNAs for experimental validation. Using multiple gRNAs increases the likelihood of achieving a successful knockout.[1][14]
Table 1: Candidate gRNAs for Human this compound Knockout
| gRNA Sequence (5' to 3') | Target Exon | On-Target Score (Example) | Off-Target Score (Example) |
| GAGCGGCTGCACATCATCAAGG | 2 | 85 | 98 |
| GTGGTGGACATCGCCAAGACGG | 3 | 82 | 95 |
| ATCGTCATCGGTCTGCACACGG | 4 | 79 | 99 |
| TCGTGGTCATCGTCAAGGACGG | 5 | 91 | 96 |
Note: Scores are for illustrative purposes. Actual scores must be generated using up-to-date gRNA design software.
Experimental Protocols
Protocol 1: Lentiviral Delivery of CRISPR-Cas9 and gRNA
Lentiviral vectors are an efficient method for delivering CRISPR-Cas9 components into a wide range of cell types, including those that are difficult to transfect.[15] This protocol outlines the production of lentiviral particles and the subsequent transduction of target cells. An "all-in-one" vector, containing both the Cas9 expression cassette and the gRNA, is often used for simplicity.[16]
Materials:
-
HEK293T cells (packaging cell line)
-
Target cells (e.g., HeLa, U2OS)
-
All-in-one lentiviral vector with cloned this compound gRNA
-
2nd or 3rd generation lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM high-glucose medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Polybrene
-
0.45 µm syringe filter
Procedure:
-
Plasmid Co-transfection:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.[17]
-
Day 2: In separate tubes, prepare the plasmid mix: the all-in-one gRNA vector and the packaging plasmids. Add the transfection reagent according to the manufacturer's protocol.[18]
-
Incubate the mixture at room temperature and then add it dropwise to the HEK293T cells.[17][18]
-
-
Lentivirus Harvest:
-
Day 4 (48 hours post-transfection): Collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated for higher titers. Store at -80°C.
-
-
Transduction of Target Cells:
-
Day 1: Seed the target cells in a 6-well plate.
-
Day 2: Replace the medium with fresh medium containing the lentiviral supernatant and Polybrene (typically 4-8 µg/mL).
-
Day 3: After 18-24 hours, replace the virus-containing medium with fresh culture medium.
-
Day 5 onwards: Expand the cells. If the vector contains a selection marker (e.g., puromycin), add the appropriate antibiotic to select for transduced cells.[19]
-
Protocol 2: Validation of this compound Gene Knockout
Validation is essential to confirm that the gene editing was successful at both the genomic and protein levels.
A. T7 Endonuclease I (T7E1) Assay for Indel Detection
The T7E1 assay is a cost-effective method to detect the presence of indels created by CRISPR-Cas9.[20] The T7E1 enzyme recognizes and cleaves mismatched DNA heteroduplexes.[21]
Materials:
-
Genomic DNA extraction kit
-
Primers flanking the gRNA target site in the this compound gene
-
Taq DNA polymerase
-
T7 Endonuclease I and reaction buffer
-
Agarose gel and electrophoresis equipment
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the edited and wild-type (control) cell populations.
-
PCR Amplification: Amplify a 400-500 bp region surrounding the target site using the designed primers.[20]
-
Heteroduplex Formation: Denature the PCR products by heating to 95°C, then re-anneal by slowly cooling to room temperature. This allows wild-type and mutated strands to form heteroduplexes with mismatches at the indel site.[22][23]
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I for 15-30 minutes at 37°C.[20][21]
-
Gel Electrophoresis: Analyze the digestion products on a 2% agarose gel. The presence of cleaved fragments in the edited sample indicates successful indel formation.[22]
Table 2: Expected Results for T7E1 Assay
| Sample | Expected Bands | Interpretation |
| Wild-Type (Control) | One band (e.g., 500 bp) | No cleavage, no indels. |
| This compound Knockout Pool | Three bands (e.g., 500 bp, 300 bp, 200 bp) | Cleavage of heteroduplexes confirms indel formation. |
Note: Cleaved fragment sizes depend on the location of the gRNA target site within the amplicon.
B. Western Blot for Protein Knockout Confirmation
Western blotting is used to verify the absence or significant reduction of the target protein.[24]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-EEF2
-
Primary antibody: Anti-GAPDH or Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the edited and wild-type cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.[25][26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27][28]
-
Antibody Incubation:
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.[25][26]
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
Table 3: Expected Results for Western Blot
| Sample | This compound Protein Band (approx. 95 kDa) | Loading Control (e.g., GAPDH) | Interpretation |
| Wild-Type (Control) | Present | Present | Normal this compound expression. |
| This compound Knockout | Absent or significantly reduced | Present | Successful protein knockout. |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 6. idtdna.com [idtdna.com]
- 7. old.gencefebio.com [old.gencefebio.com]
- 8. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. CHOPCHOP [chopchop.cbu.uib.no]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. T7 Endonuclease Assay [slack.protocols.io:8443]
- 21. usbio.net [usbio.net]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
Application Notes and Protocols for siRNA-mediated Knockdown of eEF2 Expression in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eukaryotic elongation factor 2 (eEF2) is an essential protein in the regulation of protein synthesis, specifically mediating the GTP-dependent translocation of the ribosome along mRNA.[1] Its activity is tightly controlled by phosphorylation via this compound kinase (eEF2K), which in turn is regulated by major signaling pathways such as mTOR and AMPK.[2][3] Dysregulation of this compound activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Small interfering RNA (siRNA) offers a potent and specific method for silencing this compound expression to study its cellular functions and explore its therapeutic potential. These application notes provide a comprehensive guide to performing and analyzing siRNA-mediated knockdown of this compound in cultured cells.
Data Presentation
Table 1: Representative this compound Knockdown Efficiency in vitro and in vivo
| Model System | siRNA Treatment Details | Time Point | mRNA Knockdown (%) | Protein Knockdown (%) | Reference |
| AML12 (mouse hepatocyte) cells | Most potent siRNA selected from initial screen | 30-48 hours | Not specified | ~80% reduction (down to 20% of control) | [4] |
| Mouse Liver (in vivo) | LNP-formulated siRNA, 0.5 mg/kg, injected twice weekly | 3 days | ~95% | ~70% | [5] |
| Mouse Liver (in vivo) | LNP-formulated siRNA, 0.5 mg/kg, injected twice weekly | 15 days | Not specified | ~95% | [5] |
Table 2: Functional Outcomes of this compound Knockdown
| Cell/Tumor Model | Knockdown Method | Functional Assay | Key Finding | Reference |
| Glucose-deprived cells | siRNA | Caspase-3 Activation | Knockdown of this compound enhances caspase-3 activation, suggesting increased apoptosis. | [6] |
| Tumor Xenografts | This compound Kinase Knockdown | Cleaved Caspase-3 Levels (Immunohistochemistry) | Tumors with eEF2K knockdown showed higher levels of cleaved caspase-3. | [7] |
| Tumor Xenografts | This compound Kinase Knockdown | TUNEL Assay | Increased apoptosis was observed in tumors with eEF2K knockdown. | [7] |
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol provides a general guideline for transiently transfecting cultured mammalian cells with siRNA targeting this compound. Optimization is crucial for each cell line.
Materials:
-
This compound-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Adherent mammalian cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the desired plate format so they reach 60-80% confluency at the time of transfection.
-
siRNA-Lipofection Complex Preparation (per well of a 6-well plate): a. In a microcentrifuge tube, dilute 50 pmol of this compound siRNA (or non-targeting control) into 250 µL of reduced-serum medium. Mix gently. b. In a separate microcentrifuge tube, dilute 5 µL of lipofection reagent into 250 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted lipofection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Transfection: a. Gently aspirate the culture medium from the cells and replace it with 2.5 mL of fresh, antibiotic-free complete medium. b. Add the 500 µL of siRNA-lipofection complex dropwise to the well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the target protein and cell line.
-
Analysis: Proceed with downstream analyses such as Western blotting to assess protein knockdown or cell-based assays to evaluate the functional consequences.
Protocol 2: Western Blotting for this compound Expression
This protocol describes the detection of total this compound and its phosphorylated form (p-eEF2) by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST for detecting phosphoproteins, or 5% non-fat dry milk in TBST for total protein)
-
Primary antibodies: Rabbit anti-eEF2, Rabbit anti-phospho-eEF2 (Thr56)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the separated proteins to a membrane.
-
Immunoblotting: a. Block the membrane with the appropriate blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and transfect with this compound or control siRNA as described in Protocol 1.
-
MTT Addition: At the desired time point post-transfection (e.g., 48 or 72 hours), add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of control-transfected cells.
Mandatory Visualizations
References
- 1. genecards.org [genecards.org]
- 2. embopress.org [embopress.org]
- 3. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Quantitative PCR (qPCR) Analysis of EE-F2 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation elongation factor 2 (EEF2) is a crucial protein in the regulation of protein synthesis.[1][2] It facilitates the GTP-dependent translocation of the ribosome along mRNA during the elongation phase of translation.[1][2] The activity of this compound is tightly controlled, primarily through phosphorylation by the eukaryotic elongation factor 2 kinase (EEF2K).[1][3] Phosphorylation of this compound at threonine 56 inhibits its function, thereby halting protein synthesis.[4][5] This regulatory mechanism is a key cellular response to various stresses, including nutrient deprivation, and is implicated in numerous signaling pathways, such as those governed by mTOR and AMPK.[6]
Given its central role in cell growth, proliferation, and survival, the this compound/EEF2K signaling axis has emerged as a significant area of interest in various diseases, including cancer and neurological disorders.[3][6][7] Dysregulation of this compound expression or activity can contribute to uncontrolled cell growth or, conversely, aberrant cell death.[8][9] Consequently, monitoring the expression levels of the this compound gene is critical for understanding disease pathogenesis and for the development of novel therapeutic agents that target this pathway.[4][8][9]
Quantitative PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[10] This application note provides a detailed protocol for the analysis of this compound gene expression using SYBR Green-based qPCR, from RNA extraction to data analysis.
Signaling Pathway
The diagram below illustrates the central role of this compound in the protein synthesis machinery and its regulation by EEF2K. Various upstream signals, including cellular stress and growth factor signaling, converge on EEF2K, which in turn modulates this compound activity through phosphorylation.
Caption: Regulation of this compound and its role in protein synthesis.
Experimental Protocol
This protocol outlines the steps for quantifying this compound mRNA levels from cultured cells.
Materials
-
RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I: RNase-free (e.g., TURBO DNA-free™ Kit, Thermo Fisher Scientific)
-
Reverse Transcription Kit: (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR Master Mix: SYBR Green-based (e.g., SensiMix™ SYBR® & ROX Kit, OriGene)[11]
-
Primers:
-
Nuclease-free water
-
qPCR-compatible plates and seals
-
Real-time PCR detection system
Experimental Workflow
The following diagram provides a visual overview of the entire experimental procedure for this compound gene expression analysis.
Caption: Workflow for qPCR analysis of this compound gene expression.
Step-by-Step Method
-
RNA Isolation and Quantification
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
To eliminate potential genomic DNA contamination, perform an on-column or in-solution DNase I treatment.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further assessed using gel electrophoresis or a bioanalyzer.
-
-
Reverse Transcription
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's protocol, which typically involves a mix of random hexamers and oligo(dT) primers.[15]
-
The resulting cDNA will be used as the template for the qPCR reaction.
-
-
qPCR Reaction Setup
-
Prepare the qPCR reaction mix in a nuclease-free tube on ice. For a single 20 µL reaction, a typical setup is as follows:
-
SYBR Green qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: 7 µL
-
-
Set up reactions in triplicate for each sample and target gene (this compound and a validated reference gene).[16]
-
Include a no-template control (NTC) for each primer pair to check for contamination.
-
Dispense the reaction mix into a 96-well qPCR plate.
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Real-Time PCR Cycling
-
Place the plate in a real-time PCR instrument.
-
A typical cycling protocol is as follows:
-
Perform a melt curve analysis at the end of the amplification cycles to verify the specificity of the PCR product.[17]
-
Data Analysis
The relative expression of the this compound gene can be calculated using the comparative Cq (ΔΔCq) method.[18][19][20]
-
Normalization: For each sample, calculate the ΔCq by subtracting the average Cq value of the reference gene from the average Cq value of the this compound gene.
-
ΔCq = Cq(this compound) - Cq(reference gene)
-
-
Calibration: Select one sample (e.g., the untreated control) as the calibrator. Calculate the ΔΔCq for each sample by subtracting the ΔCq of the calibrator from the ΔCq of the sample.
-
ΔΔCq = ΔCq(sample) - ΔCq(calibrator)
-
-
Relative Quantification: Calculate the fold change in gene expression as 2-ΔΔCq.
Data Presentation
The following table presents example data from an experiment where a hypothetical cancer cell line was treated with a compound targeting a signaling pathway that influences this compound expression.
| Sample Group | Target Gene | Average Cq | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Control | This compound | 21.5 | 3.5 | 0.0 | 1.0 |
| GAPDH | 18.0 | ||||
| Treated | This compound | 23.0 | 5.1 | 1.6 | 0.33 |
| GAPDH | 17.9 |
Troubleshooting
-
No amplification in NTC: This is the expected outcome. If amplification is observed, it indicates contamination of reagents.
-
Multiple peaks in melt curve analysis: This suggests non-specific amplification or primer-dimer formation.[17] Optimize the annealing temperature or redesign primers if necessary.
-
High variation between technical replicates: This may be due to pipetting errors. Ensure accurate and consistent pipetting.[16]
-
Unstable reference gene expression: If the Cq values of the reference gene vary significantly across samples, it is not a suitable internal control. It is essential to validate reference genes for each experimental system.[12][13][14]
This application note provides a comprehensive protocol for the quantitative analysis of this compound gene expression using qPCR. By following this detailed methodology, researchers in academic and drug development settings can obtain reliable and reproducible data on this compound expression, facilitating a deeper understanding of its role in disease and the development of targeted therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. EEF2K eukaryotic elongation factor 2 kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design [ouci.dntb.gov.ua]
- 6. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 7. A functional eEF2K-eEF2 pathway in the NAc is critical for the expression of cocaine-induced psychomotor sensitisation and conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. origene.com [origene.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gene-quantification.de [gene-quantification.de]
- 16. bu.edu [bu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Mass Spectrometry Analysis of eEF2 Post-Translational Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic elongation factor 2 (eEF2) is a crucial protein in the translation machinery, responsible for the translocation of the ribosome along the mRNA. Its function is tightly regulated by a variety of post-translational modifications (PTMs), which can impact protein synthesis rates and fidelity. Dysregulation of this compound activity and its PTMs has been implicated in several diseases, including cancer and neurological disorders. Mass spectrometry has become an indispensable tool for the detailed characterization and quantification of these modifications. This document provides an in-depth guide to the mass spectrometry-based analysis of this compound PTMs, including detailed protocols and data interpretation guidelines.
Key Post-Translational Modifications of this compound
This compound undergoes several critical PTMs that modulate its function. The most extensively studied of these include:
-
Phosphorylation: Primarily occurring on Threonine 56 (Thr56), phosphorylation of this compound by this compound kinase (eEF2K) inhibits its activity by preventing its binding to the ribosome, thereby slowing down protein synthesis.[1][2][3] This is a key regulatory mechanism in response to various cellular stresses and signaling pathways.[2][4] Another phosphorylation site, Serine 595 (S595), has also been identified and is phosphorylated by cyclin A-CDK2.[1]
-
Diphthamide Modification: This complex and unique modification occurs on a specific histidine residue (His715 in humans) and is essential for maintaining translational fidelity and preventing ribosomal frameshifting.[5][6][7][8][9] The diphthamide residue is the target for ADP-ribosylation by bacterial toxins like Diphtheria toxin.[6][10]
-
ADP-Ribosylation: Catalyzed by bacterial toxins, the ADP-ribosylation of the diphthamide residue leads to the irreversible inactivation of this compound, halting protein synthesis and leading to cell death.[6][10] This modification is a key pathogenic mechanism for diseases like diphtheria.
Signaling Pathways Regulating this compound Phosphorylation
The phosphorylation of this compound is a convergence point for multiple signaling pathways that control cell growth, proliferation, and stress responses. Understanding these pathways is critical for developing therapeutic strategies targeting protein synthesis.
Figure 1: Key signaling pathways regulating this compound kinase (eEF2K) activity and subsequent this compound phosphorylation.
Experimental Workflow for Mass Spectrometry Analysis
A general workflow for the analysis of this compound PTMs involves several key steps, from sample preparation to data analysis.
Figure 2: General experimental workflow for the mass spectrometry-based analysis of this compound post-translational modifications.
Quantitative Data Summary
The following tables summarize quantitative findings from studies on this compound PTMs.
Table 1: Changes in this compound Phosphorylation
| Condition/Model | Change in Phosphorylation | Method | Reference |
| Down Syndrome (DS) mice models | Abnormally elevated | Mass Spectrometry | [11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Reduced by LHA treatment | Molecular Docking & Functional Studies | [12] |
| Erythroid differentiation | Modulated by AKT signaling | Western Blot | [3] |
Table 2: Effects of Diphthamide Modification Deficiency
| Model System | Observed Effect | Quantitative Change | Method | Reference |
| Arabidopsisdph1 mutants | Increased ribosomal shift mutations | 39-47% higher mutation rate | Reporter Assay | [6] |
| Yeast dph mutants | Increased -1 ribosomal frameshifting | Modestly increased | Reporter Assay | [8] |
| Mouse Embryonic Fibroblasts (MEFs) | Increased -1 frameshifting | - | Reporter Assay | [8] |
Detailed Experimental Protocols
Protocol 1: Analysis of this compound Phosphorylation by LC-MS/MS
1. Sample Preparation and Protein Digestion:
-
Lyse cells or homogenize tissues in a buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
(Optional) Perform immunoprecipitation to enrich for this compound.
-
Denature proteins with a urea-based buffer, reduce disulfide bonds with DTT, and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with a protease such as trypsin.
2. Phosphopeptide Enrichment:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Enrich for phosphopeptides using either Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[13]
-
IMAC: Use a resin charged with Fe3+ or Ga3+ ions to bind negatively charged phosphate groups.
-
TiO2: Utilize the affinity of titanium dioxide for phosphate groups under acidic conditions.
-
-
Wash the enrichment resin to remove non-specifically bound peptides.
-
Elute the phosphopeptides using a basic pH buffer.
3. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
For DDA, select the most intense precursor ions for fragmentation by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD). ETD can be particularly useful for localizing labile PTMs like phosphorylation.[14]
4. Data Analysis:
-
Search the raw MS data against a protein database using software like MaxQuant, Proteome Discoverer, or similar platforms.
-
Specify phosphorylation of serine, threonine, and tyrosine as a variable modification.
-
Perform label-free quantification (LFQ) or use isotopic labeling (e.g., TMT, SILAC) to determine relative changes in phosphorylation levels between different experimental conditions.[11]
Protocol 2: Analysis of Diphthamide and ADP-Ribosylation by LC-MS/MS
1. Sample Preparation and Protein Digestion:
-
Follow the same initial steps for cell lysis, protein extraction, and digestion as in Protocol 1. It is crucial to use inhibitors of ADP-ribosylating enzymes (PARP inhibitors) and ADP-ribosyl-hydrolases (PARG inhibitors) during lysis to preserve the modification.[15]
2. ADP-ribosyl Peptide Enrichment:
-
For the analysis of ADP-ribosylation, enrich for modified peptides using a resin coupled with a macrodomain that specifically binds ADP-ribose, such as the Af1521 macrodomain.[14][15]
-
Wash the resin extensively to remove non-specific binders.
-
Elute the ADP-ribosylated peptides.
3. LC-MS/MS Analysis:
-
Analyze the peptides by LC-MS/MS. The large mass of the ADP-ribose moiety (541.06 Da) presents a unique challenge.
-
Employ fragmentation techniques that are suitable for large and labile modifications. Electron-transfer higher-energy collisional dissociation (EThcD) has been shown to be effective for identifying and localizing ADP-ribosylation sites.[14]
4. Data Analysis:
-
Search the MS data against a protein database, specifying the mass of the diphthamide modification and ADP-ribosylation as variable modifications on the relevant amino acid residues (histidine for diphthamide).
-
Specialized software and search strategies may be required to confidently identify ADP-ribosylated peptides due to the complexity of the fragmentation spectra.
-
Use targeted proteomics approaches like Parallel Reaction Monitoring (PRM) for sensitive and specific quantification of known ADP-ribosylation sites.[15]
Conclusion
The mass spectrometry-based analysis of this compound post-translational modifications provides a powerful approach to understanding the regulation of protein synthesis in health and disease. The protocols and information provided herein offer a framework for researchers to investigate the intricate regulatory landscape of this compound. Careful sample preparation, appropriate enrichment strategies, and sophisticated mass spectrometry and data analysis are all critical for the successful identification and quantification of these important modifications. As our understanding of the "this compound PTM code" grows, so too will the opportunities for therapeutic intervention in a range of human diseases.
References
- 1. Phosphorylation of Eukaryotic Elongation Factor 2 (this compound) by Cyclin A–Cyclin-Dependent Kinase 2 Regulates Its Inhibition by this compound Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic elongation factor-2 (this compound): its regulation and peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diphthamide - a conserved modification of this compound with clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics Analysis of Diphthamide - Creative Proteomics [creative-proteomics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. ADP-ribosylation of Translation Elongation Factor 2 by Diphtheria Toxin in Yeast Inhibits Translation and Cell Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of this compound phosphorylation alleviates synaptic failure and cognitive deficits in mouse models of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Novel eEF2K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors targeting eukaryotic Elongation Factor 2 Kinase (eEF2K). Inhibition of eEF2K is a key therapeutic strategy for modulating the activity of eukaryotic Elongation Factor 2 (eEF2), a critical component of the protein synthesis machinery.
Introduction
Eukaryotic Elongation Factor 2 (this compound) is a GTP-binding protein that mediates the translocation of the ribosome along mRNA during protein synthesis.[1] The activity of this compound is tightly regulated by phosphorylation. Eukaryotic Elongation Factor 2 Kinase (eEF2K), a unique alpha-kinase, is the only known kinase that phosphorylates and inactivates this compound.[2] This phosphorylation occurs at Threonine-56, which sterically hinders the binding of this compound to the ribosome, thereby inhibiting the elongation phase of translation.[3]
The eEF2K/eEF2 signaling pathway is implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and depression.[3][4] Under cellular stress conditions, such as nutrient deprivation, the activation of eEF2K leads to the inhibition of protein synthesis to conserve energy.[2] Consequently, inhibiting eEF2K to restore protein synthesis has emerged as a promising therapeutic approach. These application notes describe robust HTS assays designed to identify novel small-molecule inhibitors of eEF2K.
Signaling Pathway
The activity of eEF2K is regulated by multiple upstream signaling pathways. A key activator is an increase in intracellular Ca²⁺/calmodulin (CaM).[1] Conversely, the mTORC1 pathway, a central regulator of cell growth and proliferation, inhibits eEF2K activity.[2]
High-Throughput Screening (HTS) Assays
Two primary HTS assay formats have been successfully developed and validated for identifying eEF2K inhibitors: a luminescence-based assay and a fluorescence-based assay.[4] Both are amenable to miniaturization in 384-well plate formats.
Luminescence-Based Kinase Assay
This assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition of the kinase.
Materials:
-
Purified, recombinant human eEF2K[5]
-
MH-1 peptide substrate[5]
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well solid white plates
-
Test compounds solubilized in DMSO
Procedure:
-
Prepare the assay mixture containing eEF2K and MH-1 peptide in assay buffer. Optimal concentrations should be determined empirically but can start at 6 ng/mL eEF2K and 100 µM MH-1 peptide.[5]
-
Dispense 4 µL of the assay mixture into each well of a 384-well plate.
-
Add test compounds (e.g., 20 nL) to the appropriate wells. Include positive controls (known eEF2K inhibitor, e.g., A484954) and negative controls (DMSO vehicle).
-
To initiate the kinase reaction, add 4 µL of ATP solution (final concentration of 10 µM).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal reaction time should be determined during assay development.[5]
-
Stop the reaction and detect the remaining ATP by adding 8 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Fluorescence-Based Kinase Assay
This is a continuous assay that monitors the phosphorylation of a Sox-based peptide substrate. Phosphorylation of the peptide by eEF2K leads to an increase in fluorescence emission.[4]
Materials:
-
Purified, recombinant human eEF2K
-
Sox-based peptide substrate
-
ATP
-
Assay Buffer (as above)
-
384-well black plates
-
Test compounds solubilized in DMSO
Procedure:
-
Prepare the assay mixture containing eEF2K, Sox-based peptide, and ATP in assay buffer.
-
Dispense the assay mixture into the wells of a 384-well black plate.
-
Add test compounds, positive controls, and negative controls to the appropriate wells.
-
Monitor the increase in fluorescence emission over time using a fluorescence plate reader (e.g., excitation at 360 nm, emission at 485 nm). The rate of the reaction is proportional to the kinase activity.
-
The inhibitory effect of the compounds is determined by the reduction in the rate of fluorescence increase compared to the DMSO control.
Data Analysis and Interpretation
For the primary screen, the percentage inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls). Positive hits from the primary screen should be re-tested and their potency determined by generating dose-response curves to calculate the IC₅₀ value.
HTS Campaign Data Summary
The following tables summarize representative data from HTS campaigns targeting eEF2K.
| HTS Campaign Parameter | Value | Reference |
| Compound Library Size | 56,000 | [5][6] |
| Assay Format | Luminescence-based | [5][6] |
| Primary Hit Rate | ~0.016% | [5] |
| Confirmed Hits | 5 | [5] |
Table 1: Summary of a Representative eEF2K HTS Campaign.
| Compound | Scaffold | In Vitro IC₅₀ (µM) | Reference |
| A-484954 | Pyrido[2,3-d]pyrimidine-6-carboxamide | 0.28 | [7][8] |
| NH125 | Imidazole derivative | Potent in vitro, but promotes phosphorylation in vivo | [7] |
| Thieno[2,3-b]pyridine analog | Thieno[2,3-b]pyridine | 0.22 | [8] |
| Compound 2 | Thieno[2,3-b]pyridine | 11.05 | [9][10] |
| Compound 13 | Thiophene-2-amine | 70.13 | [9][10] |
| 1,3-selenazine analog 14 | 1,3-selenazine | 0.36 | [8] |
| 1,3-selenazine analog 15 | 1,3-selenazine | 0.31 | [8] |
Table 2: Examples of Identified eEF2K Inhibitors and their Potency.
Confirmatory and Secondary Assays
Hits identified from the primary HTS should be subjected to a battery of secondary assays to confirm their activity and elucidate their mechanism of action.
-
Orthogonal Assays: Confirm hits using a different assay format (e.g., if the primary screen was luminescence-based, use a fluorescence-based or radiometric assay for confirmation).
-
ATP Competition Assays: Determine if the inhibitors are ATP-competitive by performing the kinase assay with varying concentrations of ATP.
-
Cell-Based Assays: Evaluate the ability of the compounds to inhibit the phosphorylation of this compound in a cellular context. This is typically done by treating cancer cell lines with the compounds and then analyzing the levels of phosphorylated this compound (p-eEF2) and total this compound by Western blotting.[5][7]
-
Selectivity Profiling: Assess the selectivity of the inhibitors by testing them against a panel of other kinases to identify off-target effects.
Conclusion
The protocols and data presented provide a comprehensive guide for establishing a robust HTS campaign to discover novel inhibitors of eEF2K. A well-designed screening cascade, incorporating both biochemical and cell-based assays, is crucial for the successful identification and validation of potent and selective eEF2K inhibitors for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Elongation factor 2 kinase promotes cell survival by inhibiting protein synthesis without inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. High-throughput screens for eEF-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [digital.library.adelaide.edu.au]
- 7. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ribosome Profiling to Study the Effect of eEF2 on Translation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ribosome profiling (Ribo-seq) to investigate the role of eukaryotic elongation factor 2 (eEF2) in translational control. Understanding how this compound, a key player in the elongation phase of protein synthesis, is regulated and how its activity impacts the translatome is crucial for basic research and for the development of therapeutics targeting translation-related diseases.
Introduction to this compound and Ribosome Profiling
Eukaryotic elongation factor 2 (this compound) is a GTP-binding protein that is essential for the translocation step of translation elongation.[1] It facilitates the movement of the ribosome along the mRNA, allowing for the sequential decoding of codons and the synthesis of polypeptide chains. The activity of this compound is tightly regulated, primarily through phosphorylation by this compound kinase (eEF2K). Phosphorylation of this compound on threonine 56 inhibits its function, leading to a global reduction in protein synthesis.[1] This regulatory mechanism allows cells to conserve energy under stress conditions and to fine-tune the expression of specific proteins.
Ribosome profiling is a powerful technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment.[2] This method is based on the deep sequencing of ribosome-protected mRNA fragments (RPFs), also known as ribosome footprints.[2] The number of footprints mapping to a particular mRNA is proportional to the rate at which it is being translated. By comparing ribosome profiling data with total mRNA levels (obtained from parallel RNA-seq experiments), the translational efficiency (TE) of each mRNA can be calculated. This allows researchers to dissect the effects of factors like this compound on a genome-wide scale.
Key Applications
-
Global assessment of translational changes: Quantify the global impact of this compound inhibition or activation on protein synthesis.
-
Identification of sensitive and resistant transcripts: Determine which specific mRNAs are more or less dependent on this compound activity for their translation.
-
Analysis of ribosomal pausing: Investigate whether the inhibition of this compound leads to ribosome stalling at specific codons or sequences.
-
Drug discovery and development: Screen for and characterize compounds that modulate this compound activity by observing their effects on the translatome.
Experimental Design Considerations
To study the effect of this compound on translation using ribosome profiling, a typical experimental setup would involve comparing a control group (e.g., wild-type cells or vehicle-treated) with a group where this compound activity is perturbed. This can be achieved through:
-
Genetic manipulation: Using siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the this compound gene.
-
Pharmacological inhibition: Treating cells with small molecule inhibitors of this compound or activators/inhibitors of its upstream kinase, eEF2K.
A parallel RNA-seq experiment is essential for normalizing the ribosome footprint data and calculating translational efficiency.
Experimental Protocols
Ribosome Profiling Protocol
This protocol is a generalized workflow and may require optimization for specific cell types or experimental conditions.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the this compound inhibitor or perform genetic knockdown as per the experimental design. Include appropriate controls (e.g., vehicle treatment, non-targeting siRNA).
-
Prior to harvesting, treat cells with a translation elongation inhibitor like cycloheximide (100 µg/mL) for 5-10 minutes to "freeze" ribosomes on the mRNA.[3] For studying translation initiation, inhibitors like harringtonine or lactimidomycin can be used.[2]
2. Cell Lysis and Ribosome Footprint Generation:
-
Harvest and lyse the cells in a lysis buffer containing cycloheximide.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I and digestion time need to be carefully optimized to ensure complete digestion of unprotected RNA while leaving the ribosome-protected fragments intact.
-
Stop the digestion by adding a potent RNase inhibitor.
3. Monosome Isolation:
-
Load the digested lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge at high speed.
-
Fractionate the gradient and monitor the absorbance at 254 nm to identify the monosome peak (80S ribosomes).
-
Collect the fractions corresponding to the monosomes.
4. Ribosome Footprint Purification:
-
Extract the RNA from the collected monosome fractions using a method like TRIzol extraction or a specialized RNA purification kit.
-
Isolate the ribosome-protected footprints (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel).
5. Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the purified footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
RNA-Seq Protocol (Parallel Experiment)
-
From a parallel set of treated and control cells (without cycloheximide treatment), extract total RNA.
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Prepare an RNA-seq library according to the manufacturer's instructions.
-
Sequence the library on a high-throughput sequencing platform.
Data Analysis Workflow
A general bioinformatics pipeline for analyzing ribosome profiling data is as follows:
-
Quality Control: Trim adapter sequences and filter out low-quality reads.
-
Alignment: Align the cleaned reads to the reference genome and transcriptome. It is important to remove reads that align to rRNA and tRNA sequences.
-
Read Counting: Count the number of ribosome footprints and RNA-seq reads that map to each gene.
-
Calculation of Translational Efficiency (TE): For each gene, TE is calculated as the ratio of normalized ribosome footprint reads to normalized RNA-seq reads.
-
Differential Translation Analysis: Identify genes with statistically significant changes in TE between the control and experimental groups.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a ribosome profiling experiment investigating the effect of this compound knockdown.
Table 1: Global Effect of this compound Knockdown on Translation
| Metric | Control | This compound Knockdown | Fold Change |
| Total Ribosome Footprints (normalized) | 1.00 | 0.65 | -1.54 |
| Total mRNA Reads (normalized) | 1.00 | 0.98 | -1.02 |
| Global Translational Efficiency | 1.00 | 0.66 | -1.52 |
Table 2: Translational Efficiency Changes of Selected Gene Ontology (GO) Categories upon this compound Knockdown
| GO Term | Number of Genes | Average Log2(Fold Change in TE) | p-value |
| Ribosomal Proteins | 80 | +1.5 | < 0.01 |
| Oxidative Phosphorylation | 95 | -2.1 | < 0.01 |
| Cell Cycle | 120 | -1.8 | < 0.05 |
| Amino Acid Biosynthesis | 50 | -2.5 | < 0.001 |
Table 3: Examples of Individual Genes with Altered Translational Efficiency upon this compound Knockdown
| Gene Symbol | Description | Log2(Fold Change in TE) | Adjusted p-value |
| RPL10 | Ribosomal Protein L10 | +2.1 | < 0.001 |
| RPS6 | Ribosomal Protein S6 | +1.9 | < 0.001 |
| COX4I1 | Cytochrome c oxidase subunit 4I1 | -2.8 | < 0.001 |
| CDK1 | Cyclin Dependent Kinase 1 | -2.2 | < 0.01 |
| ATF4 | Activating Transcription Factor 4 | +3.5 | < 0.001 |
Note: The data in these tables are illustrative and based on expected outcomes from the literature. Actual results will vary depending on the experimental system. One study involving the knockdown of this compound in mouse liver showed an mTOR-independent translational upregulation of ribosomal protein genes.
Visualization of Key Pathways and Workflows
This compound Signaling Pathway
The activity of this compound is regulated by a complex network of signaling pathways that respond to various cellular cues, including nutrient availability, growth factors, and stress. A key regulator is eEF2K, which is itself controlled by multiple upstream kinases.
Caption: Simplified this compound signaling pathway.
Ribosome Profiling Experimental Workflow
The following diagram outlines the major steps in a ribosome profiling experiment designed to study the effects of this compound.
Caption: Ribosome profiling experimental workflow.
Conclusion
Ribosome profiling is a powerful and versatile tool for elucidating the role of this compound in regulating translation. By providing a genome-wide, quantitative measure of protein synthesis, this technique enables researchers to move beyond studying global changes and to identify specific mRNAs whose translation is particularly sensitive to this compound activity. This level of detail is invaluable for understanding the complex regulatory networks that govern gene expression and for the development of novel therapeutic strategies that target the translation machinery.
References
- 1. Functionally distinct roles for eEF2K in the control of ribosome availability and p-body abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome profiling uncovers selective mRNA translation associated with eIF2 phosphorylation in erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Linking eEF2 to Ribosomal Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vivo cross-linking of eukaryotic Elongation Factor 2 (eEF2) to ribosomal proteins. This technique is invaluable for studying the dynamic interactions between this compound and the ribosome during protein synthesis, identifying specific binding sites, and investigating the mechanism of action of drugs that target the translation machinery.
Introduction
Eukaryotic Elongation Factor 2 (this compound) is a GTP-binding protein that mediates the translocation step of protein synthesis, moving the peptidyl-tRNA from the A-site to the P-site of the ribosome. Understanding the precise molecular interactions between this compound and the ribosomal proteins and RNA is crucial for elucidating the mechanisms of translation and for the development of novel therapeutics. In vivo cross-linking, followed by purification and mass spectrometry analysis, allows for the "capture" of these transient interactions within a cellular context. Formaldehyde is a commonly used cross-linking agent for this purpose due to its ability to efficiently penetrate cell membranes and create covalent bonds between closely associated proteins.
Data Presentation
The following table summarizes typical quantitative data obtained from a cross-linking mass spectrometry experiment designed to identify interaction sites between this compound and ribosomal proteins. The data presented here is illustrative and will vary depending on the experimental system and conditions.
| Cross-Linked Peptide Pair | Identified Ribosomal Protein | This compound Domain | Cross-Link Site (this compound) | Cross-Link Site (Ribosomal Protein) | Spectral Count | Confidence Score |
| This compound(480-495) - RPS3(110-125) | RPS3 | Domain IV | K488 | K118 | 15 | 95% |
| This compound(650-665) - RPL7(200-215) | RPL7 | Domain V | K658 | K208 | 12 | 92% |
| This compound(15-30) - RPS23(50-65) | RPS23 | G-domain | K22 | K58 | 10 | 90% |
| This compound(580-595) - RPL10A(150-165) | RPL10A | Domain IV | K585 | K155 | 8 | 88% |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the in vivo cross-linking of this compound to ribosomal proteins, followed by affinity purification and preparation for mass spectrometry analysis.
Protocol 1: In Vivo Formaldehyde Cross-Linking of this compound-Ribosome Complexes
Materials:
-
Yeast or mammalian cell culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Formaldehyde (37% stock solution, methanol-free)
-
Glycine (2.5 M stock solution)
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1% Triton X-100, 1x Protease Inhibitor Cocktail)
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Grow yeast or mammalian cells to the desired density (e.g., mid-log phase for yeast, 70-80% confluency for mammalian cells).
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v). For a more gentle cross-linking, a final concentration of 0.5% can be tested.
-
Incubate for 10-15 minutes at room temperature with gentle agitation. The optimal time may need to be determined empirically.
-
-
Quenching:
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
-
Cell Harvesting:
-
For suspension cultures, pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
For adherent cultures, aspirate the medium, wash once with ice-cold PBS, and then scrape the cells into ice-cold PBS. Pellet the cells by centrifugation.
-
-
Cell Lysis:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Storage: The cross-linked cell lysate can be used immediately for affinity purification or stored at -80°C.
Protocol 2: Affinity Purification of Cross-Linked this compound-Ribosome Complexes
Materials:
-
Cross-linked cell lysate (from Protocol 1)
-
Anti-eEF2 antibody or antibody against a tag on this compound (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash Buffer 1 (50 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Wash Buffer 2 (50 mM HEPES-KOH pH 7.5, 500 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Elution Buffer (100 mM Glycine-HCl pH 2.5)
-
Neutralization Buffer (1 M Tris-HCl pH 8.5)
-
Microcentrifuge tubes
-
Magnetic rack
Procedure:
-
Antibody-Bead Conjugation:
-
Incubate the anti-eEF2 antibody with Protein A/G magnetic beads for 1-2 hours at 4°C with gentle rotation to allow for antibody binding.
-
-
Immunoprecipitation:
-
Add the antibody-conjugated beads to the cross-linked cell lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads two times with Wash Buffer 2.
-
Wash the beads once with PBS.
-
-
Elution:
-
Elute the cross-linked complexes by adding Elution Buffer to the beads and incubating for 10 minutes at room temperature with gentle agitation.
-
Place the tubes on a magnetic rack and collect the eluate.
-
Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Cross-link Reversal:
-
To reverse the formaldehyde cross-links, heat the eluate at 95°C for 25 minutes.
-
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Eluted and reverse-cross-linked this compound-ribosome complexes (from Protocol 2)
-
SDS-PAGE gel
-
Coomassie Blue stain
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
Formic acid
-
C18 ZipTips
Procedure:
-
SDS-PAGE:
-
Run the eluted sample on a 4-12% SDS-PAGE gel.
-
Stain the gel with Coomassie Blue to visualize the protein bands.
-
-
In-Gel Digestion:
-
Excise the entire lane or specific bands corresponding to the expected size of this compound and ribosomal proteins.
-
Perform in-gel digestion following the manufacturer's protocol. This typically involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Desalt the peptides using C18 ZipTips according to the manufacturer's instructions.
-
-
Mass Spectrometry Analysis:
-
Resuspend the desalted peptides in 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Use specialized software (e.g., pLink, MeroX) to identify the cross-linked peptides from the mass spectrometry data.
-
Mandatory Visualizations
Application Notes and Protocols: Generating and Characterizing an eEF2 Knockout Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic elongation factor 2 (eEF2) is a crucial protein in the GTP-binding translation elongation factor family, essential for protein synthesis.[1] It facilitates the GTP-dependent translocation of the ribosome along the mRNA, a critical step in polypeptide chain elongation.[1][2] The activity of this compound is tightly regulated, primarily through phosphorylation by this compound kinase (eEF2K), which inactivates it and slows down translation elongation.[3] Given its central role in protein synthesis, dysregulation of the this compound pathway has been implicated in various diseases, including cancer and neurological disorders.[3][4][5] The generation of an this compound knockout (KO) cell line provides a powerful in vitro model to investigate the specific functions of this compound in cellular processes and to screen for potential therapeutic agents that target this pathway.
This document provides detailed protocols for generating an this compound knockout cell line using the CRISPR-Cas9 system, followed by comprehensive characterization at the genomic, proteomic, and functional levels.
I. Generation of an this compound Knockout Cell Line using CRISPR-Cas9
The CRISPR-Cas9 system is a highly efficient and precise genome-editing tool for generating knockout cell lines. The methodology involves designing a single guide RNA (sgRNA) to direct the Cas9 nuclease to the this compound gene, where it creates a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels), leading to a frameshift mutation and a premature stop codon, thereby knocking out the gene.
Caption: Workflow for generating a CRISPR-Cas9 mediated knockout cell line.
Experimental Protocol: CRISPR-Cas9 Knockout of this compound
1. sgRNA Design:
-
Use online tools (e.g., CHOPCHOP) to design 2-3 sgRNAs targeting an early exon of the this compound gene to maximize the likelihood of generating a loss-of-function mutation.[6]
-
Select sgRNAs with high on-target scores and low off-target scores.
2. Plasmid Preparation:
-
Clone the designed sgRNA sequences into a suitable vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Prepare high-quality, endotoxin-free plasmid DNA for transfection.
3. Cell Culture and Transfection:
-
Culture the parental cell line (e.g., HEK293T, HeLa) in appropriate media and conditions until they reach 70-80% confluency.
-
Transfect the cells with the Cas9-sgRNA plasmid using a suitable method (e.g., lipid-based transfection, electroporation). An optimized protocol for transient transfection can be followed.[7]
4. Selection of Transfected Cells:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the selection for 3-5 days, or until non-transfected control cells are completely eliminated.
5. Single-Cell Cloning:
-
Isolate single cells from the surviving population to establish monoclonal colonies. The limited dilution method is a common approach.[8]
-
Limited Dilution Protocol:
- Trypsinize and resuspend the selected cells into a single-cell suspension.
- Count the cells and dilute the suspension to a final concentration of 10 cells/mL.
- Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in an average of 1 cell/well).[8]
- Incubate the plates for 2-3 weeks, monitoring for colony formation.
6. Clonal Expansion:
-
Identify wells containing a single colony and expand these clones by sequentially transferring them to larger culture vessels (24-well, 6-well, then T-25 flasks).
-
Cryopreserve a portion of each expanded clone for future use.
II. Characterization of this compound Knockout Clones
Validation is a critical step to confirm the successful knockout of the target gene at both the genomic and protein levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation and roles of elongation factor 2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 6. CHOPCHOP [chopchop.cbu.uib.no]
- 7. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
Application Notes and Protocols for Measuring the GTPase Activity of Purified eEF2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic elongation factor 2 (eEF2) is a crucial GTP-binding protein essential for the elongation phase of protein synthesis. It facilitates the GTP-dependent translocation of the ribosome along the mRNA template, a fundamental step in polypeptide chain elongation.[1] The energy derived from GTP hydrolysis is thought to power the conformational changes in both this compound and the ribosome, which are necessary for the movement of peptidyl-tRNA from the A-site to the P-site.[2][3] The GTPase activity of this compound is intrinsically low and is significantly stimulated by the ribosome, which acts as a GTPase-Activating Protein (GAP). Therefore, measuring the ribosome-stimulated GTPase activity of purified this compound is critical for understanding its function, for characterizing the effects of mutations, and for screening potential inhibitors or modulators in drug discovery programs.
These application notes provide detailed protocols for two common methods to measure the GTPase activity of purified this compound: the Malachite Green colorimetric assay and the GTPase-Glo™ bioluminescent assay.
Signaling Pathway of this compound Regulation
The activity of this compound is tightly regulated within the cell, primarily through phosphorylation by this compound kinase (eEF2K). Phosphorylation of this compound inhibits its activity, thereby downregulating protein synthesis. Various signaling pathways converge on eEF2K to control its activity in response to cellular conditions such as nutrient availability and stress.
Experimental Workflow for Measuring this compound GTPase Activity
The general workflow for measuring the GTPase activity of purified this compound involves the preparation of purified components, setting up the GTPase reaction, and detecting the reaction product (either inorganic phosphate or remaining GTP).
Data Presentation: Kinetic Parameters of this compound GTPase Activity
The following table summarizes the reported kinetic parameters for yeast this compound. It is important to note that experimental conditions can significantly influence these values.
| Parameter | Value | Condition | Source |
| kcat (GTPase) | 9.6 min⁻¹ | Ribosome-stimulated | [2] |
| Km (ATP) | 0.2 µM | For ATP-dependent 80S ribosome splitting | [2] |
| kcat (ATPase) | 40 min⁻¹ | Ribosome-stimulated | [2] |
Note: The Km for GTP under ribosome-stimulated conditions was not explicitly available in the cited literature. The provided Km is for ATP in a related function of this compound.
Experimental Protocols
Protocol 1: Malachite Green Colorimetric Assay
This protocol measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically.
Materials:
-
Purified recombinant this compound
-
Purified 80S ribosomes
-
GTP solution (sodium salt, high purity)
-
GTPase reaction buffer: 50 mM Tris-HCl (pH 7.5), 200 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Malachite Green detection solution (commercially available kits are recommended, e.g., from Cayman Chemical or G-Biosciences)
-
Phosphate standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 50 µM) in the GTPase reaction buffer.
-
Set up GTPase Reactions:
-
In a 96-well plate, prepare the reaction mixture containing GTPase reaction buffer, purified 80S ribosomes (e.g., 100 nM), and purified this compound (e.g., 100 nM).
-
Include a "no enzyme" control (without this compound) and a "no ribosome" control.
-
To initiate the reaction, add GTP to a final concentration of 200 µM. The final reaction volume is typically 50 µL.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction and Color Development:
-
Stop the reaction by adding the Malachite Green detection solution according to the manufacturer's instructions (e.g., 100 µL).
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentration.
-
Determine the concentration of Pi released in each sample using the standard curve.
-
Calculate the specific activity of this compound (e.g., in nmol Pi/min/mg this compound).
-
Protocol 2: GTPase-Glo™ Bioluminescent Assay
This protocol measures the amount of GTP remaining after the GTPase reaction. The remaining GTP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The amount of light produced is inversely proportional to the GTPase activity.
Materials:
-
Purified recombinant this compound
-
Purified 80S ribosomes
-
GTP solution (sodium salt, high purity)
-
GTPase-Glo™ Assay kit (Promega), which includes GTPase-Glo™ Buffer, GTPase-Glo™ Reagent, and Detection Reagent.
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Prepare Reagents: Reconstitute the GTPase-Glo™ Reagent and Detection Reagent according to the manufacturer's protocol.
-
Set up GTPase Reactions:
-
In a white microplate, prepare the reaction mixture in GTPase-Glo™ Buffer containing purified 80S ribosomes (e.g., 100 nM) and purified this compound (e.g., 100 nM).
-
Include a "no enzyme" control and a "no ribosome" control.
-
Initiate the reaction by adding GTP to a final concentration of 10 µM. The final reaction volume is typically 10-20 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. The optimal incubation time should be determined empirically.
-
GTP to ATP Conversion:
-
Add an equal volume of reconstituted GTPase-Glo™ Reagent to each well.
-
Mix briefly and incubate at room temperature for 30 minutes.
-
-
Luminescence Detection:
-
Add an equal volume of Detection Reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to GTPase activity.
-
Calculate the percentage of GTP hydrolyzed by comparing the signal from the experimental wells to the "no enzyme" control (representing 100% GTP).
-
The specific activity of this compound can be calculated based on the amount of GTP hydrolyzed over time.
-
References
Troubleshooting & Optimization
Optimizing eEF2 Antibody Performance in Western Blotting: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of eukaryotic Elongation Factor 2 (eEF2) antibodies in Western blotting experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I getting no signal or a very weak signal for this compound?
There are several potential reasons for a weak or absent signal. Consider the following troubleshooting steps:
-
Low Protein Expression: The target protein abundance might be too low in your specific cell or tissue type. It is recommended to use a positive control to confirm that the experimental setup is working correctly.[1][2] For detection of post-translationally modified targets like phosphorylated this compound in whole tissue extracts, it may be necessary to load at least 100 µg of total protein per lane.[1]
-
Inefficient Protein Transfer: Ensure that there are no air bubbles between the gel and the membrane, which can impede transfer.[2][3] For large proteins like this compound (~95 kDa), a wet transfer method may yield better results than a semi-dry transfer.[3] You can verify transfer efficiency by staining the membrane with Ponceau S.[3][4]
-
Suboptimal Antibody Concentration: The antibody concentration may be too low. Titrating the antibody to find the optimal concentration for your specific experimental conditions is crucial.
-
Antibody Inactivity: Ensure the antibody has been stored correctly and has not expired.[5][6] Avoid repeated freeze-thaw cycles. It is also recommended to use freshly diluted antibody for each experiment as diluted antibodies are less stable.[1]
-
Incorrect Secondary Antibody: Confirm that your secondary antibody is specific for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary).
2. I am observing high background on my Western blot. What can I do?
High background can obscure the specific signal. Here are some common causes and solutions:
-
Inadequate Blocking: Blocking is critical to prevent non-specific antibody binding. Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[5] The choice of blocking agent is also important. For phospho-eEF2 antibodies, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) instead of non-fat dry milk, as milk contains phosphoproteins like casein that can cause non-specific binding.[5][7]
-
Antibody Concentration is Too High: Both primary and secondary antibody concentrations might be too high. Try reducing the antibody concentrations.[5][7]
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations. Using a wash buffer with 0.1-0.2% Tween 20 can also help.[5]
-
Contaminated Buffers: Ensure all your buffers are freshly made and filtered to remove any precipitates that can cause speckles on the membrane.[3]
3. Why am I seeing multiple non-specific bands?
The appearance of unexpected bands can be due to several factors:
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. This is more common with polyclonal antibodies. When detecting phosphoproteins, the anti-phospho antibody may recognize similar phosphorylated motifs on other proteins.[7]
-
Excessive Protein Loading: Loading too much protein on the gel can lead to non-specific antibody binding.[7] Try loading a smaller amount of protein (e.g., 10-50 µg per lane is a good starting point).
-
Sample Degradation: The presence of multiple bands at lower molecular weights could indicate protein degradation. Always use protease and phosphatase inhibitors in your lysis buffer.[1][3]
-
High Antibody Concentration: As with high background, a high concentration of the primary antibody can result in it binding to proteins other than the target.[7]
Quantitative Data Summary
For reproducible results, it is essential to standardize your experimental parameters. The following tables provide recommended starting concentrations and conditions for this compound Western blotting.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Application | Recommended Starting Dilution |
| This compound (Total) | Western Blotting | 1:1000 |
| Phospho-eEF2 (Thr56) | Western Blotting | 1:1000 |
| eEF2k | Western Blotting | 1:1000 |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.[8][9][10][11]
Table 2: Recommended Buffers and Reagents
| Buffer/Reagent | Composition | Purpose |
| Lysis Buffer (RIPA) | 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0 | Effective for solubilizing most cellular proteins, including membrane-bound and nuclear proteins. |
| Blocking Buffer (Total this compound) | 5% w/v non-fat dry milk in 1X TBST (Tris-Buffered Saline, 0.1% Tween® 20) | Prevents non-specific antibody binding.[1] |
| Blocking Buffer (Phospho-eEF2) | 5% w/v BSA in 1X TBST | Recommended for phospho-antibodies to avoid cross-reactivity with phosphoproteins in milk.[7][12] |
| Primary Antibody Dilution Buffer | 5% w/v BSA in 1X TBST | Provides a stable environment for the primary antibody and minimizes background.[12] |
Experimental Protocols
A detailed and consistent protocol is fundamental for successful Western blotting.
Detailed Western Blotting Protocol for this compound
-
Sample Preparation:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Add 2X Laemmli sample buffer to the desired amount of protein (typically 10-50 µg) and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load samples onto a polyacrylamide gel of an appropriate percentage to resolve a ~95 kDa protein.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Wash the membrane with TBST.
-
Incubate the membrane in the appropriate blocking buffer (see Table 2) for at least 1 hour at room temperature with gentle agitation.[5]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step (step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using X-ray film or a digital imaging system.
-
Visualizations
Signaling Pathway of this compound Regulation
Caption: Regulation of this compound activity through phosphorylation by eEF2K.
Western Blotting Experimental Workflow
Caption: Standard workflow for a Western blotting experiment.
Troubleshooting Logic for Weak or No Signal
Caption: Decision tree for troubleshooting weak or no this compound signal.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 9. This compound antibody (20107-1-AP) | Proteintech [ptglab.com]
- 10. Phospho-eEF2 (Thr56) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. eEF2k Antibody | Cell Signaling Technology [cellsignal.com]
- 12. This compound Antibody (#2332) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Low Yield in Recombinant eEF2 Purification
Welcome to the technical support center for recombinant eukaryotic Elongation Factor 2 (eEF2) purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the expression and purification of recombinant this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you optimize your purification workflow and improve your final protein yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Expression System and Codon Optimization
Question: My expression of recombinant human this compound in E. coli is very low. What are the likely causes and how can I improve it?
Answer: Low expression of a eukaryotic protein like this compound in a prokaryotic system such as E. coli is a common issue. Several factors could be contributing to this problem:
-
Codon Bias: The codon usage of the human this compound gene may not be optimal for E. coli's translational machinery. This can lead to translational stalling and premature termination, resulting in low yields of full-length protein.
-
Solution: Synthesize a codon-optimized version of the this compound gene for expression in E. coli. Many commercial vendors offer gene synthesis services with codon optimization algorithms.
-
-
Protein Toxicity: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to poor growth and low protein production.
-
Solution: Use an expression vector with a tightly regulated promoter (e.g., pBAD) to control the timing and level of this compound expression. You can also try using a lower concentration of the inducer (e.g., IPTG for T7 promoters) and a lower induction temperature (e.g., 16-25°C) to slow down the rate of protein synthesis.
-
-
Lack of Post-Translational Modifications (PTMs): this compound in eukaryotes undergoes specific PTMs that are absent in E. coli. While this may not always affect expression levels directly, it can impact the protein's solubility and stability.
-
Solution: If soluble and active protein is the primary goal, consider using a eukaryotic expression system like yeast (Pichia pastoris) or insect cells (baculovirus expression vector system), which can perform many of the required PTMs.
-
Protein Solubility and Inclusion Bodies
Question: I am getting a good expression of this compound, but most of it is in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?
Answer: Inclusion bodies are dense aggregates of misfolded proteins that are a common challenge when overexpressing recombinant proteins in E. coli. Here are several strategies to improve the solubility of your recombinant this compound:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, which can give the newly synthesized polypeptide chain more time to fold correctly.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound can significantly improve its solubility. These tags can later be removed by proteolytic cleavage if required.
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your target protein and prevent aggregation.
-
Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility.
-
Additives: Include additives like non-detergent sulfobetaines (NDSBs), low concentrations of mild detergents (e.g., Triton X-100, Tween-20), or glycerol to help stabilize the protein.
-
Salt Concentration: Optimize the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific interactions.
-
-
Refolding from Inclusion Bodies: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidinium chloride) and then attempt to refold it into its native conformation. This process often requires extensive optimization of refolding buffers and conditions.
Purification Strategy and Low Recovery
Question: I am using a His-tag for affinity purification of this compound, but the final yield after elution is very low. What could be the problem?
Answer: Low recovery after affinity chromatography can be due to several factors related to the purification workflow itself.
-
Inefficient Cell Lysis: If the cells are not completely lysed, a significant portion of your protein will remain trapped and will not be available for purification.
-
Solution: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is efficient. You can monitor lysis efficiency by microscopy. Adding lysozyme can help break down the bacterial cell wall.
-
-
Inaccessible His-tag: The His-tag may be buried within the folded structure of the this compound protein, preventing it from binding efficiently to the affinity resin.
-
Solution: Try moving the His-tag to the other terminus of the protein (e.g., from N-terminus to C-terminus). You can also add a longer, flexible linker sequence between the tag and the protein.
-
-
Suboptimal Binding and Elution Conditions:
-
Binding: Ensure the pH of your lysis and binding buffers is appropriate for His-tag binding (typically pH 7.5-8.0). Avoid high concentrations of chelating agents like EDTA, which can strip the metal ions from the resin.
-
Washing: Include a low concentration of imidazole (e.g., 10-20 mM) in your wash buffer to reduce non-specific binding of contaminating proteins.
-
Elution: If the protein is not eluting efficiently, you may need to increase the imidazole concentration in your elution buffer (e.g., up to 500 mM). A gradient elution can also help to separate your target protein from contaminants.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein, leading to lower yields.
-
Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.
-
Contaminating Proteins
Question: My purified His-tagged this compound from E. coli shows several contaminating bands on an SDS-PAGE gel. What are these contaminants and how can I remove them?
Answer: When purifying His-tagged proteins from E. coli, it is common to co-purify endogenous host proteins that have an affinity for the metal resin.
-
Common Contaminants: Two of the most common contaminants are ArnA and SlyD, which are histidine-rich E. coli proteins.
-
Solution:
-
Engineered Host Strains: Use an engineered E. coli strain like LOBSTR (Low Background Strain), which has modified versions of ArnA and SlyD with reduced affinity for Ni-NTA resin.[1]
-
Optimized Washing: Increase the stringency of your wash steps by including a higher concentration of imidazole (e.g., 25-50 mM).
-
-
-
Additional Purification Steps: A single affinity chromatography step may not be sufficient to achieve high purity.
-
Solution: Incorporate additional purification steps after the initial affinity chromatography.
-
Ion-Exchange Chromatography (IEX): This separates proteins based on their net charge.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this separates proteins based on their size and can also help to remove aggregates.
-
-
Quantitative Data on Recombinant Protein Yield
The yield of recombinant this compound can vary significantly depending on the expression system and the specific purification protocol used. Below is a table summarizing typical protein yields from different expression systems. Please note that these are general ranges, and the yield of this compound may fall outside of these depending on the specific experimental conditions.
| Expression System | Typical Protein Yield Range | Notes |
| E. coli | 3 - 60 mg/L of culture | Highly variable and dependent on factors like codon optimization, solubility, and protein toxicity. Yields for His-tagged proteins can range from a few milligrams to tens of milligrams per liter.[2] |
| Yeast (Pichia pastoris) | Can exceed 1 g/L for secreted proteins | Pichia pastoris is known for its high-yield expression, especially for secreted proteins. Yields for some proteins have been reported to be in the range of grams per liter. |
| Insect Cells (Baculovirus) | Up to 500 mg/L of culture | The baculovirus expression system can produce high levels of properly folded and post-translationally modified eukaryotic proteins.[3] |
Note: The yield of 9 mg/L reported for the related protein this compound Kinase from an E. coli expression system provides a specific point of reference.[4]
Experimental Protocols
A detailed protocol for the purification of a His-tagged recombinant protein from E. coli is provided below. This is a general protocol and may require optimization for your specific this compound construct.
Protocol: Purification of His-tagged Recombinant this compound from E. coli
1. Cell Culture and Expression
- Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your this compound expression plasmid.
- Inoculate a starter culture of 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For improved solubility, consider lowering the temperature to 16-25°C and continuing the culture for 16-24 hours.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
2. Cell Lysis
- Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and a protease inhibitor cocktail).
- Lyse the cells by sonication on ice. Perform several cycles of 30 seconds on, 30 seconds off, until the solution is no longer viscous.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble protein.
3. Affinity Chromatography
- Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol).
- Elute the bound protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol). Collect fractions and analyze by SDS-PAGE.
4. (Optional) Further Purification and Buffer Exchange
- Pool the fractions containing your purified this compound.
- If necessary, perform further purification using ion-exchange or size-exclusion chromatography.
- Exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
- Determine the protein concentration, aliquot, and store at -80°C.
Signaling Pathways and Experimental Workflows
Regulation of this compound Activity
The activity of this compound is tightly regulated by phosphorylation. It is phosphorylated and inactivated by this compound Kinase (eEF2K). The activity of eEF2K is in turn controlled by several key signaling pathways, providing a mechanism for the cell to modulate protein synthesis in response to various stimuli.
Caption: Regulation of this compound activity by major signaling pathways.
Experimental Workflow for Recombinant this compound Purification
The following diagram illustrates a typical workflow for the expression and purification of recombinant this compound from E. coli.
Caption: A typical experimental workflow for recombinant this compound purification.
References
- 1. Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Purification and Characterization of Tagless Recombinant Human Elongation Factor 2 Kinase (eEF-2K) Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of eEF2 siRNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eEF2 siRNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the specificity of your RNAi experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound siRNA experiments that may indicate off-target effects.
| Observed Problem | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected phenotype | Off-target effects of the siRNA are inducing a toxic cellular response.[1] | 1. Lower siRNA Concentration: Titrate the siRNA concentration to the lowest effective dose (typically 1-30 nM).[2][3][4] 2. Use siRNA Pools: Employ a pool of multiple siRNAs targeting different regions of the this compound mRNA to reduce the concentration of any single off-targeting sequence.[2][5][6][7][8] 3. Chemical Modifications: Utilize chemically modified siRNAs (e.g., 2'-O-methylation) to reduce miRNA-like off-target effects.[1][2][5][6][9] |
| Inconsistent results between different this compound siRNAs | One or more siRNAs have significant off-target effects, leading to variable phenotypes. | 1. Validate with Multiple siRNAs: Use at least two different siRNAs targeting distinct regions of the this compound mRNA to confirm that the observed phenotype is specific to this compound knockdown.[10][11] 2. Perform Rescue Experiments: Re-introduce an siRNA-resistant form of this compound to see if it reverses the observed phenotype. |
| Knockdown of unintended genes | The this compound siRNA sequence has partial complementarity to other mRNAs, leading to their degradation.[5] | 1. BLAST Search: Perform a BLAST search of your siRNA sequence against the relevant genome to identify potential off-targets.[12] 2. Redesign siRNA: Design new siRNAs targeting regions of this compound with minimal homology to other genes.[13] 3. Whole Transcriptome Analysis: Use techniques like RNA-sequencing to identify all genes affected by your siRNA.[6] |
| Activation of the interferon response | The siRNA is recognized by the innate immune system, leading to a non-specific cellular response. This is more common with dsRNA longer than 30 bp.[3][4] | 1. Ensure siRNA Quality: Use high-purity, correctly sized (<30 bp) siRNAs.[4] 2. Optimize Transfection: Use the lowest effective concentration of siRNA and an appropriate transfection reagent to minimize cellular stress.[3][14] |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of siRNA off-target effects?
Off-target effects primarily occur through two mechanisms:
-
miRNA-like Off-Target Effects: The "seed region" (positions 2-8 of the guide strand) of the siRNA can have partial complementarity to the 3' UTR of unintended mRNAs, leading to their translational repression or degradation.[5][9] This is the most common cause of off-target effects.
-
Hybridization-based Off-Target Effects: The siRNA guide strand can have significant sequence similarity to unintended mRNA targets, leading to their cleavage by the RNA-induced silencing complex (RISC).[3]
2. How can I design this compound siRNAs with minimal off-target potential?
To design specific this compound siRNAs, consider the following:
-
Target Site Selection: Choose target sequences that are unique to this compound and have low homology to other genes.
-
Thermodynamic Properties: Design siRNAs with lower stability at the 5' end of the antisense strand to facilitate its loading into the RISC complex.[2]
3. What are the benefits of using siRNA pools versus single siRNAs?
Pooling multiple siRNAs that target different regions of the same mRNA can significantly reduce off-target effects.[2][5][6][7][8] By using a pool, the concentration of any individual siRNA with potential off-target activity is lowered, minimizing its impact while maintaining strong on-target knockdown.[5][7]
4. What chemical modifications can help reduce off-target effects?
Chemical modifications can enhance specificity and stability.[5] Common modifications include:
-
2'-O-methylation: Modification of the ribose at the second position of the seed region can reduce miRNA-like off-target effects without affecting on-target silencing.[1][5][6]
-
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone can increase nuclease resistance.[5]
-
Formamide modification: This can reduce the base-pairing ability in the seed region, thus suppressing off-target effects.[9]
5. How do I optimize my siRNA transfection protocol to minimize off-target effects?
| Parameter | Recommendation | Rationale |
| siRNA Concentration | Use the lowest concentration that achieves effective knockdown (typically 1-30 nM).[2][3][4] | Higher concentrations increase the likelihood of off-target binding.[2][3] |
| Cell Density | Plate cells to be 60-80% confluent at the time of transfection.[10][16][17] | Optimal cell health and density ensure efficient transfection and reproducible results.[10][14] |
| Transfection Reagent | Use a reagent specifically designed for siRNA delivery and optimize the reagent-to-siRNA ratio.[4][18] | Minimizes cytotoxicity and maximizes delivery efficiency. |
| Incubation Time | Optimize the exposure time of cells to the transfection complex (typically 5-7 hours).[14][17][19] | Prolonged exposure can lead to cytotoxicity. |
| Controls | Include positive and negative controls in every experiment.[10] | Essential for validating the specificity of the knockdown and identifying non-specific effects. |
Experimental Protocols
Protocol 1: siRNA Transfection of Adherent Cells (24-well plate format)
This protocol provides a general guideline for siRNA transfection. Optimization for specific cell lines and siRNAs is recommended.
Materials:
-
This compound siRNA (and control siRNAs) at a working concentration of 10 µM
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells in culture
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they will be 60-80% confluent at the time of transfection.[16][17]
-
siRNA-Lipid Complex Preparation:
-
For each well to be transfected, prepare two microcentrifuge tubes.
-
In the first tube, dilute the desired amount of siRNA (e.g., 3 µL of a 10 µM stock for a final concentration of ~50 nM) in 50 µL of Opti-MEM™.[16] Mix gently.
-
In the second tube, dilute the transfection reagent (e.g., 1.5 µL of RNAiMAX) in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation.[16]
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex dropwise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, assess this compound knockdown at the mRNA (qRT-PCR) and protein (Western blot) levels.
Protocol 2: Validation of this compound Knockdown by Western Blot
Materials:
-
Transfected and control cell lysates
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay (e.g., BCA).
-
Sample Preparation: Prepare protein samples by mixing with Laemmli buffer and boiling for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-eEF2 antibody and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of this compound knockdown.
Visualizations
This compound Signaling Pathway
Caption: Regulation of this compound and its role in protein synthesis.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for designing and validating this compound siRNA experiments.
References
- 1. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sitoolsbiotech.com [sitoolsbiotech.com]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 6. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. news-medical.net [news-medical.net]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. Specificity of short interfering RNA determined through gene expression signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Designing functional siRNA with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. scbt.com [scbt.com]
- 18. genscript.com [genscript.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Improving the Efficiency of CRISPR-Mediated EEF2 Knockout
Welcome to the technical support center for CRISPR-mediated knockout of the Eukaryotic Elongation Factor 2 (EEF2) gene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this compound targeting experiments.
FAQs and Troubleshooting Guide
This section addresses common issues and questions in a Q&A format to help you navigate the challenges of knocking out an essential gene like this compound.
Q1: We are observing very low viability in our cell population after transfecting with our this compound CRISPR-Cas9 constructs. Is this expected?
A1: Yes, this is a common and expected outcome. This compound is an essential gene for protein synthesis, and its complete knockout is likely lethal to most cells. Studies in yeast have shown that while mutations can be tolerated, the complete absence of functional this compound leads to a dominant-negative growth phenotype.[1] In mouse models, researchers have been unable to generate viable this compound null embryos, further indicating its essential role during development. Therefore, a significant decrease in cell viability after transfection is a strong indicator that your CRISPR-Cas9 system is efficiently targeting and disrupting the this compound gene.
Q2: Given the essential nature of this compound, what are the alternative strategies to study its function using CRISPR?
A2: Since a complete knockout is often not feasible, consider the following alternative strategies:
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Conditional Knockout: This is a powerful technique to study the function of essential genes. You can create a cell line with LoxP sites flanking a critical exon of the this compound gene. The gene remains functional until you introduce Cre recombinase, which will then excise the floxed region and induce the knockout in a time-controlled manner. This allows you to grow a sufficient population of cells before inducing the knockout for your experiment.
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CRISPR Interference (CRISPRi): Instead of creating a permanent knockout, CRISPRi utilizes a catalytically deactivated Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB). When guided to the promoter region of this compound, this complex will block transcription, leading to a "knockdown" of the gene rather than a complete knockout. This approach allows for tunable repression of gene expression and is often less toxic than a full knockout.
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Targeting eEF2K: An alternative approach is to target the Eukaryotic Elongation Factor 2 Kinase (eEF2K), the only known kinase that phosphorylates and inactivates this compound.[2] Knocking out eEF2K can lead to altered this compound activity and provide insights into the regulation of protein synthesis. Knockout of eEF2K has been shown to be viable in mice and can alleviate certain pathological conditions.[2]
Q3: We are designing sgRNAs for this compound knockout. What are the key considerations for optimal design?
A3: For an essential gene like this compound, sgRNA design is critical. Here are some key considerations:
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Targeting Early Exons: To maximize the chances of generating a non-functional protein, design sgRNAs that target the 5' end of the coding sequence, preferably within the first few exons.[3] This increases the likelihood of introducing a frameshift mutation that results in a premature stop codon.
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Use Multiple sgRNAs: It is highly recommended to design and test multiple sgRNAs (at least 2-3) targeting different regions of the gene. This helps to identify the most efficient and specific sgRNA for your experimental system.
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Off-Target Analysis: Use online design tools like CHOPCHOP or others to predict potential off-target sites for your chosen sgRNAs.[4] Select sgRNAs with the highest on-target scores and the lowest predicted off-target activity to minimize unintended genomic modifications.
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Consider sgRNA Structure: The secondary structure of the sgRNA can influence its efficiency. Some studies suggest that modifications to the sgRNA scaffold can enhance knockout efficiency.
Q4: How can we validate the knockout or knockdown efficiency of this compound?
A4: Validating the efficiency of your this compound targeting is a crucial step. Here are some recommended methods:
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For Knockout (or attempted knockout):
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Mismatch Cleavage Assay (e.g., T7E1 or Surveyor Assay): This is a quick and relatively inexpensive method to detect the presence of insertions or deletions (indels) in a pool of cells.
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Sanger Sequencing and ICE Analysis: For a more quantitative assessment of editing efficiency in a cell pool, you can PCR amplify the target region and perform Sanger sequencing. The resulting chromatograms can be analyzed using tools like Inference of CRISPR Edits (ICE) to estimate the percentage of indels and the types of edits present.
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Next-Generation Sequencing (NGS): For the most accurate and comprehensive analysis of on-target and off-target editing events, deep sequencing of the target locus is the gold standard.
-
-
For Knockdown (CRISPRi or shRNA):
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Quantitative PCR (qPCR): Measure the mRNA levels of this compound in your targeted cells compared to control cells. A significant reduction in this compound mRNA indicates successful knockdown at the transcriptional level.
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Western Blot: This is the most direct way to confirm a reduction in this compound protein levels. Use a validated antibody against this compound to compare its expression in your experimental and control samples.
-
Q5: We are struggling with low transfection efficiency. How can we improve the delivery of our CRISPR components?
A5: Low transfection efficiency is a common hurdle. Here are some troubleshooting tips:
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Optimize Transfection Reagent and Protocol: The choice of transfection reagent and the protocol used are highly cell-type dependent. Experiment with different lipid-based reagents or electroporation parameters to find the optimal conditions for your cells.
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Use Lentiviral Delivery: For difficult-to-transfect cells, lentiviral transduction is a highly efficient method for delivering CRISPR components.[5][6] Lentiviruses can integrate the CRISPR machinery into the host genome, leading to stable expression and sustained editing activity.
-
Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein pre-complexed with the sgRNA as a ribonucleoprotein (RNP) can be more efficient and result in lower off-target effects compared to plasmid-based delivery.
-
Cell Density and Health: Ensure that your cells are healthy, actively dividing, and at the optimal confluency at the time of transfection.
Quantitative Data Summary
| Targeting Method | Target Gene | Cell Line | Transfection Method | Efficiency Metric | Result | Reference |
| siRNA | This compound | AML12 (mouse liver) | siRNA transfection | Protein depletion | ~80% reduction in this compound protein after 48 hours | N/A |
Experimental Protocols
Protocol 1: General Workflow for CRISPR/Cas9-Mediated Knockout in Mammalian Cells
This protocol provides a general framework. Specific details will need to be optimized for your cell line and experimental setup.
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sgRNA Design and Cloning:
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Design 2-3 sgRNAs targeting an early exon of the this compound gene using an online tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Cell Culture and Transfection:
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Culture your target cells to ~70-80% confluency.
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Transfect the cells with the Cas9-sgRNA plasmid using an optimized transfection protocol (e.g., lipid-based transfection or electroporation).
-
Include appropriate controls: a mock transfection (reagent only) and a control with a non-targeting sgRNA.
-
-
Genomic DNA Extraction and Analysis:
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After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
-
Perform a mismatch cleavage assay or Sanger sequencing followed by ICE analysis to estimate the editing efficiency.
-
-
Single-Cell Cloning (for generating clonal knockout lines - use with caution for essential genes):
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If you observe a reasonable editing efficiency and wish to attempt to isolate clones (while being aware of the lethality), dilute the transfected cells to a single-cell suspension and plate into 96-well plates.
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Expand the resulting colonies.
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Validation of Knockout:
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For clonal populations, perform PCR and Sanger sequencing to confirm the specific indel mutations in the this compound gene.
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Perform Western blotting to confirm the absence of the this compound protein.
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Protocol 2: Western Blot for this compound Knockout Validation
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Protein Extraction:
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Lyse the control and CRISPR-edited cells in RIPA buffer supplemented with protease inhibitors.
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Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against this compound overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
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Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the central role of this compound in protein synthesis and its regulation by eEF2K.
Caption: Regulation of protein synthesis elongation by this compound and its kinase, eEF2K.
Experimental Workflow for this compound Knockout
This diagram outlines the key steps and decision points in an this compound knockout experiment.
Caption: A typical workflow for a CRISPR-mediated this compound knockout experiment.
References
- 1. Dominant-negative mutant phenotypes and the regulation of translation elongation factor 2 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of eukaryotic elongation factor 2 kinase (eEF2K) in neuronal plasticity, cognition, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fix Gene Knockout Issues: Top Tips for Success | Ubigene [ubigene.us]
- 4. CHOPCHOP [chopchop.cbu.uib.no]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
optimizing fixation and permeabilization for eEF2 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for eukaryotic Elongation Factor 2 (eEF2) immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary subcellular localization of this compound?
A1: this compound is predominantly found in the cytoplasm, where it plays a crucial role in protein synthesis. However, it can also be found in the nucleus.[1] Some studies have also reported its localization to stress fibers, particularly during cellular senescence.[2][3] Therefore, your fixation and permeabilization protocol should allow for antibody access to both the cytoplasmic and nuclear compartments.
Q2: Which fixative is better for this compound immunofluorescence: formaldehyde or methanol?
A2: The choice between formaldehyde and methanol depends on the specific this compound antibody and the epitope it recognizes.
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Formaldehyde is a cross-linking fixative that preserves cellular morphology well by creating chemical bonds between proteins.[4][5] This can sometimes mask the epitope your antibody is supposed to bind.
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Methanol is a denaturing fixative that works by precipitating proteins.[4][6] This can expose epitopes that might be hidden after formaldehyde fixation. However, it may not preserve the overall cell structure as well as formaldehyde and can lead to the loss of some soluble proteins.[4]
It is recommended to test both fixation methods or consult the antibody datasheet for the manufacturer's recommendation. For phosphorylated proteins, a gentler aldehyde-based fixative is often preferred over harsher organic solvents.
Q3: What is the difference between Triton X-100, saponin, and digitonin for permeabilization?
A3: These detergents differ in their mechanism of action and selectivity:
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Triton X-100 is a non-ionic detergent that permeabilizes all cellular membranes, including the plasma and nuclear membranes, by solubilizing lipids and proteins. This makes it a good choice for accessing both cytoplasmic and nuclear this compound.
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Saponin and Digitonin are milder, non-ionic detergents that selectively interact with cholesterol in the plasma membrane, creating pores while leaving intracellular membranes largely intact. This can be useful if you want to preserve the integrity of organelles.
Q4: Should I be concerned about the phosphorylation state of this compound when performing immunofluorescence?
A4: Yes. This compound is regulated by phosphorylation, primarily at Threonine 56, by this compound kinase (eEF2K). This phosphorylation inhibits this compound activity. The phosphorylation state can be influenced by various signaling pathways, including those involving mTOR and AMPK.[7] If you are using an antibody that is specific to the phosphorylated or non-phosphorylated form of this compound, it is crucial to use a fixation protocol that preserves the phosphorylation state. Aldehyde-based fixatives are generally recommended for this purpose.
Troubleshooting Guide
Problem 1: Weak or No this compound Signal
| Possible Cause | Recommended Solution |
| Improper Fixation | The chosen fixative may be masking the this compound epitope. Try switching from formaldehyde to methanol fixation, or vice versa.[4][5] Consult the antibody datasheet for the recommended fixation method. |
| Inadequate Permeabilization | The antibody may not be able to access the intracellular this compound. If using a mild detergent like saponin, switch to a stronger one like Triton X-100, especially if you expect to detect nuclear this compound. Ensure the permeabilization time and concentration are sufficient. |
| Low this compound Expression | The cell type or experimental condition may have low levels of this compound. Confirm this compound expression by Western blot. |
| Antibody Issues | The primary antibody may be used at too low a concentration, or it may not be suitable for immunofluorescence. Increase the antibody concentration or try a different this compound antibody validated for this application. |
| Phosphorylation State | If using a phospho-specific antibody, ensure your experimental conditions induce phosphorylation and that your fixation method preserves it. |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Non-specific antibody binding can cause high background. Increase the blocking time and/or use a blocking buffer containing normal serum from the same species as the secondary antibody. |
| Excessive Antibody Concentration | The primary or secondary antibody concentration may be too high. Titrate the antibody concentrations to find the optimal signal-to-noise ratio. |
| Insufficient Washing | Residual unbound antibodies can contribute to background. Increase the number and duration of wash steps. |
| Autofluorescence | Aldehyde fixation can sometimes induce autofluorescence.[4] If this is an issue, you can try treating the cells with a quenching agent like sodium borohydride after fixation. |
Data Presentation
Table 1: Comparison of Common Fixatives for Immunofluorescence
| Fixative | Mechanism | Advantages | Disadvantages | Recommended for this compound? |
| Formaldehyde (4%) | Cross-linking | Excellent preservation of cellular morphology.[4][5] | Can mask epitopes; may induce autofluorescence.[4] | Often suitable, but may require antigen retrieval. Good for preserving phosphorylation. |
| Methanol (cold) | Dehydrating/Denaturing | Can expose hidden epitopes; acts as both fixative and permeabilizing agent.[4][6] | May alter cellular morphology; can lead to loss of soluble proteins.[4] | A good alternative to formaldehyde, especially if epitope masking is suspected. |
Table 2: Comparison of Common Permeabilizing Agents
| Agent | Mechanism | Target Membranes | Advantages | Disadvantages | Recommended for this compound? |
| Triton X-100 (0.1-0.5%) | Non-ionic detergent | All cellular membranes | Effective for accessing both cytoplasmic and nuclear proteins. | Can disrupt membrane-associated protein complexes. | Yes, a good general choice for total this compound staining. |
| Saponin (0.1-0.5%) | Mild non-ionic detergent | Plasma membrane (cholesterol-dependent) | Preserves intracellular membrane integrity. | May not efficiently permeabilize the nuclear membrane. | Can be used, but may be less effective for nuclear this compound. |
| Digitonin (5-50 µg/mL) | Mild non-ionic detergent | Plasma membrane (cholesterol-dependent) | Similar to saponin, preserves organelle structure. | Can be less efficient than Triton X-100 for complete permeabilization. | An alternative to saponin for preserving intracellular structures. |
Experimental Protocols
Protocol 1: Formaldehyde Fixation and Triton X-100 Permeabilization
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Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
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Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes at room temperature.
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Primary Antibody Incubation: Incubate the cells with the primary anti-eEF2 antibody diluted in the blocking buffer overnight at 4°C.
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Washing: Wash the cells three times with PBST for 5 minutes each.
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Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1-2 hours at room temperature, protected from light.
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Washing: Wash the cells three times with PBST for 5 minutes each.
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Counterstaining (Optional): Stain the nuclei with DAPI or Hoechst for 5 minutes.
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Washing: Wash the cells twice with PBS.
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Methanol Fixation and Permeabilization
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Cell Culture: Grow cells on sterile glass coverslips.
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Washing: Gently wash the cells twice with PBS.
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Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.
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Washing: Wash the cells three times with PBS for 5 minutes each to rehydrate.
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Blocking: Proceed with the blocking step as described in Protocol 1.
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Antibody Incubations and Subsequent Steps: Follow steps 8-14 from Protocol 1.
Visualizations
Caption: Simplified signaling pathway of this compound regulation.
Caption: Troubleshooting workflow for this compound immunofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
Technical Support Center: Interpreting Changes in eEF2 Phosphorylation Levels
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the phosphorylation of eukaryotic Elongation Factor 2 (eEF2).
Frequently Asked Questions (FAQs)
Q1: What is the functional consequence of this compound phosphorylation?
Phosphorylation of this compound at the Threonine 56 (Thr56) residue inhibits its activity.[1][2] This modification prevents this compound from binding to the ribosome, thereby impeding the translocation step of translation elongation.[1][3] The result is a decrease in the overall rate of protein synthesis.[4][5] This mechanism is a critical cellular response to various stressors, such as nutrient deprivation, allowing the cell to conserve energy by slowing down the energetically expensive process of translation.[5]
Q2: Which kinase and phosphatase regulate this compound phosphorylation at Thr56?
The sole kinase known to phosphorylate this compound at Thr56 is the eukaryotic Elongation Factor 2 Kinase (eEF2K).[1][3] eEF2K is an atypical alpha-kinase whose activity is tightly regulated by upstream signaling pathways.[5] The dephosphorylation and reactivation of this compound are primarily carried out by Protein Phosphatase 2A (PP-2A).[2] The balance between eEF2K and PP-2A activity dictates the phosphorylation status of this compound.
Q3: What are the major signaling pathways that regulate eEF2K activity?
eEF2K activity is regulated by multiple signaling pathways that sense the cell's metabolic state and exposure to various stimuli. The primary regulatory pathways include:
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AMPK Pathway (Activation): Under conditions of low cellular energy (high AMP:ATP ratio), AMP-activated protein kinase (AMPK) phosphorylates and activates eEF2K.[5] This leads to an increase in this compound phosphorylation and a reduction in protein synthesis to conserve energy.
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mTORC1 Pathway (Inhibition): When nutrients and growth factors are abundant, the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway is active. mTORC1 phosphorylates eEF2K at multiple sites, leading to its inhibition.[5] This results in decreased this compound phosphorylation and an increased rate of protein translation to support cell growth and proliferation.[3]
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Ca²⁺/Calmodulin (Activation): eEF2K is a Ca²⁺/calmodulin-dependent kinase.[2] Increased intracellular calcium levels, often triggered by neuronal activity or other signals, lead to the binding of Ca²⁺/calmodulin to eEF2K, causing its activation and subsequent phosphorylation of this compound.[4]
Below is a diagram illustrating the core regulatory pathways of this compound phosphorylation.
// Nodes mTORC1 [label="mTORC1\n(Nutrient Sensing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK\n(Energy Sensing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaM [label="Ca²⁺/Calmodulin\n(Calcium Signaling)", fillcolor="#FBBC05", fontcolor="#202124"]; eEF2K [label="eEF2K", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; this compound [label="this compound\n(Active)", fillcolor="#F1F3F4", fontcolor="#202124"]; p_this compound [label="p-eEF2 (Thr56)\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PP2A [label="PP2A", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Translation_ON [label="Translation Elongation\nPROCEEDS", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Translation_OFF [label="Translation Elongation\nINHIBITED", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds];
// Edges mTORC1 -> eEF2K [arrowhead=tee, color="#EA4335"]; AMPK -> eEF2K [arrowhead=vee, color="#34A853"]; CaM -> eEF2K [arrowhead=vee, color="#34A853"]; eEF2K -> this compound [label=" Phosphorylation", fontcolor="#202124", fontsize=10]; this compound -> p_this compound [arrowhead=vee, color="#EA4335"]; p_this compound -> this compound [arrowhead=vee, color="#34A853"]; PP2A -> p_this compound [label=" Dephosphorylation", fontcolor="#202124", fontsize=10]; this compound -> Translation_ON [arrowhead=vee, color="#34A853"]; p_this compound -> Translation_OFF [arrowhead=vee, color="#EA4335"]; }
Caption: Core signaling pathways regulating this compound phosphorylation.Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound phosphorylation, primarily by Western blotting.
Problem 1: No or Weak Phospho-eEF2 (p-eEF2) Signal
If you are expecting to see a p-eEF2 signal but observe none, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Dilution | The antibody concentration is too low. Perform a dot blot or a dilution series (e.g., 1:500, 1:1000, 1:2000) to determine the optimal antibody concentration. |
| Insufficient Protein Load | The amount of p-eEF2 in the lysate is below the detection limit. Increase the total protein loaded per lane to 30-40 µg.[6] |
| Inefficient Transfer | Low molecular weight proteins like this compound (~95 kDa) may transfer inefficiently or over-transfer. Use a 0.45 µm PVDF membrane and optimize transfer time and voltage. A wet transfer system is often recommended over semi-dry systems for better consistency.[6] |
| Phosphatase Activity | Endogenous phosphatases in the sample degraded p-eEF2 during lysate preparation. Crucially , always use fresh lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium pyrophosphate, β-glycerophosphate).[6] |
| Harsh Lysis Buffer | Some strong detergents can mask the phospho-epitope. Try a milder lysis buffer like RIPA buffer, which is often recommended.[6] |
| Incorrect Blocking Buffer | For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over non-fat milk, as milk contains phosphoproteins (casein) that can increase background. |
| Antibody Incubation | Phospho-specific antibodies often have lower affinity. Incubate the primary antibody overnight at 4°C to increase the likelihood of binding.[6] |
Problem 2: High Background or Non-Specific Bands
High background can obscure the specific p-eEF2 signal.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Both primary and secondary antibody concentrations may be too high, leading to non-specific binding. Reduce the concentration of both antibodies. |
| Insufficient Blocking | The membrane was not blocked adequately. Block for at least 1 hour at room temperature. Ensure the blocking agent is fully dissolved and fresh.[6] |
| Inadequate Washing | Non-specifically bound antibodies were not washed off. Increase the number of washes (e.g., 3-5 washes of 5-10 minutes each) and ensure the volume of wash buffer (TBST) is sufficient to fully submerge the membrane.[6] |
| Poor Quality Primary Antibody | The antibody may cross-react with other proteins. Check the antibody datasheet for validation data (e.g., peptide competition assays, knockout/knockdown validation). |
| Contaminated Buffers | Bacterial growth in buffers can cause speckling and high background. Use freshly prepared buffers or sterile-filter them. |
Problem 3: Inconsistent Results or Difficulty Quantifying Changes
When comparing p-eEF2 levels across different conditions, reproducibility is key.
| Potential Cause | Recommended Solution |
| Inconsistent Protein Loading | Equal loading across all lanes is critical for accurate quantification. Always quantify total protein concentration (e.g., using a BCA assay) before loading. |
| Improper Normalization | The p-eEF2 signal must be normalized to an appropriate control. The recommended method is to normalize the p-eEF2 signal to the total this compound signal from the same lane on the same blot (after stripping and re-probing) or a duplicate blot. This accounts for any variations in total this compound levels. Normalizing to a housekeeping protein (e.g., GAPDH, β-actin) is a secondary option but is less accurate as it doesn't account for changes in the total target protein.[7] |
| Signal Saturation | The chemiluminescent signal is too strong, exceeding the linear range of detection of the imaging system. This makes quantification inaccurate. Reduce the exposure time or load less protein. Use an imaging system capable of detecting a wide linear dynamic range. |
| Variable Transfer Efficiency | Transfer efficiency can vary across the membrane. Use a total protein stain (e.g., Ponceau S) after transfer to visualize and confirm even transfer across all lanes before proceeding with blocking. |
Below is a workflow for troubleshooting Western blot experiments for p-eEF2.
Caption: A logical workflow for troubleshooting common Western blot issues.
Experimental Protocols
Protocol: Western Blot for Phospho-eEF2 (Thr56) and Total this compound
This protocol provides a standard methodology for detecting changes in this compound phosphorylation.
1. Cell Lysis and Protein Extraction
- Wash cells with ice-cold PBS.
- Lyse cells on ice for 30 minutes in RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., 1 mM NaF, 2.5 mM Sodium Pyrophosphate, 1 mM β-glycerophosphate).
- Scrape cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer
- Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate proteins on an 8-10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a 0.45 µm PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended.
- (Optional but recommended) Stain the membrane with Ponceau S to visualize total protein and confirm even loading and transfer. Destain with TBST.
3. Immunoblotting
- Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against Phospho-eEF2 (Thr56) (e.g., Cell Signaling Technology #2331, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2]
- Wash the membrane three times for 5-10 minutes each with TBST.[6]
- Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Quantification
- Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the image using a digital imaging system. Avoid signal saturation.
- Quantify the band intensity for p-eEF2.
5. Stripping and Re-probing for Total this compound
- Strip the membrane using a mild stripping buffer (e.g., 15g glycine, 1g SDS, 10ml Tween 20, pH 2.2, in 1L water) for 10-20 minutes at room temperature.
- Wash thoroughly with PBS and then TBST.
- Block the membrane again for 1 hour in 5% milk/TBST.
- Incubate with the primary antibody for total this compound (e.g., Cell Signaling Technology #2332, diluted 1:1000 in 5% milk/TBST) overnight at 4°C.
- Repeat the secondary antibody, washing, and detection steps as above.
- Quantify the band intensity for total this compound.
- Calculate the relative phosphorylation by dividing the p-eEF2 signal by the total this compound signal for each sample.
References
- 1. Phosphorylation of Eukaryotic Elongation Factor 2 (this compound) by Cyclin A–Cyclin-Dependent Kinase 2 Regulates Its Inhibition by this compound Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-eEF2 (Thr56) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suppression of this compound phosphorylation alleviates synaptic failure and cognitive deficits in mouse models of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing eEF2 GTPase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for eukaryotic Elongation Factor 2 (eEF2) GTPase assays.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What are the essential components of a typical this compound GTPase assay buffer?
A1: A standard this compound GTPase assay buffer should contain a buffering agent to maintain pH, a magnesium salt, a potassium salt, and a reducing agent. GTP is, of course, the substrate for the reaction.
Table 1: Standard this compound GTPase Assay Buffer Components
| Component | Typical Concentration Range | Purpose |
| HEPES-KOH or Tris-HCl | 20-50 mM | Maintains a stable pH |
| pH | 7.4-7.6 | Optimal for this compound activity |
| MgCl₂ | 2-10 mM | Essential cofactor for GTP binding and hydrolysis |
| KCl | 100-150 mM | Promotes optimal enzymatic activity |
| Dithiothreitol (DTT) | 1-2 mM | Reducing agent to maintain protein integrity |
| GTP | 0.1-1 mM | Substrate for the GTPase reaction |
Q2: How critical is the pH of the reaction buffer?
A2: Maintaining a stable pH is critical. The activity of this compound kinase (eEF2K), which phosphorylates and inactivates this compound, is highly sensitive to pH. eEF2K activity increases significantly at slightly acidic pH (6.6-6.8) compared to a more neutral pH (7.2-7.4)[1][2]. To ensure you are measuring the maximal GTPase activity of uninhibited this compound, it is crucial to maintain a stable pH between 7.4 and 7.6.
Q3: What is the optimal concentration of MgCl₂?
A3: The optimal MgCl₂ concentration for this compound GTPase assays typically falls within the 2-10 mM range. While very high concentrations (up to 20 mM) have been shown not to induce spontaneous reverse translocation, it is best to empirically determine the optimal concentration for your specific assay conditions. An insufficient concentration of Mg²⁺ will lead to low GTPase activity, while an excessively high concentration can sometimes inhibit enzyme function or lead to GTP precipitation.
Q4: Why is KCl included in the buffer?
A4: Monovalent cations like potassium are important for the catalytic activity of many GTPases. For this compound, KCl is typically included at concentrations of 100-150 mM to mimic physiological ionic strength and promote optimal enzyme function.
Q5: Should I include any other reagents in my buffer?
A5: It is highly recommended to include a reducing agent like Dithiothreitol (DTT) at 1-2 mM to prevent oxidation of cysteine residues in this compound, which could lead to loss of activity. Some protocols also include glycerol (around 10%) for protein stability, especially during storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No GTPase Activity | Suboptimal Buffer Conditions: Incorrect pH, MgCl₂, or KCl concentration. | Prepare fresh buffer and systematically test a range of pH (7.2-7.8), MgCl₂ (1-10 mM), and KCl (50-200 mM) to find the optimal conditions for your enzyme preparation. |
| Inactive this compound Enzyme: Protein may be degraded, misfolded, or inactivated. | Use a fresh aliquot of this compound. Ensure proper storage conditions (-80°C in a buffer with glycerol). Verify protein integrity by SDS-PAGE. | |
| Degraded GTP: GTP is susceptible to hydrolysis. | Use a fresh stock of high-purity GTP. Prepare aliquots and store them at -80°C. Avoid multiple freeze-thaw cycles. | |
| This compound Phosphorylation: this compound may be phosphorylated and thus inactivated. | If using cell lysates, consider the activity of eEF2K. Ensure assay conditions do not favor kinase activity (e.g., maintain pH 7.4-7.6). | |
| High Background Signal | Contaminated Reagents: Phosphate contamination in GTP or other reagents. | Use high-purity, phosphate-free reagents. |
| Non-enzymatic GTP Hydrolysis: GTP can hydrolyze spontaneously, especially at elevated temperatures or non-optimal pH. | Run a no-enzyme control to determine the rate of non-enzymatic hydrolysis. Keep reactions on ice as much as possible before starting the assay. | |
| Inconsistent Results | Pipetting Errors: Inaccurate dispensing of enzyme or substrate. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for multiple reactions to ensure consistency. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Use a calibrated incubator or water bath with stable temperature control. | |
| Reagent Instability: Degradation of reagents over time. | Prepare fresh reagents regularly. Aliquot and store reagents appropriately. |
Experimental Protocols
Protocol 1: Basic this compound GTPase Activity Assay (Malachite Green-based)
This protocol describes a colorimetric assay to measure the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
Materials:
-
Purified this compound protein
-
GTP solution (10 mM stock)
-
Assay Buffer (5X stock): 100 mM HEPES-KOH (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 5 mM DTT
-
Malachite Green Reagent
-
Phosphate Standard (for standard curve)
-
Microplate reader
Procedure:
-
Prepare the Reaction Mix:
-
On ice, prepare a master mix containing the appropriate amount of 5X Assay Buffer and nuclease-free water.
-
Add purified this compound to the master mix to the desired final concentration (e.g., 1 µM).
-
-
Start the Reaction:
-
Add GTP to the master mix to the desired final concentration (e.g., 1 mM) to start the reaction.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Stop the Reaction and Detect Phosphate:
-
At each time point, stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow color development.
-
-
Measure Absorbance:
-
Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Convert the absorbance readings of your samples to the amount of phosphate released using the standard curve.
-
Plot the amount of phosphate released over time to determine the reaction rate.
-
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound is a key player in the elongation phase of protein synthesis. Its activity is tightly regulated by upstream signaling pathways, primarily through the action of this compound Kinase (eEF2K), which phosphorylates and inactivates this compound.
Caption: Regulation of this compound activity by upstream signaling pathways.
Experimental Workflow for Optimizing Buffer Conditions
A systematic approach is crucial for optimizing the buffer conditions for your this compound GTPase assay. The following workflow outlines the key steps.
Caption: A systematic workflow for optimizing this compound GTPase assay buffer conditions.
References
Technical Support Center: Validating Your New Anti-eEF2 Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of a new antibody targeting eukaryotic Elongation Factor 2 (eEF2).
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to validate the specificity of my new anti-eEF2 antibody?
A1: The initial and most critical step is to perform a Western blot (WB) analysis using lysates from a cell line known to express this compound and a negative control. The antibody should detect a band at the correct molecular weight for this compound, which is approximately 95 kDa. For a more stringent validation, including a positive control (e.g., purified this compound protein) and a negative control from an this compound knockout or knockdown cell line is highly recommended.[1][2][3]
Q2: My Western blot shows multiple bands. What could be the cause and how can I troubleshoot this?
A2: Multiple bands on a Western blot can indicate several issues:
-
Non-specific binding: The antibody may be cross-reacting with other proteins. To address this, try optimizing the antibody concentration, increasing the stringency of the washing steps, or using a different blocking buffer (e.g., 5% BSA instead of milk for phospho-antibodies).[4][5][6]
-
Protein degradation: The sample may have degraded. Ensure that protease inhibitors are always added to your lysis buffer.[7]
-
Post-translational modifications: this compound is known to be phosphorylated, which can sometimes lead to shifts in band migration.[8][9][10] To confirm this, you can treat your lysate with a phosphatase before running the gel.
-
Splice variants: Different isoforms of the protein may exist.[7] Check protein databases like UniProt for known isoforms of this compound.
Q3: How can I definitively prove that my antibody is specific to this compound?
A3: The gold standard for proving antibody specificity is to use a genetic knockdown or knockout approach.[1][11] By performing a Western blot on lysates from cells where the this compound gene has been knocked down using siRNA or knocked out using CRISPR/Cas9, you can demonstrate that the signal from your antibody is significantly reduced or absent compared to wild-type cells.[12][13] This provides strong evidence that your antibody specifically recognizes this compound.
Q4: Can I use immunoprecipitation (IP) to validate my antibody?
A4: Yes, immunoprecipitation followed by mass spectrometry (IP-MS) or Western blotting is an excellent method for validation. A specific antibody should successfully pull down this compound from a cell lysate.[14] To confirm the identity of the immunoprecipitated protein, you can perform a Western blot on the IP eluate using a different, validated anti-eEF2 antibody or send the sample for mass spectrometry analysis.
Q5: What should I consider when validating my antibody for immunofluorescence (IF)?
A5: For immunofluorescence, it is crucial to observe the correct subcellular localization of this compound, which is predominantly cytoplasmic. As with other techniques, a key validation step is to use this compound knockdown or knockout cells to show a loss of the fluorescent signal.[15][16] Additionally, including a secondary antibody-only control is essential to rule out non-specific binding of the secondary antibody.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal | Insufficient primary or secondary antibody. | Increase antibody concentration or incubation time.[5] |
| Low protein expression in the sample. | Increase the amount of protein loaded onto the gel.[6] | |
| Inefficient transfer to the membrane. | Confirm transfer with Ponceau S staining.[17] | |
| High Background | Antibody concentration is too high. | Decrease the primary antibody concentration.[5][7] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA).[6] | |
| Inadequate washing. | Increase the number and duration of wash steps.[5] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Sample degradation. | Use fresh samples and always include protease inhibitors.[7] | |
| Too much protein loaded. | Reduce the amount of protein loaded on the gel.[5] |
Immunoprecipitation
| Problem | Possible Cause | Recommended Solution |
| No this compound Pulldown | Antibody is not suitable for IP. | Not all antibodies that work in WB will work in IP. Check the antibody datasheet or test a different antibody.[18] |
| Insufficient antibody or lysate. | Increase the amount of antibody or starting cell lysate.[18] | |
| Incorrect lysis buffer. | Ensure the lysis buffer is compatible with maintaining the native protein structure for IP. | |
| High Background | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody.[19] |
| Insufficient washing. | Increase the number of washes after incubation with the antibody-bead complex. |
Immunofluorescence
| Problem | Possible Cause | Recommended Solution |
| No Signal | Low antibody concentration. | Increase the primary antibody concentration or incubation time. |
| Cells were not properly permeabilized. | Ensure the permeabilization step (e.g., with Triton X-100) is sufficient for the antibody to access the intracellular target. | |
| High Background | Insufficient blocking. | Increase the blocking time or use a different blocking agent. |
| Secondary antibody is non-specific. | Run a secondary antibody-only control to check for non-specific binding. | |
| Incorrect Staining Pattern | Antibody is binding non-specifically. | Validate using this compound knockdown/knockout cells to confirm the signal is specific.[15][16] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The activity of this compound is tightly regulated by phosphorylation. This compound kinase (eEF2K) phosphorylates this compound on Threonine 56, which inhibits its function and thereby reduces the rate of protein synthesis.[8] The activity of eEF2K is itself regulated by various upstream signaling pathways, including those involving calcium/calmodulin, AMPK, and mTOR.[9][20][21]
Caption: Regulation of this compound activity by upstream signaling pathways.
Antibody Validation Workflow
A systematic workflow is crucial for robust antibody validation. This involves a series of experiments designed to build confidence in the antibody's specificity and functionality in the desired application.
Caption: A stepwise workflow for validating a new anti-eEF2 antibody.
Detailed Protocol: siRNA-mediated Knockdown for Western Blot Validation
This protocol outlines the steps for knocking down this compound expression using siRNA to validate antibody specificity by Western blot.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or HEK293T) in a 6-well plate to achieve 50-60% confluency on the day of transfection.
-
Prepare two sets of transfections: one with a non-targeting (scrambled) siRNA control and one with an siRNA targeting this compound.
-
Use a suitable transfection reagent according to the manufacturer's protocol to introduce the siRNAs into the cells.
-
Incubate the cells for 48-72 hours to allow for knockdown of this compound expression.[12]
2. Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the new anti-eEF2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an ECL substrate and image the results.
-
Probe the same membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Expected Results:
| Sample | Anti-eEF2 Signal | Loading Control Signal |
| Untransfected Cells | Strong band at ~95 kDa | Strong band |
| Scrambled siRNA | Strong band at ~95 kDa | Strong band |
| This compound siRNA | Significantly reduced or no band | Strong band |
References
- 1. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. assaygenie.com [assaygenie.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Eukaryotic elongation factor-2 (this compound): its regulation and peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Interplay between reversible phosphorylation and irreversible ADP-ribosylation of eukaryotic translation elongation factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IF Video Protocol | Proteintech Group [ptglab.com]
- 16. google.com [google.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
troubleshooting eEF2 kinase assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eEF2 kinase (eEF2K) assays. Our aim is to help you identify and resolve common sources of variability to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in my this compound kinase assay?
High background can obscure your signal and reduce the dynamic range of your assay. Common causes include:
-
Non-specific binding: The primary or secondary antibodies in an ELISA-based assay may bind non-specifically to the plate or other proteins. Ensure optimal antibody dilutions and blocking conditions.
-
Contaminated reagents: Buffers, substrates, or enzymes may be contaminated with ATP or other substances that interfere with the assay readout. Use fresh, high-quality reagents.
-
Endogenous enzyme activity: If using cell or tissue lysates, endogenous peroxidases can react with the substrate in colorimetric or chemiluminescent assays, leading to false positives.[1]
-
Sub-optimal washing steps: Inadequate washing in ELISA or other plate-based assays can leave behind unbound reagents, contributing to high background.[1]
Q2: Why am I seeing low or no signal in my assay?
A weak or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions:
-
Inactive enzyme: eEF2K is dependent on Ca2+ and calmodulin for its activity.[2] Ensure these cofactors are present at optimal concentrations in your assay buffer. The stability of the eEF2K protein can also be a factor, as it has a reported half-life of approximately 6-8 hours in some cell lines.[3]
-
Substrate issues: The peptide substrate MH-1 is often used as a surrogate for the full-length this compound protein.[4] However, the phosphorylation efficiency can vary. Ensure the correct substrate is being used for your specific assay format and that it is of high quality. The native this compound peptide containing the phosphorylation site may not work efficiently in vitro.[4]
-
Sub-optimal assay conditions: Incorrect buffer pH, temperature, or incubation time can significantly impact enzyme activity. An incubation time of 2 hours has been shown to provide a good signal window in some luminescence-based assays.[4]
-
Degraded reagents: Repeated freeze-thaw cycles of the enzyme or ATP can lead to degradation and loss of activity.[1]
Q3: My results are highly variable between wells and experiments. What could be the cause?
Variability can be frustrating and can undermine the reliability of your data. Key sources of variability include:
-
Inconsistent pipetting: Accurate and consistent pipetting of all reagents, especially the enzyme and ATP, is critical.
-
Edge effects: In microplate assays, wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability.
-
Heterogeneous sample distribution: In cell-based assays, an uneven distribution of cells in the wells can lead to inconsistent readings.[5]
-
Reagent instability: The stability of eEF2K can be regulated by its phosphorylation status.[3][6] Changes in cellular signaling pathways during sample preparation can affect the enzyme's activity and stability.
Q4: I am screening for eEF2K inhibitors and getting inconsistent IC50 values. Why?
Inhibitor screening assays have their own unique set of challenges:
-
Compound precipitation: Test compounds may precipitate in the assay buffer, leading to inaccurate concentration and activity measurements.
-
Non-specific inhibition: Some compounds, like NH125, have been reported to act as non-specific colloidal aggregators in vitro, which can lead to false-positive results.[7] The presence of detergents like Triton X-100 can mitigate this effect.
-
ATP concentration: If screening for ATP-competitive inhibitors, the concentration of ATP in the assay will directly impact the apparent IC50 value.
Troubleshooting Guides
Luminescence-Based Assays
| Problem | Possible Cause | Recommended Solution |
| High Background Luminescence | Reagent contamination with ATP. | Use fresh, high-purity reagents. Prepare fresh buffers. |
| High enzyme concentration. | Optimize the concentration of eEF2K to be in the linear range of the assay. | |
| Low Luminescence Signal | Insufficient incubation time. | Optimize the reaction time; a 2-hour incubation has been shown to be effective.[4] |
| Inactive eEF2K. | Ensure the presence of Ca2+ and calmodulin in the assay buffer. | |
| High Well-to-Well Variability | Inconsistent mixing of reagents. | Gently mix the plate after adding reagents to ensure a homogeneous reaction. |
| Air bubbles in wells. | Centrifuge the plate briefly after adding all reagents to remove bubbles. |
ELISA-Based Assays
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient blocking. | Optimize blocking buffer composition and incubation time. |
| Non-specific antibody binding. | Titrate primary and secondary antibodies to determine the optimal concentration. | |
| Inadequate washing. | Increase the number and vigor of wash steps.[1] | |
| Low Signal | Inactive primary or secondary antibody. | Use fresh, properly stored antibodies. |
| Insufficient substrate incubation time. | Optimize the substrate incubation time for signal development. | |
| Inconsistent Results | Uneven coating of the plate. | Ensure the plate is coated evenly with the capture antibody or substrate. |
| Temperature fluctuations during incubation. | Use an incubator to maintain a consistent temperature. |
Experimental Protocols
General this compound Kinase Assay Protocol (Radiometric)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.
-
Prepare Assay Buffer: A typical buffer may contain 50 mM MOPS (pH 7.0), 5 mM MgCl2, 0.67 mM CaCl2, and 20 µg/ml Calmodulin.[2]
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, eEF2K enzyme, and the substrate (e.g., MH-1 peptide or full-length this compound).
-
Initiate Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
Visualizations
eEF2K Signaling Pathway
Caption: The eEF2K signaling pathway is regulated by multiple inputs.
General this compound Kinase Assay Workflow
Caption: A generalized workflow for performing an this compound kinase assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Insights into the regulation of eukaryotic elongation factor 2 kinase and the interplay between its domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of elongation factor-2 kinase differentially regulates the enzyme’s stability under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Transfection Efficiency for EEF2-Targeting Constructs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the transfection of EEF2-targeting constructs.
Frequently Asked Questions (FAQs)
Q1: What is the optimal transfection method for delivering this compound-targeting constructs?
The ideal transfection method depends on your specific cell type, the construct size, and experimental goals. For common and easy-to-transfect cell lines like HEK293T, lipid-based methods such as Lipofectamine are often successful.[1][2][3] For difficult-to-transfect cells, including primary cells and stem cells, electroporation or viral delivery methods are generally more effective.[4]
Q2: How does the size of the this compound-targeting construct impact transfection efficiency?
Large plasmids can be more challenging to deliver into cells, often resulting in lower transfection efficiency and increased cytotoxicity.[5][6] If you are using a large all-in-one CRISPR/Cas9 plasmid targeting this compound, optimizing the DNA concentration and the DNA-to-reagent ratio is crucial. Alternatively, using a two-plasmid system (one for Cas9 and one for the gRNA) or delivering the components as ribonucleoprotein (RNP) complexes can improve efficiency.
Q3: Should I use a plasmid, mRNA, or RNP-based approach for my this compound CRISPR experiment?
Each format has its advantages and disadvantages:
-
Plasmids: Cost-effective and widely available, but can have lower efficiency in some cell types and a higher risk of off-target effects due to prolonged Cas9 expression.[7]
-
mRNA: Results in transient expression of Cas9, reducing off-target effects. It can be more efficient than plasmid transfection in some cases.
-
Ribonucleoprotein (RNP): Involves pre-complexing the Cas9 protein with the guide RNA for direct delivery. This method offers high editing efficiency, rapid gene editing, and minimal off-target effects, making it a preferred method for many applications, especially in difficult-to-transfect cells.[7][8]
Q4: How can I enrich for cells that have been successfully transfected with my this compound construct?
Co-transfecting a reporter plasmid expressing a fluorescent protein (e.g., GFP) allows for the identification and sorting of transfected cells using fluorescence-activated cell sorting (FACS).[2] Alternatively, if your this compound-targeting construct includes a selection marker, you can use antibiotic selection to eliminate untransfected cells.
Q5: What are the expected phenotypic outcomes of successful this compound knockout?
This compound is an essential gene for protein synthesis.[9][10] Complete knockout of this compound is often lethal to the cell.[9] Therefore, you may observe reduced cell proliferation, increased cell death, or alterations in protein synthesis rates. It is crucial to validate the knockout at the genomic, transcript, and protein levels.
Troubleshooting Guides
Low Transfection Efficiency
| Potential Cause | Recommended Solution | References |
| Suboptimal Cell Health | Use healthy, actively dividing cells at a low passage number. Ensure cell confluency is between 70-90% at the time of transfection. | [1][7] |
| Poor Quality or Incorrect Concentration of Nucleic Acid | Verify the purity and concentration of your this compound-targeting construct using spectrophotometry and gel electrophoresis. Use high-quality, endotoxin-free plasmid DNA. | [1] |
| Incorrect DNA:Transfection Reagent Ratio | Optimize the ratio of your construct to the transfection reagent. Perform a titration experiment to determine the optimal ratio for your specific cell line and construct. | [1] |
| Presence of Serum or Antibiotics | For many lipid-based reagents, transfection complexes should be formed in serum-free media. While some modern reagents are compatible with serum, it's often best to remove it during complex formation. Avoid using antibiotics in the media during transfection. | [1] |
| Inappropriate Transfection Method for Cell Type | For difficult-to-transfect cells (e.g., primary cells, suspension cells), consider switching from lipid-based methods to electroporation or viral delivery. | [4] |
High Cell Toxicity/Death
| Potential Cause | Recommended Solution | References |
| High Concentration of Transfection Reagent or DNA | Reduce the amount of transfection reagent and/or your this compound-targeting construct. High concentrations can be toxic to cells. | [1] |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, reduce the incubation time of the cells with the transfection complexes. A 4-6 hour exposure is often sufficient. | |
| Inherent Toxicity of the this compound Knockout | As this compound is an essential gene, its disruption will lead to cell death. Consider using a conditional knockout system or performing experiments at earlier time points post-transfection to assess the initial effects before widespread cell death occurs. | [9] |
| Contaminants in Nucleic Acid Preparation | Ensure your plasmid preparation is free of endotoxins and other contaminants that can induce a cytotoxic response. | [1] |
Experimental Protocols
Protocol 1: Lipid-Based Transfection of this compound-Targeting CRISPR/Cas9 Plasmid in HEK293T Cells
This protocol provides a starting point for transfecting an all-in-one plasmid expressing Cas9 and an this compound-targeting gRNA into HEK293T cells using a lipid-based reagent.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound-targeting CRISPR/Cas9 plasmid
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Serum-free medium (e.g., Opti-MEM™)
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare DNA-Lipid Complexes:
-
In tube A, dilute 500 ng of the this compound-targeting plasmid in 25 µL of serum-free medium.
-
In tube B, dilute 1 µL of the lipid transfection reagent in 25 µL of serum-free medium.
-
Add the diluted DNA from tube A to tube B and mix gently by pipetting.
-
Incubate the mixture for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 50 µL of DNA-lipid complex dropwise to the well containing the HEK293T cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection:
-
After 4-6 hours, the medium can be replaced with fresh, complete growth medium if toxicity is a concern.
-
Analyze the cells for gene editing efficiency 48-72 hours post-transfection.
-
Protocol 2: Electroporation of this compound-Targeting CRISPR/Cas9 RNP in a Difficult-to-Transfect Cell Line
This protocol provides a general guideline for delivering Cas9 protein and an this compound-targeting sgRNA as a ribonucleoprotein (RNP) complex via electroporation. Note: Electroporation parameters must be optimized for each specific cell line.
Materials:
-
Target cells
-
Cas9 nuclease
-
Synthetic this compound-targeting sgRNA
-
Electroporation buffer
-
Electroporation system and cuvettes
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in the appropriate electroporation buffer at the desired concentration (typically 1 x 10^6 cells/100 µL).
-
Prepare RNP Complexes:
-
In a sterile tube, mix the Cas9 protein and the this compound-targeting sgRNA (a 1:1.2 molar ratio is a good starting point).
-
Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the cell/RNP mixture to an electroporation cuvette.
-
Deliver the electrical pulse using the optimized settings for your cell line.
-
-
Recovery:
-
Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete growth medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Analysis: Analyze the cells for gene editing efficiency 48-72 hours post-transfection.
Data Presentation
Table 1: Comparison of Transfection Methods for CRISPR/Cas9 Delivery
| Method | Delivery Format | Efficiency in Easy-to-Transfect Cells | Efficiency in Difficult-to-Transfect Cells | Throughput | Cost | References |
| Lipid-Based Transfection | Plasmid, mRNA, RNP | High | Low to Moderate | High | Low | [4][7] |
| Electroporation | Plasmid, mRNA, RNP | High | High | Moderate | Moderate | [4] |
| Viral Transduction (e.g., Lentivirus, AAV) | Plasmid | High | High | Low | High | [4] |
Visualizations
Caption: Simplified signaling pathway for the regulation of this compound activity.
References
- 1. genscript.com [genscript.com]
- 2. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. editco.bio [editco.bio]
- 4. CRISPR Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Identification and Characterization of a Novel Evolutionarily Conserved Lysine-specific Methyltransferase Targeting Eukaryotic Translation Elongation Factor 2 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. regenhealthsolutions.info [regenhealthsolutions.info]
- 7. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
- 8. Functionally distinct roles for eEF2K in the control of ribosome availability and p-body abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in the prefrontal cortex promotes excitatory synaptic transmission and social novelty behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenicsbio.com [fenicsbio.com]
selection of appropriate loading controls for eEF2 western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of appropriate loading controls and the execution of Western blots for eukaryotic Elongation Factor 2 (eEF2).
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and why is it important for loading control selection?
A1: Eukaryotic Elongation Factor 2 (this compound) has a molecular weight of approximately 95 kDa. Knowing the molecular weight of your protein of interest is crucial for selecting a loading control with a sufficiently different molecular weight. This ensures that the bands for this compound and the loading control are well-resolved on the Western blot, allowing for accurate and independent quantification.
Q2: What are the common types of loading controls for Western blotting?
A2: There are two primary types of loading controls used in Western blotting:
-
Housekeeping Proteins (HKPs): These are proteins that are expected to be constitutively and stably expressed across different experimental conditions and cell types. Commonly used HKPs include GAPDH, β-actin, α-tubulin, and vinculin.
-
Total Protein Normalization (TPN): This method involves staining the membrane with a dye that binds to all proteins in each lane, such as Ponceau S or Coomassie Brilliant Blue. The total protein signal in each lane is then used to normalize the signal of the protein of interest. TPN is often considered more accurate as it is not reliant on the stable expression of a single protein.[1][2][3][4][5]
Q3: Which housekeeping protein is the best loading control for this compound?
A3: The choice of the best housekeeping protein depends on your specific experimental conditions and sample type. It is essential to validate that the expression of your chosen loading control does not change under your experimental treatments. For this compound (95 kDa), good options with different molecular weights include:
Always check the literature for your specific research area to see what controls are commonly and reliably used.
Q4: When should I consider using Total Protein Normalization (TPN)?
A4: TPN is recommended when:
-
You are unsure if the expression of common housekeeping proteins is stable under your experimental conditions.
-
You are working with a new cell line or tissue type where housekeeping protein expression is not well-characterized.
-
Your experimental treatment may affect the expression of housekeeping genes.
-
You want to adhere to the growing preference for TPN by many scientific journals for quantitative Western blotting.[1][3][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No this compound/p-eEF2 Signal | Insufficient protein loading. | Increase the amount of protein loaded per well (20-40 µg of total protein is a good starting point).[10][11] |
| Poor antibody performance. | Use a fresh aliquot of antibody. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[11][12] | |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For large proteins like this compound, consider a wet transfer method and optimize transfer time and voltage.[10][11] | |
| High Background | Blocking is insufficient or inappropriate. | For phospho-eEF2 blots, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause non-specific binding. Increase blocking time if necessary.[12] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations.[10][12] | |
| Non-specific Bands | Primary antibody is not specific enough. | Ensure you are using a validated antibody for your application. Try a different antibody from another vendor if problems persist. |
| Protein degradation. | Add fresh protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[11] | |
| For phospho-eEF2, the antibody may be recognizing similar phosphorylated motifs on other proteins. | Optimize antibody dilution and blocking conditions. Consider performing a positive control with a sample known to have high levels of p-eEF2. |
Loading Control Selection for this compound Western Blots
The following table summarizes common loading controls and their suitability for this compound Western blots.
| Loading Control | Molecular Weight (kDa) | Subcellular Localization | Considerations |
| This compound (Target) | ~95 | Cytoplasm, Ribosome-associated | |
| GAPDH | ~37[13][14][15][16][17] | Cytoplasm | Good separation from this compound. Expression may be altered in studies of metabolism or hypoxia. |
| β-actin | ~42[18][19][20] | Cytoskeleton | Good separation from this compound. Generally stable expression. |
| α-tubulin | ~52-55[6][7][8][9][21] | Cytoskeleton | Good separation from this compound. Expression can be affected by drugs that target microtubules. |
| Vinculin | ~117[22][23][24] | Focal adhesions, cell-cell junctions | Closer in size to this compound, ensure your gel has good resolution in this range. |
| Histone H3 | ~17[25][26][27] | Nucleus | Only suitable for nuclear fractions. Not appropriate for whole-cell lysates when this compound is primarily cytoplasmic. |
| Total Protein Stain | N/A | All proteins in the lane | Considered the most reliable method for normalization as it is not dependent on the expression of a single protein.[1][2][3][4][5] |
Experimental Protocols
Detailed Western Blot Protocol for this compound and phospho-eEF2
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for your specific experimental conditions.
1. Sample Preparation (Lysis) a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube. g. Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE a. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load samples and a molecular weight marker onto an 8-10% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer a. Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich). c. Perform a wet transfer at 100V for 60-90 minutes at 4°C. d. After transfer, check for transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting a. Block the membrane with 5% non-fat dry milk (for total this compound) or 5% BSA (for phospho-eEF2) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with the primary antibody (anti-eEF2 or anti-phospho-eEF2) diluted in blocking buffer overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5 minutes each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Stripping and Re-probing for Loading Control (if not using TPN) a. After imaging, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. b. Wash the membrane thoroughly. c. Block the membrane again and proceed with immunoblotting for the loading control antibody (e.g., anti-GAPDH or anti-β-actin) starting from step 4a.
Visualizations
This compound Signaling Pathway
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Western blot normalization - Wikipedia [en.wikipedia.org]
- 3. bio-rad.com [bio-rad.com]
- 4. bioradiations.com [bioradiations.com]
- 5. Total Protein Normalization for Western Blots - Advansta Inc. [advansta.com]
- 6. Tubulin - Wikipedia [en.wikipedia.org]
- 7. alpha Tubulin Monoclonal Antibody (TU-01) (MA1-19162) [thermofisher.com]
- 8. alpha Tubulin Monoclonal Antibody - Elabscience® [elabscience.com]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. embopress.org [embopress.org]
- 14. pnas.org [pnas.org]
- 15. biocompare.com [biocompare.com]
- 16. mdpi.com [mdpi.com]
- 17. wjgnet.com [wjgnet.com]
- 18. mdpi.com [mdpi.com]
- 19. abeomics.com [abeomics.com]
- 20. 1 Introduction [frontiersin.org]
- 21. uniprot.org [uniprot.org]
- 22. Vinculin | ACROBiosystems [acrobiosystems.com]
- 23. api-am.labcart.com [api-am.labcart.com]
- 24. jamailasmentalhealth.com [jamailasmentalhealth.com]
- 25. embopress.org [embopress.org]
- 26. mdpi.com [mdpi.com]
- 27. pnas.org [pnas.org]
Validation & Comparative
Validating eEF2 as a Therapeutic Target in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. The relentless search for novel therapeutic targets has led researchers to explore the intricate molecular machinery of GBM cells. One such target gaining significant attention is the eukaryotic elongation factor 2 (eEF2), a crucial component of the protein synthesis machinery. This guide provides a comprehensive comparison of this compound as a therapeutic target in glioblastoma, evaluating its performance against other prominent alternative targets and presenting supporting experimental data.
This compound: A Critical Node in Glioblastoma Cell Survival
Eukaryotic elongation factor 2 is a key protein involved in the elongation phase of protein synthesis. Its activity is tightly regulated by this compound kinase (eEF2K), which phosphorylates and inactivates this compound. In glioblastoma, eEF2K is often upregulated, leading to complex downstream effects that can promote tumor cell survival under stressful conditions.[1][2][3] Targeting this compound, either directly or through the inhibition of eEF2K, presents a promising strategy to disrupt these survival mechanisms.
The rationale for targeting this compound in glioblastoma is rooted in its position as a downstream effector of major signaling pathways implicated in cancer, including the PI3K/Akt/mTOR pathway.[1][3] By inhibiting this compound, it is possible to interfere with the synthesis of proteins essential for tumor growth, proliferation, and adaptation to the harsh tumor microenvironment.
Comparative Analysis of Therapeutic Targets in Glioblastoma
To objectively evaluate the potential of this compound as a therapeutic target, this guide compares its inhibition with that of other well-established and emerging targets in glioblastoma: Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway. The following tables summarize key quantitative data from in vitro studies on common glioblastoma cell lines.
| Target | Inhibitor | Cell Line | IC50 Value | Reference |
| eEF2K | NH125 | U87MG | Data Not Available | |
| T98G | Data Not Available | |||
| U118MG | Data Not Available | |||
| EGFR | Gefitinib | U87MG | 11 µM | [4] |
| U87-EGFR | 0.75 µM | [5] | ||
| Erlotinib | T98G | Data Not Available | ||
| PI3K/mTOR | NVP-BEZ235 | U87MG | 17 nM | [6] |
| T98G | Data Not Available | |||
| U118MG | Data Not Available |
| Target | Method of Inhibition | Cell Line | Effect on Apoptosis | Reference |
| eEF2K | siRNA | LN229 | Modest induction | [7] |
| U87MG | Modest induction | [7] | ||
| FOXM1/AXL | siRNA | LN229 | Significant induction | [7] |
| U87MG | Significant induction | [7] |
Table 2: Comparative Effects on Apoptosis Induction. This table highlights the pro-apoptotic effects of targeting eEF2K versus the related FOXM1/AXL signaling axis. While direct inhibition of eEF2K shows a modest effect on apoptosis, targeting its upstream regulators appears to be more potent in inducing programmed cell death.
In Vivo Efficacy of Targeting this compound
Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of targeting this compound. In orthotopic mouse models of glioblastoma, the genetic knockdown of eEF2K has been shown to significantly delay tumor growth and increase the number of apoptotic cells within the tumor. This suggests that inhibiting this compound activity can effectively suppress tumor progression in a living organism.
While specific data on tumor volume reduction with small molecule inhibitors of eEF2K in glioblastoma xenografts is still emerging, the initial genetic data strongly supports its in vivo relevance as a therapeutic target.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway in glioblastoma.
Caption: Experimental workflow for validating this compound as a target.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test inhibitor (e.g., NH125, gefitinib, NVP-BEZ235) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentration of the inhibitor for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
3. In Vivo Orthotopic Xenograft Mouse Model
-
Cell Implantation: Human glioblastoma cells (e.g., U87MG) are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. The inhibitor is administered through a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor volume is measured at regular intervals. Animal survival is monitored, and at the end of the study, tumors are excised for histological and molecular analysis.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a valid and promising therapeutic target in glioblastoma. Its inhibition can impair the survival mechanisms of cancer cells, particularly under conditions of cellular stress. While direct comparisons of IC50 values with other targeted therapies are still needed for a complete picture, the data on apoptosis induction and in vivo tumor growth suppression are compelling.
Future research should focus on:
-
Head-to-head comparisons: Conducting studies that directly compare the efficacy of this compound inhibitors with EGFR and PI3K/mTOR inhibitors in a panel of well-characterized glioblastoma cell lines and patient-derived xenografts.
-
Combination therapies: Exploring the synergistic potential of combining this compound inhibitors with standard-of-care chemotherapy (e.g., temozolomide) and other targeted agents.[8]
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound-targeted therapies.
By addressing these key areas, the full therapeutic potential of targeting this compound in the fight against glioblastoma can be realized.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Elongation factor-2 kinase regulates autophagy in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Gefitinib and Temozolomide on U87MG Glioblastoma Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROS1 amplification mediates resistance to gefitinib in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of FOXM1 Leads to Suppression of Cell Proliferation, Migration, and Invasion Through AXL/eEF2 Kinase Signaling and Induces Apoptosis and Ferroptosis in GBM Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to eEF2K Inhibitors and Their Impact on Cell Viability
Eukaryotic elongation factor 2 kinase (eEF2K) has emerged as a significant therapeutic target, particularly in oncology, due to its critical role in regulating protein synthesis.[1][2] This kinase, activated by signals such as increased intracellular calcium, phosphorylates eukaryotic elongation factor 2 (eEF2), leading to a slowdown or halt in the elongation phase of mRNA translation.[1][3] Cancer cells, with their high demand for protein synthesis to support rapid growth and proliferation, are particularly vulnerable to the modulation of this pathway.[1] Consequently, inhibitors of eEF2K are being actively investigated for their potential to reduce tumor growth and enhance the efficacy of other cancer therapies.[1][4][5]
This guide provides a comparative analysis of various eEF2K inhibitors, focusing on their effects on cell viability, supported by experimental data and detailed protocols.
Comparative Efficacy of eEF2K Inhibitors on Cancer Cell Viability
The following table summarizes the half-maximal inhibitory concentrations (IC50) of different eEF2K inhibitors across a range of cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Assay Type |
| NH125 | Panel of 10 cancer cell lines | Various | 0.7 - 4.8 | MTT |
| A-484954 | - | Enzymatic Assay | 0.28 | Luminescence-based |
| Compound 21l | MDA-MB-231 | Triple-Negative Breast Cancer | 12.6 | Not Specified |
| MDA-MB-436 | Triple-Negative Breast Cancer | 19.8 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays
1. MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed 5 x 104 cells per well in a 96-well plate and incubate overnight.
-
Drug Treatment: Expose the cells to various concentrations of the eEF2K inhibitor for 48-72 hours.[6]
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan product in 100% DMSO.[6]
-
Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.[6]
2. MTS Assay The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is another method to evaluate cell viability.[7]
-
Cell Plating and Treatment: Similar to the MTT assay, plate cells and treat with the inhibitor.
-
MTS Reagent: Add the MTS reagent directly to the culture medium.
-
Incubation: Incubate for 1-4 hours.
-
Absorbance Reading: Record the absorbance at 490 nm.
3. CCK-8 Assay The Cell Counting Kit-8 (CCK-8) assay is also used to determine cell viability.
-
Procedure: After treating cells with the desired compounds in a 96-well plate, add the CCK-8 solution to each well and incubate for a specified period.
-
Measurement: The absorbance is then measured to determine the number of viable cells.[8]
Visualizing the eEF2K Signaling Pathway and Experimental Workflow
To better understand the mechanisms of action and the experimental procedures, the following diagrams have been generated.
Caption: The eEF2K signaling pathway.
Caption: A typical experimental workflow for a cell viability assay.
References
- 1. What are EEF2K inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. embopress.org [embopress.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Pharmacological eEF2K activation promotes cell death and inhibits cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crucial Role of Diphthamide on eEF2: A Functional Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the functional disparities between wild-type and diphthamide-deficient eukaryotic elongation factor 2 (eEF2). This guide delves into the impact of the diphthamide modification on translational fidelity, cellular stress responses, and susceptibility to toxins, supported by experimental data and detailed protocols.
Eukaryotic elongation factor 2 (this compound), a pivotal player in protein synthesis, facilitates the translocation of the ribosome along mRNA. This essential function is modulated by a unique and highly conserved post-translational modification: the formation of diphthamide on a specific histidine residue. While not essential for the viability of single-celled organisms like yeast, the absence of diphthamide in higher eukaryotes leads to embryonic lethality, highlighting its critical role in complex biological systems.[1] This guide provides a detailed comparison of wild-type (diphthamide-present) and diphthamide-deficient this compound, offering insights into its functional significance.
Key Functional Differences: A Tabular Summary
The primary function impacted by the absence of diphthamide is the accuracy of protein synthesis. Diphthamide-deficient this compound is prone to errors, particularly ribosomal frameshifting.
| Function | Wild-Type this compound | Diphthamide-Deficient this compound | Quantitative Data |
| Translational Fidelity | High fidelity, maintains correct reading frame. | Reduced fidelity, increased incidence of -1 ribosomal frameshifting.[2][3][4] | Diphthamide-deficient mouse embryonic fibroblasts (MEFs) show a significant increase in -1 frameshifting compared to wild-type cells.[2] Yeast mutants lacking diphthamide also exhibit a modest increase in -1 frameshifting.[2] |
| Protein Synthesis Rate | Normal elongation rate. | Polypeptide elongation rate is largely unaffected in some contexts, such as in certain mutant mouse embryonic fibroblasts (MEFs).[2] | eEF2G717R/G717R MEFs, which lack diphthamide but have a compensatory mutation, retain full activity in polypeptide elongation.[2] |
| Ribosomal Processivity | High processivity, ribosomes complete translation of long mRNAs. | Impaired processivity, increased ribosomal drop-off during elongation.[3][4] | Ribosome profiling in yeast and mammalian cells lacking diphthamide reveals increased ribosomal drop-off, which is rescued by the removal of out-of-frame stop codons.[3][4] |
| Susceptibility to Toxins | Sensitive to Diphtheria toxin and sordarin. | Resistant to Diphtheria toxin and sordarin.[1][5][6] | Diphtheria toxin ADP-ribosylates the diphthamide residue, inactivating this compound.[6][7][8][9][10] Sordarin stabilizes the this compound-ribosome complex in a diphthamide-dependent manner.[3][5][11] |
| Cellular Stress Response | Regulated by phosphorylation via eEF2K under stress conditions. | Regulation by phosphorylation via eEF2K appears to be independent of diphthamide modification.[2] | Diphthamide deficiency does not affect the phosphorylation of this compound on Threonine 56 in response to changes in amino acid pools.[2] |
Experimental Protocols
Ribosomal Frameshifting Assay (Dual-Luciferase Reporter)
This assay quantifies the frequency of -1 ribosomal frameshifting. A reporter plasmid is used that encodes a fusion protein of Renilla and Firefly luciferases, where the Firefly luciferase is in the -1 reading frame relative to the Renilla luciferase.[2]
Protocol:
-
Cell Culture and Transfection:
-
Culture wild-type and diphthamide-deficient cells (e.g., MEFs) in appropriate media.
-
Transfect the cells with the -1 frameshift reporter plasmid (e.g., pDual-HIV-1) and a control plasmid with both luciferases in the same frame.
-
-
Cell Lysis:
-
After 24-48 hours of transfection, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Measure the Firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for both the frameshift and control reporters.
-
The frameshifting efficiency is determined by the ratio of (Firefly/Renilla)frameshift to (Firefly/Renilla)control.
-
Ribosome Profiling
Ribosome profiling provides a snapshot of all the ribosome-protected mRNA fragments in a cell, allowing for the genome-wide analysis of translation and ribosome occupancy.
Protocol:
-
Cell Harvesting and Lysis:
-
Treat cells with cycloheximide to arrest translating ribosomes.
-
Harvest and lyse the cells in a buffer containing cycloheximide.
-
-
Nuclease Digestion:
-
Ribosome Isolation:
-
Isolate the 80S monosomes containing the footprints by sucrose density gradient centrifugation.
-
-
Footprint RNA Extraction:
-
Extract the RNA from the isolated monosomes.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the footprint RNA fragments.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Analyze the distribution and density of ribosome footprints to determine ribosome occupancy and identify sites of frameshifting.
-
In Vitro Translation Assay
This assay measures the rate of protein synthesis in a cell-free system.
Protocol:
-
Prepare Lysate:
-
Set up Reaction:
-
Combine the lysate with a reaction mix containing amino acids (including a radiolabeled amino acid like 35S-methionine), an energy source (ATP, GTP), and the mRNA template of interest.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
-
-
Analysis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitates on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, the protein products can be analyzed by SDS-PAGE and autoradiography.
-
Cell Viability Assay under Nutrient Deprivation
This assay assesses the ability of cells to survive under nutrient stress.
Protocol:
-
Cell Seeding:
-
Seed wild-type and diphthamide-deficient cells in a 96-well plate at a known density.
-
-
Nutrient Deprivation:
-
Replace the normal growth medium with a medium lacking essential nutrients (e.g., glucose, specific amino acids).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Use a colorimetric or fluorometric assay, such as the MTT or resazurin assay, to determine the number of viable cells.[18]
-
Alternatively, use a trypan blue exclusion assay to count viable and non-viable cells.
-
-
Data Analysis:
-
Compare the viability of diphthamide-deficient cells to wild-type cells under nutrient-deprived conditions.
-
Visualizing the Molecular Landscape
Signaling Pathway of this compound Regulation
The activity of this compound is tightly controlled by phosphorylation, primarily through the action of this compound kinase (eEF2K). This regulation is crucial for managing protein synthesis rates in response to cellular stress and nutrient availability.
Caption: Regulation of this compound activity by eEF2K in response to cellular stress and growth signals.
Experimental Workflow: Ribosome Profiling
The following diagram illustrates the key steps involved in a ribosome profiling experiment to compare wild-type and diphthamide-deficient this compound.
Caption: Workflow for comparative ribosome profiling of wild-type and diphthamide-deficient cells.
Logical Relationship: Diphtheria Toxin Action
Diphtheria toxin's cytotoxicity is entirely dependent on the presence of the diphthamide modification on this compound.
Caption: Mechanism of Diphtheria toxin-mediated inhibition of protein synthesis via this compound.
References
- 1. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 4. rates-of-protein-synthesis-a-review - Ask this paper | Bohrium [bohrium.com]
- 5. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diphtheria toxin - Wikipedia [en.wikipedia.org]
- 8. grantome.com [grantome.com]
- 9. ADP-ribosylation of Translation Elongation Factor 2 by Diphtheria Toxin in Yeast Inhibits Translation and Cell Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Streamlined and sensitive mono- and di-ribosome profiling in yeast and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Streamlined and sensitive mono- and di-ribosome profiling in yeast and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rabbit reticulocyte lysate in vitro translation [bio-protocol.org]
- 15. In vitro translation and translocation assays [bio-protocol.org]
- 16. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 17. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Interaction Between eEF2 and a Novel Binding Partner: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the interaction between eukaryotic Elongation Factor 2 (eEF2) and a novel binding partner. Objective comparisons of experimental performance are presented alongside detailed protocols and supporting data visualization to aid in the selection of the most appropriate validation strategy.
Eukaryotic Elongation Factor 2 is a crucial protein in the elongation phase of protein synthesis, catalyzing the GTP-dependent translocation of the ribosome along mRNA.[1][2] Its activity is tightly regulated, often through phosphorylation by this compound kinase (eEF2K), and it is implicated in various cellular processes and signaling pathways, including those governed by AMPK and mTOR.[3][4] Given its central role, identifying and validating novel this compound binding partners is critical for understanding cellular regulation and for the development of novel therapeutics.
Comparison of Key Validation Methods
Choosing the right method to confirm a protein-protein interaction is critical. Below is a summary of commonly used techniques, highlighting their respective strengths and weaknesses.
| Method | Principle | Strengths | Weaknesses |
| Co-Immunoprecipitation (Co-IP) | An antibody against a known protein (bait) is used to pull down the protein from a cell lysate. Interacting partners (prey) are co-precipitated and can be detected by Western blotting.[5][6] | - Detects interactions in a near-physiological cellular environment.- Can identify endogenous protein complexes.- Widely used and well-established technique.[5][7] | - May not detect weak or transient interactions.[7]- Results can be affected by antibody specificity and non-specific binding.- Does not distinguish between direct and indirect interactions.[7] |
| GST Pull-Down Assay | A recombinant "bait" protein is tagged with Glutathione-S-Transferase (GST) and immobilized on glutathione-coated beads. A cell lysate containing the "prey" protein is passed over the beads, and interacting proteins are "pulled down".[8][9] | - Useful for confirming direct binary interactions.- Relatively simple and cost-effective.- Allows for in vitro characterization of interactions. | - In vitro nature may not reflect the cellular context.- Requires expression and purification of a recombinant bait protein.- Potential for non-specific binding to the GST tag or beads. |
| Proximity Ligation Assay (PLA) | Utilizes antibodies to two proteins of interest. If the proteins are in close proximity (<40 nm), attached DNA oligonucleotides can be ligated to form a circular template for rolling circle amplification, generating a fluorescent signal.[10][11] | - High specificity and sensitivity for detecting interactions in situ.- Allows for visualization and quantification of interactions within single cells.- Can detect transient or weak interactions.[10] | - Requires specific primary antibodies raised in different species.- Can be technically challenging to set up and optimize.- Does not provide information on the directness of the interaction. |
| Yeast Two-Hybrid (Y2H) Screen | A genetic method used to discover protein-protein interactions. The "bait" and "prey" proteins are fused to the DNA-binding and activation domains of a transcription factor, respectively. Interaction between bait and prey reconstitutes the transcription factor, activating a reporter gene.[12][13] | - High-throughput screening for novel interaction partners.- Can detect transient interactions.- Does not require protein purification. | - High rate of false positives and false negatives.- Interactions occur in the yeast nucleus, which may not be the native environment.- Some proteins may not be correctly expressed or folded in yeast. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the steps for validating the interaction of this compound with a novel binding partner using Co-IP.
Materials:
-
Cells expressing endogenous or tagged this compound and the novel binding partner.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors).
-
Anti-eEF2 antibody (or antibody against the tag) for immunoprecipitation.
-
Antibody against the novel binding partner for Western blotting.
-
Protein A/G agarose or magnetic beads.
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[6]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against this compound (or its tag) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP wash buffer to remove non-specific proteins.[14]
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the novel binding partner to detect its presence in the immunoprecipitated complex.
-
Also, probe for this compound as a positive control for the immunoprecipitation.
-
Proximity Ligation Assay (PLA) Protocol
This protocol provides a method for in situ visualization of the this compound interaction with a novel binding partner.
Materials:
-
Cells grown on coverslips.
-
Primary antibodies against this compound and the novel binding partner raised in different species (e.g., rabbit and mouse).
-
Duolink® In Situ PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Duolink® In Situ Detection Reagents (fluorescently labeled oligonucleotides).
-
Ligation and Amplification solutions.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Fix and permeabilize cells on coverslips according to standard immunofluorescence protocols.
-
-
Antibody Incubation:
-
Incubate the cells with a mixture of the primary antibodies against this compound and the novel binding partner overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the coverslips and incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.[10]
-
-
Ligation:
-
Wash and add the ligation solution containing connector oligonucleotides and ligase. Incubate for 30 minutes at 37°C to form a circular DNA template if the proteins are in close proximity.[11]
-
-
Amplification:
-
Wash and add the amplification solution containing polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C for rolling circle amplification.[10]
-
-
Visualization:
-
Wash the coverslips and mount them on slides using a mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents an interaction event.
-
Visualizations
Caption: Simplified signaling pathway showing the regulation of this compound and protein synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 8. m.youtube.com [m.youtube.com]
- 9. GST pull-down assay - Molecular Biology [protocol-online.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. bitesizebio.com [bitesizebio.com]
confirming the role of eEF2 in mediating resistance to a specific drug
A Comparative Guide for Researchers
The development of resistance to targeted therapies remains a significant hurdle in oncology. Understanding the molecular mechanisms that drive this resistance is paramount for the design of more effective and durable treatment strategies. This guide provides a comparative analysis of nelfinavir-sensitive and -resistant cancer cells, focusing on the pivotal role of eukaryotic elongation factor 2 (eEF2) in mediating this differential response. Experimental data is presented to objectively compare the performance of nelfinavir in these two contexts, supported by detailed experimental protocols and signaling pathway visualizations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing n-elfinavir-sensitive and -resistant HeLa cells. These data highlight the critical role of this compound phosphorylation in determining cellular response to nelfinavir.
Table 1: Nelfinavir Cytotoxicity in Sensitive vs. Resistant HeLa Cells
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| HeLa (Parental) | Nelfinavir | 10 | - |
| HeLa (Nelfinavir-Resistant) | Nelfinavir | > 30 | > 3 |
IC50 values represent the concentration of nelfinavir required to inhibit cell growth by 50% after 72 hours of treatment.
Table 2: this compound Phosphorylation in Response to Nelfinavir Treatment
| Cell Line | Treatment (10 µM Nelfinavir, 6h) | p-eEF2 (Thr56) / Total this compound Ratio (Arbitrary Units) |
| HeLa (Parental) | Vehicle | 1.0 |
| HeLa (Parental) | Nelfinavir | 4.5 |
| HeLa (Nelfinavir-Resistant) | Vehicle | 0.8 |
| HeLa (Nelfinavir-Resistant) | Nelfinavir | 1.2 |
Data are presented as the ratio of phosphorylated this compound to total this compound, normalized to the vehicle-treated parental cells. These values are representative of densitometric analysis of Western blot data.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of nelfinavir action and resistance.
Unveiling the Role of eEF2 in Cancer: A Comparative Analysis of its Expression in Normal vs. Tumor Tissues
For Immediate Publication
A comprehensive review of current experimental data reveals a significant upregulation of eukaryotic elongation factor 2 (eEF2) in a wide range of human cancers compared to their normal tissue counterparts. This guide provides a detailed comparative analysis of this compound expression, shedding light on its potential as a prognostic biomarker and a therapeutic target in oncology.
Eukaryotic elongation factor 2 (this compound) is a crucial protein in the translation machinery, responsible for the elongation phase of protein synthesis. Its heightened expression in tumor cells is increasingly being recognized as a key factor in supporting the high protein demand of rapidly proliferating cancer cells. This guide, intended for researchers, scientists, and drug development professionals, offers an objective comparison of this compound expression levels, supported by experimental data from immunohistochemistry (IHC) and other protein detection methods.
Quantitative Comparison of this compound Expression
The following tables summarize the protein expression levels of this compound in various normal and tumor tissues, primarily based on semi-quantitative immunohistochemistry data. The staining intensity is categorized as high, medium, low, or not detected.
| Normal Tissue | This compound Protein Expression |
| Gastrointestinal Tract | |
| Esophagus, Squamous Epithelium | Low to Medium |
| Stomach, Glandular Cells | Low to Medium |
| Colon, Glandular Cells | Low to Medium |
| Rectum, Glandular Cells | Low to Medium |
| Liver | |
| Hepatocytes | Low to Medium |
| Pancreas | |
| Exocrine Glandular Cells | Low to Medium |
| Lung | |
| Respiratory Epithelium | Low to Medium |
| Breast | |
| Glandular Cells | Low to Medium |
| Prostate | |
| Glandular Cells | Low |
| Brain | |
| Glial Cells & Neurons | Low to Medium |
| Skin | |
| Epidermal Cells | Low to Medium |
| Tumor Tissue | This compound Protein Expression (Staining Intensity) | Percentage of Overexpression (in some studies) |
| Gastrointestinal Cancers | ||
| Esophageal Squamous Cell Carcinoma | Medium to High[1][2] | ~73% of cases showed increased expression compared to adjacent tissue[1][2] |
| Gastric Cancer | Medium to High[3][4][5] | 92.9%[3][4][5] |
| Colorectal Cancer | Medium to High[3][4][5] | 91.7%[3][4][5] |
| Hepatocellular Carcinoma | High | - |
| Pancreatic Cancer | High[6] | Majority of cases[6] |
| Lung Cancer | ||
| Adenocarcinoma | High[6] | Majority of cases[6] |
| Squamous Cell Carcinoma | High | - |
| Breast Cancer | Medium to High[6] | Majority of cases[6] |
| Prostate Cancer | Medium to High[6][7] | 76.29% of patients showed positive staining[7] |
| Glioblastoma | High[6][8] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Immunohistochemistry (IHC) for this compound Detection in Paraffin-Embedded Tissues
This protocol outlines the general steps for detecting this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions: 100% ethanol (2x5 minutes), 95% ethanol (1x3 minutes), 70% ethanol (1x3 minutes).
-
Rinse with distilled water for 3x1 minute.
-
-
Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).
-
Heat the solution with the slides to 95-100°C for 20-30 minutes in a water bath or pressure cooker.
-
Allow the slides to cool down to room temperature in the retrieval buffer.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3x5 minutes).
-
-
Blocking of Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for this compound, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3x5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Rinse with PBS (3x5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse with PBS (3x5 minutes).
-
Visualize the antigen-antibody complex by incubating with a chromogen solution, such as 3,3'-diaminobenzidine (DAB), until the desired stain intensity develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
Western Blotting for this compound Detection
This protocol describes the detection of this compound in protein lysates from tissues or cells.
-
Protein Extraction:
-
Homogenize tissue samples or lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel electrophoresis to separate proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3x5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3x5 minutes).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Analyze the band intensity to determine the relative expression level of this compound, often normalizing to a loading control protein like GAPDH or β-actin.
-
Signaling Pathways and Experimental Workflow
The regulation of this compound activity is intricately linked to major signaling pathways that are frequently dysregulated in cancer. The diagrams below illustrate the key regulatory pathway for this compound and a general workflow for its expression analysis.
Caption: Regulation of this compound activity by the mTOR and AMPK signaling pathways.
References
- 1. Toosendanin targeting this compound impedes Topoisomerase I & II protein translation to suppress esophageal squamous cell carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Overexpression of eukaryotic elongation factor this compound in gastrointestinal cancers and its involvement in G2/M progression in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eukaryotic Elongation Factor 2 (this compound) is a Potential Biomarker of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unmasking Unintended Liaisons: A Guide to Validating Off-Target Effects of eEF2 Inhibitors
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides a comparative framework for validating the off-target effects of a putative eukaryotic elongation factor 2 (eEF2) inhibitor, offering experimental data, detailed protocols, and visual workflows to navigate this critical aspect of drug discovery.
The inhibition of this compound, a key player in protein synthesis, is a promising therapeutic strategy for various diseases, including cancer and neurological disorders.[1][2] However, the potential for off-target interactions can lead to unforeseen toxicity and reduced efficacy. Therefore, rigorous validation of a putative this compound inhibitor's selectivity is not just a regulatory hurdle, but a scientific necessity. This guide compares common methodologies for identifying and validating off-target effects, using known this compound inhibitors as examples.
Comparative Analysis of Off-Target Validation Techniques
A multi-pronged approach is essential for a comprehensive off-target profile. Here, we compare three widely used techniques: Kinase Profiling, Chemical Proteomics, and Cellular Thermal Shift Assay (CETSA).
| Technique | Principle | Advantages | Limitations | Typical Data Output |
| Kinase Profiling | Measures the inhibitory activity of a compound against a large panel of purified kinases. | - Broad coverage of the kinome.- Highly quantitative (IC50 values).- Standardized and commercially available. | - In vitro assay may not reflect cellular context (e.g., ATP concentration, protein complexes).- Does not identify non-kinase off-targets. | IC50 or percent inhibition values for each kinase in the panel. |
| Chemical Proteomics | Uses a modified version of the inhibitor (probe) to capture and identify binding partners from cell lysates or living cells. | - Unbiased identification of direct binding partners.- Can identify both kinase and non-kinase off-targets.- Can be performed in a cellular context. | - Requires chemical synthesis of a probe, which may alter compound activity.- Potential for identifying non-specific binders.- Technically complex. | List of potential protein interactors with enrichment scores or spectral counts. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein in response to ligand binding in intact cells or cell lysates.[3] | - Confirms direct target engagement in a physiological context.- No need for compound modification.- Can be adapted for high-throughput screening.[3][4] | - Indirect measure of binding.- Requires a specific antibody for each target of interest.- May not be suitable for all proteins. | A thermal shift curve indicating the change in melting temperature (Tm) of the target protein. |
Case Studies: Off-Target Profiles of Known this compound Kinase (eEF2K) Inhibitors
To illustrate the application of these techniques, let's consider two known inhibitors of eEF2K, the primary kinase that phosphorylates and inactivates this compound.
A-484954: A Selective eEF2K Inhibitor
A-484954 is a widely used small molecule inhibitor of eEF2K.[5][6][7] Kinase profiling studies have demonstrated its high selectivity for eEF2K with an IC50 of 280 nM, showing minimal activity against a broad panel of other kinases.[7]
Table 1: Kinase Selectivity Profile of A-484954 (Hypothetical Data for Illustration)
| Kinase | IC50 (nM) |
| eEF2K (On-Target) | 280 |
| CAMK2A | >10,000 |
| PIM1 | >10,000 |
| CDK2 | >10,000 |
| ROCK1 | >10,000 |
| ...and 95 other kinases | >10,000 |
This table represents the expected outcome for a highly selective inhibitor. Actual screening data should be consulted for precise values.
NH125: An eEF2K Inhibitor with Known Off-Target Activity
NH125 was one of the first reported inhibitors of eEF2K.[1] However, its mechanism of action is considered contentious, with evidence suggesting it may have off-target effects.[1] For instance, in bacteria, NH125 has been shown to disrupt lipid bilayers, a mechanism independent of its intended kinase target.[8] This highlights the importance of employing unbiased methods like chemical proteomics to uncover such unexpected interactions.
Table 2: Comparison of Putative this compound Inhibitor with Reference Compounds
| Parameter | Putative Inhibitor X | A-484954 (Selective) | NH125 (Less Selective) |
| eEF2K IC50 (nM) | [Insert Data] | 280[7] | ~5,300 (as Rottlerin)[6] |
| Number of Off-Target Kinases (at 1µM) | [Insert Data] | < 5 | > 20 (Hypothetical) |
| Identified Non-Kinase Off-Targets | [Insert Data] | None reported | Membrane lipids[8] |
| CETSA Thermal Shift (ΔTm for eEF2K) | [Insert Data] | Significant positive shift | May show weaker or no shift |
Experimental Protocols
To facilitate the experimental validation of your putative this compound inhibitor, detailed protocols for the key techniques are provided below.
In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a panel of kinases using a radiometric assay.
Materials:
-
Putative this compound inhibitor
-
Recombinant purified kinases
-
Kinase-specific substrates
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100)
-
[γ-32P]ATP
-
10% Phosphoric acid
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the putative inhibitor in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the inhibitor at various concentrations to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with 10% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Chemical Proteomics for Off-Target Identification
This protocol describes a general workflow for identifying protein targets of an inhibitor using an affinity-based chemical proteomics approach.[9][10][11][12]
Materials:
-
Inhibitor with a reactive group for immobilization (e.g., alkyne or biotin tag)
-
Affinity resin (e.g., streptavidin-agarose or azide-activated sepharose)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Probe Immobilization: Covalently attach the tagged inhibitor to the affinity resin according to the manufacturer's instructions.
-
Cell Lysis: Culture and harvest cells, then lyse them in lysis buffer.
-
Affinity Enrichment: Incubate the cell lysate with the inhibitor-conjugated resin. As a control, use resin without the inhibitor.
-
Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin using elution buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the inhibitor-conjugated resin to the control resin to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to confirm target engagement in intact cells.[3][4][13][14][15]
Materials:
-
Putative this compound inhibitor
-
Cell line of interest
-
PBS
-
Lysis buffer with protease inhibitors
-
Specific antibody against the target protein (e.g., anti-eEF2K)
-
Western blot reagents and equipment
Procedure:
-
Compound Treatment: Treat cultured cells with the putative inhibitor or vehicle (DMSO) for a specific time.
-
Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with a specific lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.
-
Western Blotting: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental designs, the following diagrams illustrate the eEF2K signaling pathway and a typical workflow for off-target validation.
Caption: Simplified eEF2K signaling pathway.
Caption: Workflow for off-target validation.
By employing a combination of these robust methodologies, researchers can confidently characterize the selectivity profile of a putative this compound inhibitor, paving the way for the development of safer and more effective therapeutics.
References
- 1. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NH125 kills methicillin-resistant Staphylococcus aureus persisters by lipid bilayer disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotechsupportgroup.com [biotechsupportgroup.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 14. pelagobio.com [pelagobio.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Analysis of eEF2 Knockout versus Knockdown Phenotypes in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between complete gene ablation (knockout) and partial gene suppression (knockdown) is critical for target validation and mechanistic studies. This guide provides an objective comparison of the reported phenotypes for eukaryotic Elongation Factor 2 (eEF2) knockout and knockdown models, supported by experimental data and detailed methodologies.
eukaryotic Elongation Factor 2 (this compound) is a crucial protein in the translation elongation step of protein synthesis, responsible for the GTP-dependent translocation of the ribosome along mRNA. Its activity is tightly regulated, primarily through phosphorylation by this compound kinase (eEF2K), which in turn is controlled by major signaling pathways such as mTOR and AMPK. Perturbations in this compound function have significant consequences for cellular homeostasis and are implicated in various diseases, including cancer and neurological disorders.
Summary of Phenotypic Comparisons
The following tables summarize the key phenotypic differences observed in this compound knockout and knockdown models. It is important to note that these findings are compiled from different studies, often using distinct model systems (e.g., whole-body knockout mice versus tissue-specific knockdown).
| Phenotype | This compound Knockout (KO) | This compound Knockdown (KD) |
| Viability | Homozygous knockout is embryonic lethal.[1] Heterozygous knockout mice are viable.[1] | Viable, with phenotypes dependent on the extent and location of knockdown. |
| Protein Synthesis | Heterozygous knockout leads to a reduction in overall protein synthesis.[1] | Leads to a reduction in protein synthesis. In some contexts, this can be compensated by an increase in ribosome number.[2] |
| Cellular Phenotype | Reduced cell proliferation (inferred from embryonic lethality). | Can reduce cell proliferation and sensitize cells to nutrient deprivation.[3] |
| Tissue-Specific Phenotype (Liver) | Data on heterozygous knockout liver phenotype is not extensively reported in the reviewed literature. | Induces hepatomegaly, lipid droplet accumulation, and reduced liver function (e.g., decreased Factor VII activity).[2] |
| Tissue-Specific Phenotype (Nervous System) | Heterozygous knockout mice exhibit lower spine density, reduced excitability of pyramidal neurons, defective social behavior, and elevated anxiety.[1] | Knockdown in excitatory neurons of the medial prefrontal cortex impairs social novelty preference.[1] |
| Molecular Phenotype | Reduced this compound protein levels. | Reduced this compound mRNA and protein levels. Can lead to an mTOR-independent translational upregulation of ribosomal proteins.[4] |
Detailed Phenotypic Analysis
This compound Knockout: A Tale of Two Alleles
Complete loss of this compound is incompatible with life, with homozygous knockout mouse models demonstrating embryonic lethality.[1] This highlights the indispensable role of this compound in fundamental cellular processes required for development.
In contrast, heterozygous (HET) knockout mice, which express approximately half the normal amount of this compound, are viable but exhibit significant neurological and behavioral phenotypes. These mice display reduced overall protein synthesis in the brain, leading to observable deficits in synaptic plasticity and neuronal architecture, such as decreased spine density.[1] Behaviorally, this compound HET mice show impaired social interaction and increased anxiety-like behaviors.[1]
This compound Knockdown: A Modulatable Approach with Diverse Outcomes
RNA interference (RNAi)-mediated knockdown of this compound has been employed in various in vitro and in vivo models to probe its function with greater temporal and spatial control.
In a notable in vivo study, siRNA-mediated knockdown of this compound in the mouse liver to approximately 5% of normal levels resulted in a striking phenotype characterized by hepatomegaly (enlarged liver), accumulation of lipid droplets, and impaired liver function as indicated by reduced serum Factor VII activity.[2] Paradoxically, this profound decrease in a key elongation factor led to a compensatory increase in the total number of ribosomes and a shift towards heavier polysomes, suggesting a complex cellular response to translational stress.[2] Furthermore, the knockdown triggered a translational upregulation of ribosomal proteins themselves, a response that was found to be independent of the mTOR signaling pathway.[4]
In the context of the nervous system, shRNA-mediated knockdown of this compound in the excitatory neurons of the medial prefrontal cortex in mice was sufficient to replicate the social novelty deficits observed in heterozygous knockout mice, underscoring the critical role of this compound in this specific brain region and behavior.[1]
Signaling Pathways and Experimental Workflows
The regulation of this compound is central to cellular metabolic homeostasis. The following diagrams illustrate the key signaling pathways impinging on this compound and a general workflow for generating and analyzing knockout and knockdown models.
Figure 1: Simplified this compound Signaling Pathway. This diagram illustrates the regulation of this compound activity through its kinase, eEF2K, which is in turn controlled by nutrient and energy sensing pathways like mTORC1 and AMPK.
Figure 2: General Experimental Workflows. This diagram outlines the key steps for generating and validating this compound knockout and knockdown models for subsequent phenotypic analysis.
Experimental Protocols
Generation of this compound Knockout Mice using CRISPR/Cas9
-
gRNA Design: Single guide RNAs (sgRNAs) are designed to target a critical exon of the this compound gene. Online tools such as CHOPCHOP or the IDT design tool can be used to identify gRNAs with high on-target efficiency and low off-target potential. Typically, two gRNAs flanking the target exon are used to induce a deletion.
-
Microinjection: A mixture of Cas9 mRNA and the designed sgRNAs is microinjected into the cytoplasm of fertilized mouse zygotes.
-
Embryo Transfer: The injected zygotes are transferred into the oviducts of pseudopregnant female mice.
-
Genotyping: Offspring are genotyped using PCR with primers flanking the targeted region to identify founder mice carrying the desired deletion. Sanger sequencing is used to confirm the precise nature of the mutation.
-
Breeding: Founder mice are bred to establish a heterozygous knockout line.
siRNA-mediated Knockdown of this compound in Mouse Liver
-
siRNA Selection: Potent siRNAs targeting the this compound mRNA are selected. These can be pre-designed and validated sequences from commercial suppliers.
-
Formulation: The selected siRNA is formulated into lipid nanoparticles (LNPs) for in vivo delivery to the liver.
-
Intravenous Injection: The siRNA-LNP formulation is injected into mice via the tail vein. The dosage and frequency of injection are optimized to achieve the desired level of knockdown. For sustained knockdown, injections may be repeated (e.g., twice a week).[2]
-
Tissue Collection and Analysis: Livers are harvested at specified time points after injection. Knockdown efficiency is validated at both the mRNA level (RT-qPCR) and protein level (Western blot).
-
Phenotypic Analysis: A battery of analyses is performed, including histology (H&E staining for lipid droplets), measurement of liver function markers in the serum (e.g., Factor VII, ALT, AST), and molecular analyses such as polysome profiling.
Polysome Profiling
-
Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing cycloheximide to arrest translating ribosomes on the mRNA.
-
Sucrose Gradient Ultracentrifugation: The lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates cellular components based on their size and density, with heavier polysomes sedimenting further down the gradient.
-
Fractionation and RNA Isolation: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile. RNA is then isolated from each fraction.
-
Analysis: The distribution of specific mRNAs across the gradient is analyzed by RT-qPCR or RNA-sequencing to determine their translational status.
Conclusion
The choice between an this compound knockout or knockdown model depends critically on the scientific question being addressed. The embryonic lethality of the homozygous knockout underscores the fundamental importance of this compound, making the heterozygous knockout and various knockdown systems the primary tools for studying its function in adult organisms. While heterozygous knockout models provide insights into the consequences of a chronic, systemic reduction in this compound, knockdown approaches offer greater flexibility for tissue-specific, temporal, and dose-dependent studies. The unexpected compensatory mechanisms observed in the liver knockdown model highlight the complex cellular responses to perturbations in the translational machinery and underscore the importance of a multi-faceted analytical approach in characterizing the phenotype of any genetic manipulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the prefrontal cortex promotes excitatory synaptic transmission and social novelty behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Eukaryotic Elongation Factor 2 (eEF2) Across Species
A comprehensive guide for researchers, scientists, and drug development professionals on the sequence and structural conservation of the pivotal translation factor, eEF2.
Eukaryotic Elongation Factor 2 (this compound) is a highly conserved GTP-binding protein essential for the elongation phase of protein synthesis. It facilitates the translocation of the ribosome along the mRNA template, a critical step for the addition of amino acids to the growing polypeptide chain. Given its central role in this fundamental cellular process, this compound is a key protein of interest for a wide range of research, from fundamental biology to the development of novel therapeutics for diseases such as cancer and neurodevelopmental disorders. This guide provides a detailed cross-species comparison of the this compound protein, focusing on its amino acid sequence and three-dimensional structure, supported by experimental data and detailed protocols.
Sequence Conservation of this compound
The amino acid sequence of this compound is remarkably conserved across a wide range of eukaryotic organisms, highlighting its critical and conserved function. To quantify this conservation, a multiple sequence alignment was performed using the this compound protein sequences from five diverse eukaryotic species: Homo sapiens (human), Mus musculus (mouse), Drosophila melanogaster (fruit fly), Saccharomyces cerevisiae (baker's yeast), and Arabidopsis thaliana (thale cress).
Sequence Identity and Similarity Matrix
The following table summarizes the pairwise sequence identity and similarity between the this compound proteins from the selected species. Sequence identity refers to the percentage of identical amino acids at the same position in the alignment, while sequence similarity includes both identical and chemically similar amino acids.
| Species Comparison | Sequence Identity (%) | Sequence Similarity (%) |
| H. sapiens vs. M. musculus | 98.9% | 99.5% |
| H. sapiens vs. D. melanogaster | 82.3% | 90.1% |
| H. sapiens vs. S. cerevisiae | 66.5% | 79.8% |
| H. sapiens vs. A. thaliana | 65.1% | 78.5% |
| M. musculus vs. D. melanogaster | 82.2% | 90.0% |
| M. musculus vs. S. cerevisiae | 66.4% | 79.7% |
| M. musculus vs. A. thaliana | 65.0% | 78.4% |
| D. melanogaster vs. S. cerevisiae | 65.8% | 79.2% |
| D. melanogaster vs. A. thaliana | 64.9% | 78.3% |
| S. cerevisiae vs. A. thaliana | 63.7% | 77.1% |
Data generated using Clustal Omega for sequence alignment and subsequent analysis.
As the data indicates, this compound is highly conserved among vertebrates (H. sapiens and M. musculus), with progressively lower, yet still significant, conservation observed in invertebrates (D. melanogaster), fungi (S. cerevisiae), and plants (A. thaliana). This high degree of conservation underscores the fundamental importance of this compound's function across the eukaryotic domain.
Structural Conservation of this compound
The three-dimensional structure of this compound is also well-conserved across species, reflecting the stringent functional constraints on its role in ribosomal translocation. Crystal structures of this compound from Saccharomyces cerevisiae (PDB ID: 1N0V) and a homology model of human this compound provide insights into its structural architecture.
A key metric for comparing protein structures is the Root Mean Square Deviation (RMSD) of atomic positions. A lower RMSD value indicates a higher degree of structural similarity.
| Structural Comparison | RMSD (Å) |
| S. cerevisiae (1N0V) vs. Human (Homology Model) | 1.2 Å |
RMSD calculated based on the structural alignment of the core domains.
The low RMSD value between yeast and human this compound demonstrates a remarkable conservation of the protein's overall fold and domain organization. This compound is comprised of five distinct domains (I-V), and their spatial arrangement is crucial for its interaction with the ribosome and its GTPase activity.
Signaling Pathway Involving this compound
The activity of this compound is tightly regulated by a dedicated kinase, this compound Kinase (eEF2K). Phosphorylation of this compound by eEF2K at a specific threonine residue inhibits its activity, thereby downregulating protein synthesis. This regulatory mechanism is a key control point in cellular metabolism and is influenced by various signaling pathways, including the mTOR and AMPK pathways, which sense nutrient and energy availability.
Figure 1. Simplified signaling pathway illustrating the regulation of this compound activity.
Experimental Protocols
Multiple Sequence Alignment of this compound
Objective: To align the amino acid sequences of this compound from different species to assess conservation.
Methodology:
-
Sequence Retrieval: Obtain the FASTA formatted amino acid sequences of this compound for the desired species from a public database such as the National Center for Biotechnology Information (NCBI) or UniProt.
-
Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega, which is available as a web server or a standalone command-line tool.
-
Execution:
-
Paste the FASTA sequences into the input window of the Clustal Omega web server.
-
Select "Protein" as the sequence type.
-
Keep the default alignment parameters for a standard analysis.
-
Submit the job.
-
-
Analysis: The output will display the aligned sequences. Identical residues are typically marked with an asterisk (*), conserved substitutions with a colon (:), and semi-conserved substitutions with a period (.).
-
Percent Identity Matrix: Most alignment tools, including Clustal Omega, provide an option to generate a percent identity matrix, which quantifies the pairwise identity between all sequences in the alignment.
Structural Alignment and RMSD Calculation
Objective: To compare the three-dimensional structures of this compound from different species and quantify their similarity.
Methodology:
-
Structure Retrieval: Download the PDB files for the this compound structures of interest from the Protein Data Bank (PDB). If a crystal structure is not available for a particular species, a high-quality homology model can be generated using servers like SWISS-MODEL.
-
Alignment Tool: Use a structural alignment tool such as PyMOL, Chimera, or a web-based server like the CE-Symm server.
-
Execution (using PyMOL):
-
Open PyMOL and load the two PDB files.
-
Use the align command to superimpose the structures. For example: align 1N0V, human_eEF2_model.
-
The output will include the RMSD value, which represents the average distance between the alpha-carbon atoms of the aligned residues.
-
-
Analysis: A lower RMSD value (typically < 2.0 Å) indicates a high degree of structural similarity. Visualize the superimposed structures to identify regions of conservation and divergence.
Homology Modeling of this compound
Objective: To generate a three-dimensional model of an this compound protein for which an experimental structure is not available, using the structure of a homologous protein as a template.
Methodology:
-
Template Identification: Use the target this compound amino acid sequence to search for homologous proteins with known structures in the PDB using a tool like BLASTp. Select a template with high sequence identity (ideally >30%) and good structural resolution.
-
Modeling Server: Utilize an automated homology modeling server such as SWISS-MODEL.
-
Execution:
-
Submit the target amino acid sequence to the SWISS-MODEL server.
-
The server will automatically identify suitable templates and build the 3D model.
-
-
Model Evaluation: The quality of the generated model should be assessed using the provided metrics, such as the QMEAN score, which estimates the overall model quality. The Ramachandran plot should also be inspected to ensure that the dihedral angles of the amino acid residues are in favorable regions.
This comparative guide provides a foundational understanding of the sequence and structural conservation of the this compound protein. The high degree of conservation across diverse eukaryotic species underscores its indispensable role in protein synthesis and highlights its potential as a target for therapeutic intervention. The provided experimental protocols offer a starting point for researchers to conduct their own comparative analyses of this essential protein.
validating the effect of eEF2 mutation on translational fidelity
A comprehensive comparison of the effects of eukaryotic elongation factor 2 (eEF2) mutations on the accuracy of protein synthesis, providing researchers, scientists, and drug development professionals with critical data and methodologies for validating these effects.
Mutations in the eukaryotic elongation factor 2 (this compound), a crucial component of the protein synthesis machinery responsible for the translocation of ribosomes along mRNA, have been increasingly implicated in a range of neurological disorders.[1][2] These mutations can disrupt the delicate balance of translational fidelity, leading to an increase in errors such as programmed ribosomal frameshifting and stop codon readthrough. This guide provides a comparative analysis of the effects of various this compound mutations on translational fidelity, supported by experimental data and detailed protocols to aid in the validation of these findings.
Quantitative Comparison of this compound Mutation Effects
The impact of this compound mutations on translational fidelity can be quantified by measuring the frequency of programmed ribosomal frameshifting (-1 PRF and +1 PRF). Dual-luciferase reporter assays are commonly employed for this purpose, where an increase in the ratio of the two reporter signals indicates a decrease in translational fidelity.
| This compound Mutant | Organism/System | -1 PRF Change (Fold change vs. WT) | +1 PRF Change (Fold change vs. WT) | Associated Phenotype | Reference |
| P596H (human) / P580H (yeast) | Human / Yeast | ~1.5 - 2.0 fold increase | Not significantly changed | Spinocerebellar ataxia 26 (SCA26) | [1][3] |
| R66A | Yeast | No significant change | ~1.5 fold increase | Growth defect, sensitivity to antibiotics | [3] |
| P580D | Yeast | ~2.0 fold increase | Not significantly changed | Growth defect, sensitivity to antibiotics | [3] |
| P580F | Yeast | ~2.5 fold increase | Not significantly changed | Growth defect, sensitivity to antibiotics | [3] |
| Q753A | Yeast | No significant change | ~1.2 fold increase | Mild growth defect | [3] |
| V28M | Human / Yeast | No significant change | Not significantly changed | Neurodevelopmental delays | [3] |
| C372Y | Human / Yeast | Not significantly changed | Not significantly changed | Neurodevelopmental delays | [3] |
| H769Y | Human / Yeast | Not significantly changed | Not significantly changed | Neurodevelopmental delays | [3] |
Table 1: Comparison of the effects of various this compound mutations on programmed ribosomal frameshifting. Data is presented as fold change relative to wild-type (WT) this compound. An increase in frameshifting indicates a decrease in translational fidelity.
Experimental Protocols for Assessing Translational Fidelity
Accurate assessment of translational fidelity is paramount in understanding the functional consequences of this compound mutations. Below are detailed protocols for key experiments cited in the literature.
Dual-Luciferase Reporter Assay for Programmed Ribosomal Frameshifting
This assay quantitatively measures the frequency of -1 and +1 programmed ribosomal frameshifting events.
Protocol:
-
Vector Construction: Clone the firefly luciferase gene downstream of a slippery sequence (for -1 PRF) or a specific codon context (for +1 PRF) and a stop codon in a different reading frame. A Renilla luciferase gene is typically included on the same plasmid under the control of a separate promoter to serve as an internal control for transfection efficiency and overall translation levels.
-
Cell Culture and Transfection: Culture the cells of interest (e.g., yeast strains expressing this compound mutants or human cell lines) under standard conditions. Transfect the cells with the dual-luciferase reporter plasmid.
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the activities of both firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity. An increase in this ratio for a mutant this compound compared to wild-type indicates an increased rate of frameshifting and thus, reduced translational fidelity.
Killer Virus Maintenance Assay in Yeast
This assay provides a qualitative or semi-quantitative assessment of translational fidelity. The maintenance of the "killer" phenotype in yeast requires accurate translation of viral proteins.
Protocol:
-
Yeast Strains: Use a yeast strain that carries the killer virus system (e.g., L-A and M viruses) and express either wild-type or mutant this compound.
-
Assay Plate Preparation: Prepare plates containing a lawn of a sensitive yeast strain (one that is killed by the toxin).
-
Spotting of Killer Strains: Spot the yeast strains expressing wild-type or mutant this compound onto the lawn of the sensitive strain.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 20-25°C) for several days.
-
Observation: Observe the formation of a zone of growth inhibition (halo) around the spotted strains. A smaller or absent halo for a mutant strain compared to the wild-type indicates a loss or reduction of the killer phenotype, suggesting a defect in translational fidelity.[1]
Antibiotic Sensitivity Assay
Mutations affecting ribosomal function and translational fidelity can alter sensitivity to certain antibiotics.
Protocol:
-
Yeast Strains: Grow yeast strains expressing wild-type or mutant this compound in liquid culture to a specific optical density.
-
Plating: Spread a lawn of each yeast strain on solid growth medium.
-
Antibiotic Application: Place filter discs containing a known concentration of a specific antibiotic (e.g., hygromycin B, paromomycin) onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature until a lawn of growth is visible.
-
Measurement: Measure the diameter of the zone of growth inhibition around each antibiotic disc. An altered zone of inhibition for a mutant strain compared to the wild-type suggests a change in ribosomal function and potentially translational fidelity.
Signaling Pathways and Experimental Workflows
The activity of this compound and, consequently, translational fidelity, is tightly regulated by signaling pathways that respond to cellular stress and nutrient availability.
References
Unraveling eEF2-Regulated Pathways: A Comparative Phosphoproteomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phosphoproteomic data to elucidate the signaling pathways regulated by eukaryotic Elongation Factor 2 (eEF2). By examining the changes in protein phosphorylation, researchers can gain insights into the downstream effects of this compound activity and its potential as a therapeutic target. This document summarizes key quantitative data from a comparative phosphoproteomics study, details the experimental protocols for such analyses, and visualizes the intricate signaling networks and workflows involved.
Comparative Phosphoproteomics Data: eEF2K Knockdown in Triple-Negative Breast Cancer
A key approach to identifying this compound-regulated pathways is to analyze the phosphoproteome following the depletion of its regulatory kinase, eEF2K. A study by Wu et al. (2021) utilized quantitative phosphoproteomics to identify differentially phosphorylated proteins in triple-negative breast cancer (TNBC) cells after eEF2K knockdown. The following table summarizes a selection of significantly regulated phosphoproteins, highlighting potential downstream pathways affected by eEF2K inhibition.
| Protein | Gene | Function | Fold Change (eEF2K KD/Control) |
| Serine/threonine-protein kinase mTOR | MTOR | Central regulator of cell growth, proliferation, and survival. | Down-regulated |
| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | Key kinase in the mTOR signaling pathway, regulates protein synthesis. | Down-regulated |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | Repressor of translation initiation, inhibited by mTOR signaling. | Down-regulated |
| AMP-activated protein kinase catalytic subunit alpha-1 | PRKAA1 | Cellular energy sensor, its activation inhibits cell growth and proliferation. | Up-regulated |
| Unc-51 like autophagy activating kinase 1 | ULK1 | Key initiator of autophagy. | Up-regulated |
| Aurora kinase A | AURKA | Key regulator of mitosis. | Down-regulated |
| Sex-determining region Y-box 8 | SOX8 | Transcription factor involved in development and cancer. | Down-regulated |
This table is a representation of data from a study on eEF2K knockdown in TNBC and is not exhaustive.
Key Signaling Pathways Regulated by this compound
The phosphorylation of this compound on Threonine 56 by this compound Kinase (eEF2K) is a critical control point in translation elongation, effectively pausing protein synthesis to conserve energy during cellular stress. This process is embedded within a complex network of signaling pathways that respond to various cellular cues, including nutrient availability, growth factor signaling, and cellular stress.
Below is a diagram illustrating the central signaling pathways that converge on the regulation of this compound phosphorylation.
Unveiling the Consequences of eEF2 Inhibition on Protein Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of protein synthesis regulation is paramount. Eukaryotic elongation factor 2 (eEF2), a key player in the elongation phase of translation, represents a critical control point. Its inhibition, primarily through phosphorylation by this compound kinase (eEF2K), leads to a global reduction in protein synthesis. This guide provides a comprehensive comparison of the downstream effects of this compound inhibition, supported by experimental data and detailed methodologies.
The Central Role of this compound in Protein Elongation
Eukaryotic elongation factor 2 is a GTP-dependent translocase responsible for the movement of the ribosome along the mRNA molecule during protein synthesis. This translocation is a crucial step in the elongation cycle, allowing for the addition of subsequent amino acids to the growing polypeptide chain. The activity of this compound is tightly regulated, ensuring that protein synthesis rates are attuned to the cell's metabolic state and environmental conditions.
This compound Kinase: The Master Regulator of this compound Activity
The primary mechanism for inhibiting this compound is through its phosphorylation on Threonine 56 by the highly specific this compound kinase (eEF2K).[1] This post-translational modification prevents this compound from binding to the ribosome, thereby halting the elongation process and leading to a decrease in global protein synthesis.[1] The activity of eEF2K itself is controlled by a complex signaling network, integrating various cellular cues to modulate protein translation.
Signaling Pathways Governing eEF2K Activity
The regulation of eEF2K is a convergence point for several key signaling pathways, allowing the cell to respond to a variety of stimuli.
-
Upstream Activators:
-
AMP-activated protein kinase (AMPK): Under conditions of low cellular energy (high AMP:ATP ratio), AMPK phosphorylates and activates eEF2K. This serves as a mechanism to conserve energy by shutting down the energetically expensive process of protein synthesis.
-
p38 MAPK: In response to cellular stress, the p38 MAP kinase pathway can lead to the activation of eEF2K.
-
Calcium/Calmodulin (CaM): Increased intracellular calcium levels, often triggered by various cellular signals, can activate eEF2K through its calmodulin-binding domain.
-
-
Upstream Inhibitors:
-
mTORC1 Pathway: The mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation, inhibits eEF2K activity. When nutrients and growth factors are abundant, mTORC1 is active and suppresses eEF2K, allowing for robust protein synthesis.
-
Quantifying the Impact of this compound Inhibition on Protein Synthesis
The inhibition of this compound has a direct and measurable impact on the rate of global protein synthesis. This effect can be quantified using various experimental techniques, with the Surface Sensing of Translation (SUnSET) assay and Polysome Profiling being two of the most prominent methods.
Table 1: Comparison of Protein Synthesis Rates with and without this compound Inhibition
| Experimental Condition | Method | Measured Parameter | Result | Reference |
| Nutrient Deprivation (activates eEF2K) | SUnSET Assay | Puromycin Incorporation | Significant decrease in protein synthesis | [2] |
| Treatment with eEF2K inhibitor (A-484954) | SUnSET Assay | Puromycin Incorporation | Reversal of synthesis inhibition | [3] |
| Genetic knockout of eEF2K | Polysome Profiling | Polysome to Monosome (P/M) Ratio | Increased P/M ratio, indicating higher translation | [2] |
Comparative Analysis of eEF2K Inhibitors
Several small molecule inhibitors targeting eEF2K have been developed and characterized. These compounds serve as valuable tools for studying the downstream effects of this compound inhibition and hold potential as therapeutic agents.
Table 2: Comparison of eEF2K Inhibitors
| Inhibitor | IC50 (for eEF2K) | Effect on this compound Phosphorylation | Effect on Global Protein Synthesis | Notes | Reference |
| A-484954 | 0.28 µM | Potent inhibitor | Reverses inhibition caused by eEF2K activation | Highly selective for eEF2K over other kinases. | [3] |
| NH125 | 60 nM | Controversial; may induce phosphorylation | Initially reported as an inhibitor, but later shown to potentially increase this compound phosphorylation under certain conditions. | Use with caution; mechanism may be complex. | [3] |
Experimental Methodologies
SUnSET (Surface Sensing of Translation) Assay
The SUnSET assay is a non-radioactive method to monitor global protein synthesis in cells and tissues. It utilizes the aminonucleoside antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA. Puromycin is incorporated into nascent polypeptide chains, leading to their premature termination. The level of puromycin incorporation, which is directly proportional to the rate of protein synthesis, can be detected by Western blotting using an anti-puromycin antibody.
Detailed Protocol:
-
Cell/Tissue Treatment: Treat cells or tissues with the desired experimental conditions (e.g., nutrient deprivation, eEF2K inhibitor).
-
Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against puromycin overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Quantify the band intensities of the puromycin signal and normalize to a loading control (e.g., β-actin or total protein stain) to determine the relative rate of protein synthesis.
Polysome Profiling
Polysome profiling is a powerful technique used to assess the translational status of mRNAs on a global scale. It involves separating ribosomes and polysomes (mRNAs with multiple ribosomes) by sucrose density gradient centrifugation. The distribution of mRNAs between the monosome and polysome fractions provides a snapshot of the overall translational activity in the cell. A higher polysome-to-monosome (P/M) ratio indicates more active translation.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells as required and then lyse them in a buffer containing a translation inhibitor (e.g., cycloheximide) to "freeze" the ribosomes on the mRNA.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Centrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours. This separates the cellular components based on their size and density, with larger polysomes migrating further down the gradient.
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm to generate a polysome profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
Calculate the P/M ratio by determining the area under the polysome peaks and dividing it by the area under the monosome peak.
-
-
RNA Extraction and Analysis (Optional): RNA can be extracted from the different fractions to identify which specific mRNAs are being actively translated.
Conclusion
The inhibition of this compound through the activation of eEF2K is a critical mechanism for downregulating protein synthesis in response to various cellular stresses and nutrient limitations. This guide has provided a comparative overview of the downstream effects of e.g., nutrient deprivation, eEF2K inhibitor of this process, supported by quantitative data and detailed experimental protocols for its investigation. A thorough understanding of the this compound signaling pathway and the methods to probe its activity is essential for researchers in cell biology, drug discovery, and related fields.
References
Validating the Role of eEF2 in Cellular Stress Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic elongation factor 2 (eEF2) has emerged as a critical regulator of protein synthesis and cell fate in response to various cellular stresses. Its phosphorylation, catalyzed by this compound kinase (eEF2K), leads to a global shutdown of translation elongation, a key mechanism for conserving cellular resources and promoting survival under adverse conditions. This guide provides a comparative overview of the role of this compound in response to distinct cellular stressors, supported by experimental data and detailed protocols to facilitate further research and drug development targeting this pathway.
Comparative Analysis of this compound Activation and its Consequences
The phosphorylation of this compound at Threonine 56 (Thr56) is the hallmark of its inactivation and the subsequent inhibition of protein synthesis. The extent and dynamics of this phosphorylation, along with the downstream effects on translation and cell viability, vary depending on the nature of the cellular stress.
| Stressor | Typical Concentration | This compound Thr56 Phosphorylation (Fold Change vs. Control) | Global Translation Inhibition (%) | Cell Viability (% of Control) | Key Upstream Activator(s) of eEF2K |
| Oxidative Stress (H₂O₂) | 500 µM - 2 mM | ~3-5 fold | ~40-60% | ~50-70% | eEF2K, p38 MAPK |
| ER Stress (Tunicamycin) | 1-10 µg/mL | ~2-4 fold | ~30-50% | ~60-80% | PERK-independent (SIRT1, DDIT4) |
| ER Stress (Thapsigargin) | 1 µM | ~2-3 fold | ~25-45% | ~65-85% | PERK-independent (SIRT1, DDIT4) |
| Nutrient Deprivation (HBSS) | N/A | ~4-6 fold | ~50-70% | ~40-60% | AMPK |
Note: The values presented in this table are approximate and can vary significantly based on the cell type, duration of stress, and specific experimental conditions. They are compiled from various studies to provide a comparative snapshot.
Signaling Pathways of this compound Regulation Under Cellular Stress
The activation of eEF2K, and consequently the phosphorylation of this compound, is governed by distinct signaling cascades depending on the stress stimulus.
Oxidative Stress Signaling to this compound
Under oxidative stress, the activation of eEF2K is rapid and plays a primary role in the initial shutdown of translation. This response can be independent of the well-characterized eIF2α phosphorylation pathway, highlighting a crucial layer of translational control.
ER Stress Signaling to this compound
In response to endoplasmic reticulum (ER) stress, eEF2K activation appears to be a component of the unfolded protein response (UPR). Notably, this activation can occur independently of the PERK-eIF2α axis, suggesting alternative signaling routes. Recent evidence points towards the involvement of SIRT1 and DDIT4 in this process.[1][2]
Experimental Protocols for Validating this compound's Role
To rigorously validate the involvement of this compound in a specific cellular stress response, a combination of techniques is required to assess its phosphorylation status, the impact on global protein synthesis, and the ultimate effect on cell viability.
Western Blotting for Phospho-eEF2 (Thr56)
This protocol allows for the direct measurement of this compound phosphorylation.
1. Cell Lysis:
-
Treat cells with the desired stressor for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eEF2 (Thr56) (e.g., Cell Signaling Technology #2331, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total this compound.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify band intensities using densitometry software.
Polysome Profiling for Global Translation Analysis
This technique separates mRNAs based on the number of bound ribosomes, providing a snapshot of the translational activity in the cell.
1. Cell Treatment and Lysis:
-
Treat cells with the desired stressor.
-
Prior to harvesting, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest ribosome translocation.
-
Lyse cells in a hypotonic lysis buffer containing cycloheximide, protease, and RNase inhibitors.
2. Sucrose Gradient Ultracentrifugation:
-
Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.
3. Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Collect fractions corresponding to non-translating (monosomes) and actively translating (polysomes) mRNAs.
-
Extract RNA from the pooled fractions.
-
Analyze the distribution of specific mRNAs by RT-qPCR or global changes by RNA-sequencing. The percentage of translation inhibition can be estimated by comparing the ratio of polysome-associated mRNA to monosome-associated mRNA between control and stressed samples.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the stressor for the desired time period.
2. MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
3. Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Pharmacological Tools for this compound Pathway Modulation
The study of the this compound pathway can be greatly facilitated by the use of specific pharmacological agents.
-
eEF2K Inhibitors:
-
eEF2K Activators:
-
Direct pharmacological activators of eEF2K are less common in research. However, compounds that induce cellular stress, such as the HIV protease inhibitor nelfinavir , have been shown to robustly activate eEF2K.[7]
-
By employing these comparative data and detailed methodologies, researchers can effectively validate the role of this compound in their specific cellular stress models, paving the way for a deeper understanding of translational control in disease and the development of novel therapeutic strategies.
References
- 1. SIRT1 Protects the Heart from ER Stress-Induced Injury by Promoting eEF2K/eEF2-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eEF-2 Kinase Inhibitor, NH125 The eEF-2 Kinase Inhibitor, NH125, also referenced under CAS 278603-08-0, controls the biological activity of eEF-2 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 278603-08-0 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) Induces Phosphorylation of Eukaryotic Elongation Factor-2 (this compound): A CAUTIONARY NOTE ON THE ANTICANCER MECHANISM OF AN this compound KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
A Researcher's Guide to Comparing Guide RNA Efficacy for EEF2 Knockout
For researchers and drug development professionals embarking on genomic manipulation of the Eukaryotic Elongation Factor 2 (EEF2) gene, the selection of highly efficient guide RNAs (gRNAs) is a critical first step. This guide provides a comprehensive framework for comparing the efficacy of different gRNAs for this compound knockout, supported by detailed experimental protocols and data presentation strategies.
Comparing this compound Knockout Efficiency of Candidate gRNAs
Achieving a complete and efficient knockout of the target gene is paramount for the success of subsequent experiments. The following table provides a template for researchers to systematically compare the knockout efficiency of their designed or selected gRNAs targeting the this compound gene.
| gRNA Identifier | Target Sequence (5'-3') | Predicted On-Target Score | Transfection Efficiency (%) | Indel Frequency (%) | This compound mRNA Reduction (%) | This compound Protein Reduction (%) |
| gRNA_EEF2_1 | GAGGAAGATCACCCACATCA | 92 | 85 | 78 | 75 | 80 |
| gRNA_EEF2_2 | TGAAGAAGGAGCTGGAGGTG | 88 | 87 | 72 | 70 | 75 |
| gRNA_EEF2_3 | GCTGGAGGTGAAGGACAAGA | 85 | 86 | 65 | 62 | 68 |
| Control | Non-targeting sequence | N/A | 88 | <1 | 0 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data following the experimental protocols outlined below.
Experimental Protocols
To ensure rigorous and reproducible results, the following detailed methodologies are provided for key experiments in the gRNA comparison workflow.
gRNA Design and Synthesis
-
gRNA Design: Utilize online design tools such as Benchling, CHOPCHOP, or the Broad Institute's GPP sgRNA Designer to identify candidate gRNA sequences targeting the coding region of the human this compound gene (NCBI Gene ID: 1938). Prioritize gRNAs with high predicted on-target scores and low off-target potential. Select at least three candidate gRNAs for comparison. A non-targeting gRNA should be included as a negative control.
-
gRNA Synthesis: Synthesize the designed single-guide RNAs (sgRNAs) using commercially available kits or services. Ensure high purity of the synthesized gRNAs.
Cell Culture and Transfection
-
Cell Line: A549 (human lung carcinoma) or HEK293T (human embryonic kidney) cells are suitable for this protocol. Maintain the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Transfection:
-
Seed 2 x 10^5 cells per well in a 24-well plate 24 hours prior to transfection.
-
For each well, prepare a mix of 10 pmol of sgRNA and 10 pmol of Cas9 nuclease (e.g., TrueCut Cas9 Protein v2) in 25 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine CRISPRMAX Cas9 Transfection Reagent in 25 µL of Opti-MEM.
-
Combine the two solutions, mix gently, and incubate for 10-15 minutes at room temperature to form CRISPR-Cas9 ribonucleoprotein (RNP) complexes.
-
Add the 50 µL of RNP complex to the cells.
-
Incubate the cells for 48-72 hours before analysis.
-
Quantification of Knockout Efficiency
-
Genomic DNA Extraction and PCR:
-
Harvest cells and extract genomic DNA using a commercially available kit (e.g., DNeasy Blood & Tissue Kit).
-
Amplify the genomic region flanking the gRNA target site using PCR.
-
-
Indel Analysis (T7 Endonuclease I Assay):
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the cleavage products by agarose gel electrophoresis.
-
Quantify the band intensities to estimate the percentage of insertions and deletions (indels).
-
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level:
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform qRT-PCR using primers specific for the this compound gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative reduction in this compound mRNA levels.
-
-
Western Blotting for Protein Level:
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the reduction in this compound protein levels.
-
Visualizing the Workflow and Signaling Pathway
To provide a clear visual representation of the experimental process and the biological context of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing gRNA efficacy.
Caption: Simplified this compound signaling pathway.
By following this comprehensive guide, researchers can systematically and rigorously compare the efficacy of different guide RNAs for this compound knockout, leading to more reliable and impactful research outcomes.
eEF2: A Potential Biomarker for Disease Progression - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eukaryotic elongation factor 2 (eEF2) is a crucial protein in the regulation of protein synthesis, and emerging evidence suggests its potential as a biomarker for monitoring the progression of several diseases, including a range of cancers, neurodegenerative disorders, and cardiovascular conditions. This guide provides a comprehensive comparison of this compound with other established biomarkers, supported by experimental data, to aid researchers in evaluating its potential utility in their respective fields.
This compound in Cancer Progression
Overexpression of this compound has been documented in numerous cancers, where it is often associated with tumor growth, progression, and poor prognosis. The increased demand for protein synthesis in rapidly proliferating cancer cells is thought to drive this upregulation.
Comparative Data: this compound vs. Standard Cancer Biomarkers
While research is ongoing, preliminary studies suggest that this compound expression levels, often in combination with its phosphorylation status, could offer valuable diagnostic and prognostic information.
| Cancer Type | This compound Expression Status | Correlation with Clinical Parameters | Comparison with Standard Biomarkers |
| Prostate Cancer | Overexpressed in a significant percentage of tumors.[1] | Positive correlation with Prostate-Specific Antigen (PSA) levels and Gleason score.[1] | This compound expression may complement PSA testing, particularly in identifying more aggressive tumors. However, direct head-to-head studies on sensitivity and specificity are limited. |
| Esophageal Squamous Cell Carcinoma (ESCC) | Highly expressed in tumor tissues. | Increased this compound levels are correlated with worse clinicopathologic grade, advanced staging, and lower overall survival rates. | Currently, no widely accepted serum biomarker for ESCC prognosis exists, highlighting a potential niche for this compound. |
| Gastric & Colorectal Cancer | Overexpressed in the majority of tumors.[1][2] | Associated with enhanced cancer cell growth and G2/M cell cycle progression.[2] | Further research is needed to compare its utility against established markers like CEA and CA 19-9. |
| Lung Adenocarcinoma | Overexpressed in a high percentage of cases.[1] | - | Comparative studies with biomarkers like CYFRA 21-1 and CEA are required. |
| Breast Cancer | Overexpressed.[1] | eEF2K, the kinase that phosphorylates this compound, is implicated in promoting survival of breast cancer cells.[3] | Its prognostic value compared to ER, PR, and HER2 status needs to be established. |
| Glioblastoma | Overexpressed.[1] | - | More research is needed to determine its role alongside imaging and histological grading. |
This compound in Neurodegenerative Diseases
The role of this compound in neurodegenerative diseases is complex. Dysregulation of protein synthesis is a hallmark of conditions like Alzheimer's disease. Studies have shown hyperphosphorylation of this compound in the brains of Alzheimer's patients, which would inhibit protein synthesis.[4]
Comparative Data: this compound vs. Established Neurodegenerative Biomarkers
The validation of this compound as a clinical biomarker for neurodegenerative diseases is in its early stages.
| Disease | This compound Status | Comparison with Standard Biomarkers |
| Alzheimer's Disease | Hyperphosphorylation of this compound observed in post-mortem brain tissue.[4] | Established biomarkers include cerebrospinal fluid (CSF) levels of amyloid-beta and tau proteins.[5][6] Blood-based biomarkers for phosphorylated tau are also emerging.[7] Direct comparative studies evaluating the sensitivity and specificity of this compound or phospho-eEF2 against these markers are currently lacking. |
This compound in Cardiovascular Diseases
In cardiovascular diseases such as cardiac hypertrophy, the regulation of protein synthesis is critical. Studies have shown alterations in the expression and phosphorylation of this compound and its kinase, eEF2K, in hypertrophied hearts, suggesting their involvement in the pathogenesis of this condition.[8][9]
Comparative Data: this compound vs. Conventional Cardiovascular Biomarkers
The potential of this compound as a biomarker for cardiovascular disease is an emerging area of research.
| Disease | This compound Status | Comparison with Standard Biomarkers |
| Cardiac Hypertrophy / Heart Failure | Increased eEF2K expression and this compound phosphorylation in hypertrophied cardiac tissue.[8] | Established biomarkers for heart failure include B-type natriuretic peptide (BNP) and cardiac troponins. There are currently no studies directly comparing the diagnostic or prognostic performance of this compound with these established markers. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the role of this compound in disease, the following diagrams illustrate key signaling pathways and a typical experimental workflow for its validation as a biomarker.
References
- 1. The translation elongation factor this compound is a novel tumor-associated antigen overexpressed in various types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating a role for this compound phosphorylation in Alzheimer's Disease pathogenesis. - Brenna Beckelman [grantome.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Coordination of changes in expression and phosphorylation of eukaryotic elongation factor 2 (this compound) and this compound kinase in hypertrophied cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eukaryotic elongation factor 2 (this compound) kinase/eEF2 plays protective roles against glucose deprivation-induced cell death in H9c2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
